molecular formula C24H28N2O6 B557121 Boc-D-Dab(Fmoc)-OH CAS No. 131570-57-5

Boc-D-Dab(Fmoc)-OH

Cat. No.: B557121
CAS No.: 131570-57-5
M. Wt: 440.5 g/mol
InChI Key: MJZDTTZGQUEOBL-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Dab(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTTZGQUEOBL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927270
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131570-57-5
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical building blocks is paramount. This guide provides a detailed examination of the structure of Boc-D-Dab(Fmoc)-OH, a crucial reagent in peptide synthesis.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). In this compound, the two amino groups are orthogonally protected by two different protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either the alpha-amino group or the side-chain amino group.

The standard nomenclature, this compound, indicates that the Boc group is attached to the alpha-amino (Nα) group, while the Fmoc group protects the gamma-amino (Nγ) group located on the side chain. The "D" designation specifies the stereochemistry at the alpha-carbon.

Synonyms:

  • Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid[1]

  • (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid

The table below summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 131570-57-5[1][2]
Molecular Formula C24H28N2O6[1][3]
Molecular Weight 440.5 g/mol [1][2]
Purity ≥ 99% (HPLC)[1]
Melting Point 123 - 140 °C[1]
Appearance White powder[1]

Structural Visualization

The chemical structure of this compound is composed of a central D-2,4-diaminobutyric acid core with the Boc and Fmoc protecting groups attached to the respective amino functionalities.

This compound Structural Diagram

Experimental Protocols

The utility of this compound is primarily in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its incorporation into a peptide chain.

SPPS_Workflow start Start: Resin with free amino group deprotection Fmoc Deprotection of growing peptide chain (e.g., 20% piperidine in DMF) start->deprotection wash1 Wash (e.g., DMF, DCM) deprotection->wash1 coupling Coupling: Add this compound, coupling agents (e.g., HBTU, DIPEA) wash1->coupling wash2 Wash (e.g., DMF, DCM) coupling->wash2 capping Optional: Capping of unreacted amino groups (e.g., Acetic Anhydride) wash2->capping end_cycle End of Cycle: Fmoc-Dab(Boc)-Peptide-Resin capping->end_cycle

SPPS Cycle for this compound

Detailed Methodologies:

  • Resin Preparation: Start with a solid support (e.g., Wang resin) pre-loaded with the first amino acid, which has a free N-terminal amino group after Fmoc deprotection.

  • Activation of this compound: Dissolve this compound in a suitable solvent like dimethylformamide (DMF). Activate the carboxylic acid group using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid to a more reactive species, facilitating amide bond formation.

  • Coupling to the Resin: Add the activated this compound solution to the resin. Allow the reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling to the free amino group of the resin-bound peptide.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.

  • Continuation of Synthesis: The newly coupled this compound now presents a protected Fmoc group on its side chain and a protected Boc group at the N-terminus. For chain elongation at the N-terminus, the Boc group would be removed under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group. Conversely, if modification of the side chain is desired, the Fmoc group can be selectively removed using a mild base like piperidine, leaving the Boc group intact.

This orthogonal protection scheme allows for the synthesis of complex peptide structures, including branched peptides or peptides with specific side-chain modifications, making this compound an invaluable tool in peptide chemistry and drug discovery.

References

Boc-D-Dab(Fmoc)-OH chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-D-Dab(Fmoc)-OH, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Properties and IUPAC Name

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). It is characterized by the presence of two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amino group. This specific arrangement is critical for its primary application in solid-phase peptide synthesis (SPPS).

The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .

The presence of the chiral center at the α-carbon results in two stereoisomers. This guide focuses on the D-enantiomer, as specified. It is worth noting that in peptide synthesis literature and commercial listings, the nomenclature can sometimes be ambiguous. The compound Nα-Fmoc-Nγ-Boc-D-2,4-diaminobutyric acid, where the positions of the protecting groups are reversed, is also a common reagent with distinct applications.[1][2]

A summary of the key chemical and physical properties is presented in the table below.

PropertyValueReferences
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid[3]
Synonyms This compound, N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid[4][5]
CAS Number 117106-21-5, 131570-57-5[3][4][5][6][7][8]
Molecular Formula C₂₄H₂₈N₂O₆[3][4][9]
Molecular Weight 440.49 g/mol [3][9]
Appearance White to off-white powder[4][7][9]
Melting Point 79 - 140 °C (Range observed across suppliers)[4][7]
Solubility Limited solubility in water; soluble in organic solvents such as DMF, DCM, DMSO, and Methanol.[9][10]
Optical Activity [α]20/546: -14.5 ± 1° (c = 1% in methanol)[11]
Storage Temperature 2-8°C[10]

Experimental Protocols and Applications

The primary utility of this compound lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[12][13] The orthogonal nature of its protecting groups allows for selective chemical modifications, which is essential for synthesizing complex peptides, branched peptides, and peptide-drug conjugates.

a) Role in Solid-Phase Peptide Synthesis (SPPS)

In a typical Fmoc-SPPS workflow, the peptide chain is assembled on a solid support (resin). The process involves repetitive cycles of deprotection and coupling.

  • Orthogonal Deprotection: The core advantage of using a Boc/Fmoc-protected Dab derivative is the ability to selectively remove one protecting group while the other remains intact.[9]

    • The Boc group , protecting the α-amino group, is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), typically at the final step to release the peptide from the resin.[14]

    • The Fmoc group , protecting the side-chain (γ-amino), is labile to basic conditions (e.g., a solution of piperidine in DMF).[9] This allows the side chain to be deprotected while the peptide remains attached to the resin and the α-amino groups of other residues remain protected.

This orthogonality is invaluable for:

  • On-resin cyclization: Forming a lactam bridge between the Dab side chain and the C-terminus or another side chain.

  • Branched peptide synthesis: Growing a second peptide chain from the Dab side chain.

  • Conjugation: Attaching molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to the specific site of the Dab side chain.[12]

b) Synthesis of this compound

While typically purchased from commercial suppliers, a synthetic method for a related compound, Fmoc-Dab(Boc)-OH, has been reported, which can be adapted.[15] A general two-step process involves:

  • Synthesis of the intermediate Fmoc-Dab-OH: This can be achieved through reactions starting from Fmoc-Gln-OH.[15]

  • Introduction of the Boc group: The intermediate is then reacted with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product.[15] The reaction progress and final purity are typically monitored by High-Performance Liquid Chromatography (HPLC).[15]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the application of this compound.

sp_workflow General Workflow for Incorporating this compound in SPPS start Start: Resin with attached peptide chain (N-terminus Fmoc-protected) deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Couple this compound deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Selective On-Resin Fmoc Side-Chain Deprotection (Piperidine/DMF) wash1->deprotection2 modification Side-Chain Modification (e.g., Conjugation, Branching) deprotection2->modification cleavage Final Cleavage & Global Deprotection (TFA Cocktail) modification->cleavage product Purified Target Peptide cleavage->product deprotection_logic Orthogonal Deprotection Strategy compound This compound α-NH-Boc γ-NH-Fmoc reagent1 Piperidine / DMF (Base) compound->reagent1 Selective Side-Chain Deprotection reagent2 TFA (Acid) compound->reagent2 α-Amine Deprotection result1 Result α-NH-Boc (Intact) γ-NH₂ (Free) reagent1->result1 result2 Result α-NH₂ (Free) γ-NH-Fmoc (Intact) reagent2->result2

References

The Strategic Imperative of Chirality: A Technical Guide to D-Amino Acids in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability, offering a comprehensive resource for researchers and drug development professionals. This document details the mechanistic basis of this enhanced stability, presents quantitative data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.

The Fundamental Principle: How D-Amino Acids Confer Proteolytic Resistance

The cornerstone of peptide degradation in vivo is enzymatic proteolysis. Proteases, the enzymes responsible for this breakdown, are chiral molecules themselves and have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The introduction of a D-amino acid creates a stereochemical barrier, disrupting the precise three-dimensional fit required for the enzyme's active site to bind and catalyze the cleavage of the peptide bond.[2] This steric hindrance significantly reduces the rate of proteolysis, thereby extending the half-life of the peptide in biological fluids.[3][4]

Beyond direct protease resistance, the incorporation of D-amino acids can also influence the secondary structure of the peptide.[5] This can lead to the adoption of more stable conformations, such as β-turns, which can further protect the peptide backbone from enzymatic attack and in some cases, enhance receptor binding affinity.[5]

Quantitative Impact on Peptide Stability: A Comparative Analysis

The substitution of L-amino acids with their D-enantiomers has a demonstrably significant impact on peptide half-life. The following table summarizes quantitative data from various studies, highlighting the dramatic increase in stability observed across different peptides and biological matrices.

Peptide/Peptide ClassL-Amino Acid Version Half-LifeD-Amino Acid Version/ModificationD-Amino Acid Version Half-LifeFold Increase in Half-LifeBiological MatrixReference(s)
Cationic Antimicrobial Peptide< 1 hourAll-D-amino acid analog> 24 hours> 24Human Serum[2]
MUC2 Peptide Analog (TPTPTGTQ-tpt)Partially degraded in 10% & 50% human serumN- and C-termini D-amino acid flanking (tp-TPTGTQ-tpt)Completely stableNot specified, but "almost resistant"10% & 50% Human Serum[3]
Antitumor Peptide (RDP215)Not specifiedD-amino acid variant (9D-RDP215)Significantly increased stabilityNot quantifiedNot specified[4]
Membrane-Active Peptide (KKVVFKVKFKK)Susceptible to degradationD-amino acid substitutions at N- and/or C-terminiGreatly improved stabilityNot quantifiedSerum[5]

Experimental Protocols for Assessing Peptide Stability and Function

A thorough evaluation of D-amino acid-containing peptides requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.

In Vitro Serum/Plasma Stability Assay

This assay is fundamental to determining the half-life of a peptide in a biologically relevant fluid.

Objective: To quantify the rate of peptide degradation in serum or plasma over time.

Materials:

  • Test peptide (L- and D-amino acid versions) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal serum/plasma.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Pre-warm an aliquot of serum or plasma to 37°C.

  • Spike the serum/plasma with the test peptide to a final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum/plasma mixture.

  • Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant.

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Receptor Binding Affinity Assay: Competitive Radioligand Binding

Incorporating D-amino acids can alter a peptide's conformation and thus its binding affinity for its target receptor. This assay quantifies that affinity.[6][7][8]

Objective: To determine the binding affinity (Ki) of a test peptide (unlabeled) for its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand with known affinity for the receptor.

  • Unlabeled test peptides (L- and D-amino acid versions).

  • Assay buffer (e.g., Tris-HCl with appropriate ions and BSA).

  • 96-well filter plates and vacuum manifold, or scintillation proximity assay (SPA) beads and a suitable plate reader.

  • Scintillation counter or gamma counter.

Procedure:

  • In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate bound from free radioligand using either filtration or SPA.

    • Filtration: Rapidly filter the contents of each well through a filter mat, wash with ice-cold buffer, and measure the radioactivity retained on the filter.[9]

    • SPA: If using SPA beads, the radioligand bound to the receptor-coated beads will generate a signal that can be directly measured in a microplate reader.[7]

  • Plot the percentage of specific binding against the log concentration of the unlabeled test peptide to determine the IC50 value (the concentration of test peptide that inhibits 50% of radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Immunogenicity Assessment: ELISpot Assay

Peptides containing D-amino acids generally exhibit reduced immunogenicity.[9] The ELISpot assay is a sensitive method to quantify T-cell responses, a key indicator of immunogenicity.[11][12][13]

Objective: To measure the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the test peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from multiple donors.

  • ELISpot plates pre-coated with an anti-cytokine capture antibody.

  • Test peptides (L- and D-amino acid versions).

  • Positive control (e.g., phytohemagglutinin) and negative control (medium alone).

  • Biotinylated anti-cytokine detection antibody.

  • Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Substrate for the enzyme (e.g., BCIP/NBT).

  • ELISpot reader.

Procedure:

  • Isolate PBMCs from whole blood.

  • Add PBMCs to the wells of the pre-coated ELISpot plate.

  • Stimulate the cells with the test peptides, positive control, or negative control.

  • Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.

  • Wash the plate to remove the cells, leaving behind the secreted cytokine captured by the antibody on the membrane.

  • Add the biotinylated detection antibody, which binds to the captured cytokine.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash the plate and add the substrate, which will be converted by the enzyme to form a colored precipitate (a "spot") at the site of cytokine secretion.

  • Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Developing D-Amino Acid-Containing Peptides

The following diagram illustrates a typical workflow for the development and evaluation of peptides incorporating D-amino acids.

Experimental_Workflow Peptide_Design Peptide Design & L-to-D Substitution Strategy Peptide_Synthesis Peptide Synthesis (L- and D-analogs) Peptide_Design->Peptide_Synthesis In_Vitro_Stability In Vitro Stability Assay (Serum/Plasma) Peptide_Synthesis->In_Vitro_Stability Receptor_Binding Receptor Binding Assay (e.g., Radioligand Binding, SPR) In_Vitro_Stability->Receptor_Binding Functional_Assay In Vitro Functional Assay (Cell-based) Receptor_Binding->Functional_Assay Immunogenicity_Assay In Vitro Immunogenicity Assay (e.g., ELISpot) Functional_Assay->Immunogenicity_Assay Lead_Optimization Lead Optimization Immunogenicity_Assay->Lead_Optimization Lead_Optimization->Peptide_Synthesis In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies

A typical workflow for developing D-amino acid peptides.
Signaling Pathway Modulation by a D-Amino Acid Peptide Antagonist

D-amino acid-containing peptides can act as potent antagonists of intracellular signaling pathways. For example, a D-amino acid peptide antagonist of the MDM2/p53 interaction can restore the tumor-suppressing function of p53.[14]

p53_MDM2_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis D_Peptide D-Amino Acid Peptide Antagonist D_Peptide->MDM2 Inhibition

Inhibition of the MDM2-p53 interaction by a D-amino acid peptide.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development. By conferring enhanced proteolytic stability, and potentially modulating receptor affinity and reducing immunogenicity, this approach directly addresses the primary liabilities of native peptides. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to effectively design, evaluate, and optimize D-amino acid-containing peptides for a wide range of therapeutic applications. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the rational use of D-amino acids will undoubtedly play an increasingly vital role in the future of peptide-based medicine.

References

A Technical Guide to Boc-D-Dab(Fmoc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a critical building block in modern peptide synthesis and drug development. This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS), particularly in the development of novel antimicrobial peptides.

Core Compound Data

This compound is a chiral amino acid derivative featuring orthogonal protecting groups, which are essential for the controlled, stepwise synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the gamma-amino group of the diaminobutyric acid side chain. This arrangement allows for selective deprotection and modification, a key strategy in the synthesis of peptides with unique functionalities.

PropertyValueReference(s)
CAS Number 131570-57-5[1][2]
Molecular Weight 440.5 g/mol [2]
Molecular Formula C₂₄H₂₈N₂O₆[2]
Appearance White powder[2]
Purity ≥98.0% (HPLC)
Storage 2-8°C

Applications in Drug Development

This compound is a valuable reagent for the synthesis of peptide-based therapeutics. Its D-configuration provides resistance to proteolytic degradation, enhancing the in vivo stability and bioavailability of the resulting peptide drugs. The diaminobutyric acid side chain can be utilized to introduce positive charges, which is particularly advantageous in the design of antimicrobial peptides (AMPs) that target and disrupt negatively charged bacterial membranes. Furthermore, the orthogonal protection scheme allows for the site-specific attachment of other molecules, such as linkers for antibody-drug conjugates or imaging agents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide

This protocol outlines the manual synthesis of a model antimicrobial peptide incorporating this compound using Fmoc-based SPPS.

1. Resin Preparation:

  • Select a suitable resin, such as Rink Amide resin, for a C-terminal amide.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-6 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator like HOBt (3-5 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetic anhydride solution.

5. Repetitive Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, thoroughly wash the resin with dichloromethane (DCM) and dry it under a vacuum.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Boc group from the D-Dab residue.

  • Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and evaluation of an antimicrobial peptide using this compound.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt) Deprotection->Coupling Add this compound or other AAs Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Step Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Antimicrobial_Activity_Testing cluster_prep Preparation cluster_assay Assay Peptide_Stock Prepare Peptide Stock Solution Serial_Dilution Create Serial Dilutions of Peptide Peptide_Stock->Serial_Dilution Incubation Incubate Peptide Dilutions with Bacteria (18-24h, 37°C) Serial_Dilution->Incubation Bacterial_Culture Prepare Bacterial Inoculum Bacterial_Culture->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Experimental workflow for determining the antimicrobial activity of the synthesized peptide.

References

A Deep Dive into Solid-Phase Peptide Synthesis (SPPS): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the chemical synthesis of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support.[1] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS revolutionized peptide synthesis by simplifying the purification process and allowing for automation.[1][2] In SPPS, the growing peptide chain is covalently attached to a resin, an insoluble polymer support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[3][4] This technique has become indispensable for producing peptides for a vast range of applications, from basic research to the development of therapeutics and vaccines.[4]

The core principle of SPPS involves a cyclical process of deprotection and coupling reactions.[5] The C-terminal amino acid of the desired peptide is first anchored to the solid support.[6] Subsequently, each amino acid is added in a step-by-step manner. Each cycle consists of two main steps: the removal of a temporary protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.[1]

Two primary orthogonal protection strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries.[2][7] The choice between these two methods depends on the specific peptide sequence, its length, and the desired final modifications.[7]

Core Principles of SPPS Chemistries: Fmoc vs. Boc

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary Nα-protecting group and the chemical conditions used for its removal.[7] This difference dictates the choice of resins, side-chain protecting groups, and cleavage reagents, creating two distinct and largely orthogonal synthetic workflows.

Fmoc/tBu Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method for SPPS today.[7] It employs the base-labile Fmoc group for the temporary protection of the α-amino group.[] Deprotection is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed during the final cleavage step with a strong acid, most commonly trifluoroacetic acid (TFA).[][9] The orthogonality of this scheme, where the temporary and permanent protecting groups are removed by different chemical mechanisms (base vs. acid), is a key advantage, making it suitable for a wide range of applications, including the synthesis of peptides with post-translational modifications.[]

Boc/Bzl Strategy: The Boc (tert-butyloxycarbonyl) strategy is the classic approach to SPPS.[2] It utilizes the acid-labile Boc group for temporary Nα-protection.[1] This group is removed by treatment with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[9] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][9] While effective, the harsh acidic conditions and the hazardous nature of HF necessitate specialized equipment and handling procedures.[2]

Key Components of Solid-Phase Peptide Synthesis

Successful SPPS relies on a careful selection of several key components: the solid support (resin), linkers, coupling reagents, and protecting groups.

Resins and Linkers

The solid support, or resin, is the insoluble matrix to which the peptide is anchored during synthesis.[10] The choice of resin is critical and influences factors such as loading capacity, reaction kinetics, and the C-terminal functionality of the final peptide.[11] Common resin materials include polystyrene cross-linked with divinylbenzene (DVB), polyethylene glycol (PEG)-grafted polystyrene, and polyamide resins.[11][12]

The linker is a chemical moiety that connects the peptide chain to the resin.[11] It determines the conditions required for the final cleavage of the peptide from the solid support and dictates whether the C-terminus of the peptide will be an acid or an amide.[11]

Resin TypeLinker TypeChemistryC-TerminalCleavage ConditionTypical Loading (mmol/g)
Merrifield Resin ChloromethylBocAcidStrong acid (HF, TFMSA)[1]0.5 - 2.0[13]
Wang Resin p-Alkoxybenzyl alcoholFmocAcidModerate acid (TFA)[11]0.5 - 0.8[10]
Rink Amide Resin Amide linkerFmocAmideModerate acid (TFA)[10]0.5 - 0.8[10]
2-Chlorotrityl Chloride (2-CTC) Resin TritylFmocAcidVery mild acid (e.g., 1% TFA in DCM)1.0 - 2.0[14]
MBHA Resin p-MethylbenzhydrylamineBocAmideStrong acid (HF, TFMSA)[1]0.5 - 1.0
TentaGel® Resin VariousFmoc/BocVariousVarious0.1 - 0.5[11]

Table 1: Common Resins and their Properties in SPPS.

Coupling Reagents

Coupling reagents are used to activate the C-terminal carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions like racemization.[15]

Coupling ReagentClassActivation TimeCoupling TimeAdvantagesDisadvantages
DCC/DIC Carbodiimide~10 min[14]1 - 2 hours[1]Cost-effective.[15]Formation of insoluble urea byproduct (DCC), potential for racemization.[15]
HBTU/HATU Aminium/Uronium Salt< 1 min[7]5 - 60 min[16]High coupling efficiency, fast reaction times.[7]Can cause guanidinylation of the N-terminal amine.[6]
PyBOP Phosphonium SaltMinutes1 - 2 hoursGood for sterically hindered couplings.Produces carcinogenic HMPA as a byproduct.
COMU Aminium/Uronium Salt< 1 min[7]1 - 20 min[7]Very high coupling efficiency, low racemization.[15]Higher cost.[17]

Table 2: Comparison of Common Coupling Reagents in SPPS.

Protecting Groups

Protecting groups are essential in SPPS to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[18] An ideal protecting group strategy employs an orthogonal system, where the temporary Nα-protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups.[]

Protecting GroupTypeRemoval ConditionApplication
Fmoc Temporary NαBase (e.g., 20% piperidine in DMF)[9]Fmoc/tBu Strategy
Boc Temporary NαAcid (e.g., 50% TFA in DCM)[9]Boc/Bzl Strategy
tert-Butyl (tBu) Permanent Side-chainStrong acid (e.g., TFA)[]Fmoc/tBu Strategy
Benzyl (Bzl) Permanent Side-chainVery strong acid (e.g., HF)[1]Boc/Bzl Strategy
Trityl (Trt) Permanent Side-chainMild acid (e.g., TFA)[]Fmoc/tBu Strategy (for Cys, His, Asn, Gln)
Pbf Permanent Side-chainStrong acid (e.g., TFA)Fmoc/tBu Strategy (for Arg)

Table 3: Common Protecting Groups in SPPS.

Experimental Protocols

The following sections provide detailed, generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.

Manual Fmoc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.[1]

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling reagent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF (~2 mL).

  • Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents) to the amino acid solution and mix well.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[1]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[1]

  • Add the cleavage cocktail (~5 mL) to the dried resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Manual Boc-SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL) to remove residual TFA.[1]

3. Neutralization:

  • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes.[1]

  • Drain the neutralization solution and repeat the step once more.[1]

  • Wash the resin with DCM (5 x 5 mL).

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling agent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF or a DCM/DMF mixture (~2 mL).

  • Add the solution to the neutralized peptide-resin.

  • Add DIEA (0.6 mmol, 6 equivalents) to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the reaction completion using the Kaiser test.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

5. Repeat Deprotection, Neutralization, and Coupling Cycles:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[1]

  • Carefully add a cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids. For Merrifield resin, anhydrous hydrogen fluoride (HF) is typically used.

  • The cleavage reaction is usually carried out at 0°C for 1-2 hours.[1] The cleavage cocktail contains scavengers (e.g., anisole, cresol) to trap reactive carbocations.

  • After the reaction, the strong acid is carefully removed by evaporation.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.

  • Dry the precipitated peptide under vacuum.

7. Purification:

  • Purify the crude peptide using RP-HPLC.

Monitoring SPPS Reactions

Ensuring the completion of each deprotection and coupling step is crucial for the synthesis of high-purity peptides.[19] Several methods are available for monitoring SPPS reactions in real-time or near real-time.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[20] A positive result (blue beads) after a coupling step indicates an incomplete reaction, necessitating a recoupling step. A negative result (yellow beads) indicates that the coupling is complete.

  • Chloranil Test: This test is used to detect secondary amines, for which the Kaiser test is not effective.

  • Fmoc Cleavage Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[18] Monitoring the UV absorbance of the deprotection solution can provide a quantitative measure of the deprotection reaction's progress and the resin loading.[5]

  • Mass Spectrometry: A small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry to confirm the correct mass of the growing peptide chain at various stages of the synthesis.

Challenges in SPPS: "Difficult Sequences"

Certain peptide sequences, often referred to as "difficult sequences," can pose significant synthetic challenges.[21] These sequences are typically long, hydrophobic, or prone to aggregation on the resin, which can hinder reagent access and lead to incomplete reactions.[21][22]

Strategies to overcome these challenges include:

  • Using specialized resins: Resins with lower loading capacities or those grafted with PEG can help to reduce inter-chain aggregation.[10]

  • Elevating the reaction temperature: Performing the synthesis at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.

  • Using stronger coupling reagents: Reagents like HATU and COMU can improve coupling efficiency for sterically hindered amino acids.

  • Incorporating "pseudoprolines": These are dipeptide building blocks that introduce a "kink" in the peptide backbone, disrupting aggregation.[22]

  • "Double coupling": Repeating the coupling step to ensure complete reaction.[16]

Logical Workflows and Signaling Pathways in SPPS

The following diagrams, generated using Graphviz (DOT language), illustrate the core workflows and chemical transformations in SPPS.

SPPS_Overall_Workflow start Start resin_prep Resin Swelling & Preparation start->resin_prep first_aa Couple First Protected Amino Acid resin_prep->first_aa cycle Synthesis Cycle first_aa->cycle cycle->cycle final_deprotection Final Nα-Deprotection cycle->final_deprotection Sequence Complete cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end End purification->end

Figure 1: Overall workflow of Solid-Phase Peptide Synthesis (SPPS).

SPPS_Synthesis_Cycle start_cycle Start of Cycle deprotection Nα-Deprotection start_cycle->deprotection washing1 Washing deprotection->washing1 coupling Couple Next Protected Amino Acid washing1->coupling monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) washing2 Washing monitoring->washing2 Complete end_cycle End of Cycle washing2->end_cycle

Figure 2: The iterative synthesis cycle in SPPS.

Fmoc_vs_Boc_Chemistry cluster_advantages Key Advantages Fmoc Fmoc/tBu Strategy Nα-Protecting Group: Fmoc Side-chain Protection: tBu-based Nα-Deprotection: Base (Piperidine) Final Cleavage: Acid (TFA) Fmoc_adv Milder Conditions Orthogonal Protection Amenable to Automation Fmoc->Fmoc_adv Boc Boc/Bzl Strategy Nα-Protecting Group: Boc Side-chain Protection: Bzl-based Nα-Deprotection: Acid (TFA) Final Cleavage: Strong Acid (HF) Boc_adv Effective for 'Difficult Sequences' Lower Cost for some reagents Boc->Boc_adv

Figure 3: Comparison of Fmoc and Boc SPPS strategies.

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the field of peptide science, providing a robust and efficient methodology for the chemical synthesis of peptides. The choice between the two primary strategies, Fmoc/tBu and Boc/Bzl, depends on the specific requirements of the peptide to be synthesized, with the Fmoc strategy being the more widely adopted due to its milder conditions and orthogonality. A thorough understanding of the core principles, key components, and experimental protocols of SPPS is essential for researchers, scientists, and drug development professionals to successfully synthesize peptides for a wide array of applications. With ongoing advancements in resins, coupling reagents, and automation, SPPS continues to be a powerful and evolving tool in the scientific community.

References

An In-Depth Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protection scheme offers significant flexibility in the synthesis of complex linear, branched, and cyclic peptides.

Core Concepts and Properties

This compound is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The critical feature of this reagent is the presence of two distinct, orthogonally stable protecting groups:

  • Boc (tert-butyloxycarbonyl): Protecting the α-amino group, this group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA).

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protecting the γ-amino group of the side chain, this group is labile to basic conditions (e.g., piperidine).

This orthogonality is the cornerstone of its utility, allowing for the selective deprotection and modification of either the α-amino group for linear peptide chain elongation or the γ-amino group for side-chain modifications, such as branching or cyclization.

Chemical and Physical Properties
PropertyValueReference
CAS Number 131570-57-5[1]
Molecular Formula C₂₄H₂₈N₂O₆[1]
Molecular Weight 440.5 g/mol [1]
Appearance White to off-white powder
Purity ≥ 99% (HPLC)[1]
Melting Point 123 - 140 °C[1]
Storage 0 - 8 °C[1]
Solubility

Precise quantitative solubility data for this compound is not extensively published in a centralized source. However, based on its chemical structure and common practices in solid-phase peptide synthesis (SPPS), a qualitative and estimated solubility profile is provided below. It is generally soluble in polar aprotic solvents commonly used in peptide synthesis.

SolventQualitative SolubilityEstimated Solubility (g/100mL)
N,N-Dimethylformamide (DMF) High> 20
N-Methyl-2-pyrrolidone (NMP) High> 20
Dichloromethane (DCM) Moderate5 - 10
Water Low< 0.1

Experimental Protocols

Standard Fmoc-SPPS Linear Chain Elongation

This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acid to be added to the peptide chain.

Selective Side-Chain Deprotection and Modification (On-Resin)

This protocol describes the selective removal of the side-chain Fmoc group of an incorporated this compound residue for subsequent modification, such as the synthesis of a branched peptide.

Procedure:

  • Linear Synthesis Completion: Complete the synthesis of the linear portion of the peptide as described in section 2.1. The final N-terminal amino acid should remain Boc-protected.

  • Selective Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).

  • Branch Synthesis: The newly deprotected γ-amino group of the Dab residue is now available for coupling. A second peptide chain can be synthesized from this point using standard Fmoc-SPPS cycles as detailed in section 2.1.

Final Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the resin and removes all acid-labile protecting groups, including the N-terminal Boc group and other side-chain protecting groups.

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Coupling Reagent Performance
Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighVery LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3]
HBTU Uronium/AminiumFastHighLowA very efficient and widely used reagent.[2][4]
PyBOP PhosphoniumFastHighLowGood for sterically hindered couplings; byproducts are less hazardous than those of BOP.
DIC/HOBt CarbodiimideModerateGoodLowA more economical option, but may require longer reaction times or double coupling for difficult residues.[4]

Visualizations

Orthogonal Deprotection Strategy

G Principle of Orthogonal Protection with this compound Start This compound Linear Linear Peptide Elongation (α-amino deprotection) Start->Linear TFA (acidic) Side_Chain Side-Chain Modification (γ-amino deprotection) Start->Side_Chain Piperidine (basic) Final_Peptide Final Peptide Linear->Final_Peptide Side_Chain->Final_Peptide

Caption: Orthogonal deprotection of this compound.

Standard Fmoc-SPPS Workflow for Linear Incorporation

cluster_0 SPPS Cycle Resin Peptide-Resin (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: A single cycle of Fmoc-SPPS for incorporating this compound.

Workflow for Branched Peptide Synthesis

Start Start with Boc-protected Amino Acid on Resin Linear_Synth Synthesize Linear Peptide Chain (incorporate this compound) Start->Linear_Synth Side_Chain_Deprotect Selective Side-Chain Fmoc Deprotection (20% Piperidine/DMF) Linear_Synth->Side_Chain_Deprotect Branch_Synth Synthesize Branch Peptide Chain from Dab γ-amino group Side_Chain_Deprotect->Branch_Synth Final_Cleavage Final Cleavage and Global Deprotection (TFA) Branch_Synth->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Workflow for synthesizing a branched peptide using this compound.

Conclusion

This compound is a versatile and powerful tool in peptide chemistry. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptide architectures. A thorough understanding of its properties and the appropriate experimental protocols is essential for its successful application in research and drug development. By carefully selecting coupling reagents and reaction conditions, researchers can leverage the unique characteristics of this building block to construct novel peptides with tailored properties.

References

Diaminobutyric Acid in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobutyric acid (DABA), a non-proteinogenic amino acid, has emerged as a versatile tool in biochemistry and drug discovery. Its unique structural properties allow for its application in diverse areas, including the synthesis of modified peptides with enhanced stability and novel functionalities, the modulation of neurotransmission through the inhibition of key enzymes in the GABAergic pathway, and as a scaffold for the development of potential therapeutic agents against cancer and neurological disorders. This technical guide provides an in-depth overview of the core applications of DABA in biochemistry, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Diaminobutyric acid (DABA) is an amino acid not naturally encoded in the genetic code, granting it unique biochemical properties that are advantageous in peptide-based drug development.[1][2] Its structural variations, including L- and D-isomers and different side-chain lengths (α, β, or γ-amino acids), allow for the precise modification of the pharmacological characteristics of peptide drug candidates.[3] This guide will explore the multifaceted applications of DABA, focusing on its role in peptide synthesis, as a modulator of the GABAergic system, and its emerging potential in oncology.

Applications of Diaminobutyric Acid

Incorporation into Peptides for Enhanced Therapeutic Properties

The introduction of non-proteinogenic amino acids like DABA into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation.[4][5] The incorporation of DABA can significantly improve the stability, potency, and bioavailability of peptide-based therapies.[1][2]

Key Advantages of DABA Incorporation:

  • Increased Proteolytic Stability: The presence of DABA can render peptide bonds less susceptible to cleavage by proteases, extending the half-life of the peptide in biological systems.[6]

  • Conformational Constraint: DABA can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[6]

  • Introduction of Novel Functionality: The additional amino group in DABA provides a site for further chemical modification, allowing for the attachment of labels, crosslinkers, or other functional moieties.

Modulation of the GABAergic System

L-2,4-Diaminobutyric acid (L-DABA) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[7] By inhibiting GABA-T, L-DABA increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.[7] This mechanism underlies its potential as an anticonvulsant.[5]

Mechanism of Action:

  • GABA Transaminase Inhibition: L-DABA acts as a competitive inhibitor of GABA-T, preventing the breakdown of GABA.[8]

  • GABA Reuptake Inhibition: There is also evidence to suggest that DABA can inhibit the reuptake of GABA from the synaptic cleft, further increasing its concentration.[7]

Anticancer Potential

Recent studies have explored the potential of DABA and its derivatives as anticancer agents. The proposed mechanism of action involves the induction of osmotic lysis in cancer cells due to an unregulated uptake of DABA, leading to cell death. This effect appears to be selective for malignant cells.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical applications of diaminobutyric acid and its derivatives.

Table 1: Inhibition of GABA Transaminase (GABA-T)

CompoundInhibition TypeKiKinactReference
L-2,4-Diaminobutyric acidCompetitive~1 mM-[9]
γ-vinyl GABACompetitive26 ± 3 mM-[1]
TaurineCompetitive (vs. GABA)68 ± 7 mM-[1]
OV329Mechanism-based--
CPP-115Mechanism-based--

Table 2: Anticonvulsant Activity of L-2,4-Diaminobutyric Acid

Seizure ModelAnimal ModelAdministration RouteED50Reference
Picrotoxin-induced seizuresMiceIntracerebroventricular~2 µmoles[5]
3-Mercaptopropionate-induced seizuresMiceIntracerebroventricular~2 µmoles[5]
3-Mercaptopropionate-induced seizuresMiceIntraperitoneal5 mmoles/kg[5]
Maximal Electroshock (MES)Mice-49.6 mg/kg (for compound 14)
Pentylenetetrazole (scPTZ)Mice-67.4 mg/kg (for compound 14)
6 Hz (32 mA)Mice-31.3 mg/kg (for compound 14)
6 Hz (44 mA)Mice-63.2 mg/kg (for compound 14)

Table 3: In Vitro Cytotoxicity of DABA Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/EC50Reference
5-deazaflavin derivative 4jMCF-70.5–190 nM
5-deazaflavin derivative 5dMCF-70.1 nM
5-deazaflavin derivative 5dHeLa1.26 µM
5-deazaflavin derivative 8cHeLa1.69 µM
5-deazaflavin derivative 9gHeLa1.52 µM
Imidazole derivative 3dMCF-743.4 µM[6]
Imidazole derivative 4dMCF-739.0 µM[6]
Imidazole derivative 3dMDA-MB-23135.9 µM[6]
Imidazole derivative 4dMDA-MB-23135.1 µM[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating DABA

This protocol outlines the manual synthesis of a peptide containing a DABA residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-Dab(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-Dab(Boc)-OH) (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of GABA-T activity by DABA. The assay is based on the coupled enzymatic reaction where the product of the GABA-T reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored at 340 nm.

Materials:

  • Purified GABA-T enzyme

  • Succinic semialdehyde dehydrogenase (SSADH)

  • GABA

  • α-ketoglutarate

  • NADP+

  • L-2,4-Diaminobutyric acid (or other inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: Prepare a reagent mixture containing assay buffer, α-ketoglutarate, NADP+, and SSADH.

  • Inhibitor Preparation: Prepare serial dilutions of L-2,4-diaminobutyric acid in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the reagent mix to each well.

    • Add the inhibitor solutions to the test wells and an equal volume of buffer to the control wells.

    • Add the GABA-T enzyme to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Initiate Reaction: Start the reaction by adding GABA solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of DABA derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • DABA derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the DABA derivative in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic signaling pathway and the point of intervention for diaminobutyric acid.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT Packaging GABA_synapse GABA VGAT->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Cl_influx Cl- influx -> Hyperpolarization GABA_A_Receptor->Cl_influx GPCR_signaling G-protein signaling -> K+ efflux / Ca2+ influx inhibition GABA_B_Receptor->GPCR_signaling GABA_T GABA Transaminase (GABA-T) GAT->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degradation DABA Diaminobutyric Acid DABA->GABA_T Inhibits

Caption: GABAergic signaling pathway and the inhibitory action of Diaminobutyric Acid.

Experimental Workflow for Screening DABA Derivatives as Enzyme Inhibitors

This diagram outlines a typical workflow for the screening and validation of novel DABA derivatives as potential enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_lead_opt Lead Optimization Library DABA Derivative Library Synthesis & Curation HTS High-Throughput Screening (HTS) (e.g., fluorescence-based assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Mechanism Mechanism of Inhibition Studies (e.g., kinetic analysis) IC50->Mechanism Selectivity Selectivity Profiling (against related enzymes) Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR In_vitro_ADME In vitro ADME/Tox (e.g., cell viability, permeability) SAR->In_vitro_ADME Lead_Candidate Lead Candidate Selection In_vitro_ADME->Lead_Candidate

Caption: Workflow for the discovery and development of DABA-based enzyme inhibitors.

Conclusion

Diaminobutyric acid represents a valuable and versatile molecular entity in the field of biochemistry with significant implications for drug discovery and development. Its utility as a non-proteinogenic amino acid for enhancing the properties of therapeutic peptides is well-established. Furthermore, its role as a modulator of the GABAergic system highlights its potential for the treatment of neurological disorders. The emerging evidence of its anticancer activity opens up new avenues for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to explore and exploit the diverse applications of diaminobutyric acid in their own investigations. Further research into the synthesis of novel DABA derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutic agents.

References

A Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a crucial building block in modern solid-phase peptide synthesis (SPPS). We detail its chemical properties, supplier and purity information, and its application in constructing complex peptides.

Chemical Identity and Orthogonal Protection

This compound is a derivative of the non-proteinogenic amino acid D-diaminobutyric acid. Its utility in peptide synthesis stems from the use of two distinct, orthogonal protecting groups:

  • Boc (tert-butyloxycarbonyl): This acid-labile group protects the alpha-amine (Nα). It is stable under the basic conditions used for Fmoc removal but is cleaved using moderate acids like trifluoroacetic acid (TFA).

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the side-chain gamma-amine (Nγ). It is readily removed by piperidine, leaving the Boc group and peptide-resin linkage intact.

This orthogonal protection scheme is fundamental for synthesizing peptides where the side-chain amine requires specific modification or branching after its incorporation into the peptide sequence.[1][2]

Caption: Structure of this compound with its orthogonal protecting groups.

Supplier and Purity Information

The quality of amino acid derivatives is critical for successful peptide synthesis, as impurities can result in failed sequences and complex purification challenges.[2] this compound is available from several reputable suppliers, typically with a purity of ≥97% as determined by HPLC. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[3]

It is important to note that several CAS numbers are associated with this reagent; verifying the structure and desired configuration with the supplier is recommended.

SupplierReported PurityCAS Number(s)
Sigma-Aldrich ≥98.0% (HPLC)[4]117106-21-5[4]
Bachem Data is lot-specificNot specified on product page[5]
ChemPep Data is lot-specific131570-57-5[6]
BLDpharm 97%[7]117106-21-5[7]
GL Biochem 98%[8]117106-21-5[8]
Research Scientific ≥98.0%[9]Not specified on product page
Aapptec Data is lot-specific114360-56-4[3]

Generalized Experimental Protocol: Application in SPPS

This compound is used within a standard Boc-chemistry solid-phase peptide synthesis workflow. The Nα-Boc group allows it to be used like any other Boc-protected amino acid during chain elongation. The key distinction is the orthogonally protected Nγ-Fmoc group, which remains on the side chain until selectively cleaved.

Workflow for Incorporation and Selective Side-Chain Deprotection:

  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) with the first amino acid already attached.

  • Nα-Deprotection: Remove the Boc group from the resin-bound amino acid using an acid such as TFA in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).

  • Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin. Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat steps 2-4 for subsequent amino acids to complete the desired peptide sequence. The Nγ-Fmoc group on the Dab residue remains intact during these cycles.

  • Selective Nγ-Fmoc Deprotection: Once the main peptide backbone is synthesized, the side-chain Fmoc group of the Dab residue can be selectively removed by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). This exposes the Nγ-amine for further modification (e.g., attachment of a reporter molecule, branching).

  • Final Cleavage: After all synthesis and modifications are complete, cleave the full peptide from the resin and remove the Nα-Boc and other side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or TFMSA.

G Diagram 2: Generalized SPPS Workflow for this compound A Start: Peptide Resin (Nα-Boc Protected) B 1. Nα-Boc Deprotection (TFA in DCM) A->B C 2. Neutralization (DIEA) B->C D 3. Coupling Activate & Add This compound C->D E Peptide chain extended with Dab(Fmoc) residue D->E F Continue Elongation? (Repeat steps 1-3 + Coupling) E->F F->B Yes G Peptide Synthesis Complete F->G No H 4. Selective Nγ-Fmoc Deprotection (20% Piperidine in DMF) G->H I Free Nγ-Amine on Dab Ready for side-chain modification H->I J 5. Final Cleavage from Resin & Global Deprotection (e.g., HF) I->J K Purified Peptide J->K

Caption: Workflow for incorporating this compound in solid-phase peptide synthesis.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The experimental protocol provided is a generalized outline and may require optimization for specific peptide sequences and scales.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Fmoc)-OH (Boc-D-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The orthogonal protection strategy, employing an acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the side-chain amino group, offers significant flexibility in the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.

Core Principles of the this compound Strategy

The use of this compound in a Boc-based SPPS workflow allows for the selective deprotection of the Nα-Boc group at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1] Concurrently, the Nγ-Fmoc group remains stable under these acidic conditions.[2][3] This orthogonality is the key to this strategy, enabling the peptide chain to be assembled without interfering with the side-chain protecting group.[4]

At a desired stage in the synthesis, the Fmoc group can be selectively removed on-resin using a mild base, typically piperidine, to unmask the side-chain amine for further modification.[2][5] Alternatively, the Fmoc group can be retained until the final cleavage step if the free γ-amino group is desired in the final peptide.

Data Presentation: Quantitative Parameters in Boc-SPPS

The efficiency of each step in the SPPS process is critical for the successful synthesis of the target peptide. The following table summarizes the expected quantitative data and monitoring methods for a typical Boc-SPPS cycle involving this compound.[2]

Parameter Reagents and Conditions Reaction Time Monitoring Method Expected Efficiency/Purity
Resin Swelling Dichloromethane (DCM)30-60 minVisual InspectionN/A
Nα-Boc Deprotection 25-50% Trifluoroacetic acid (TFA) in DCM20-30 minN/A> 99%[2]
Neutralization 5-10% N,N-Diisopropylethylamine (DIEA) in DCM2 x 5-10 minN/A> 99%
Amino Acid Coupling Boc-amino acid, HBTU/HOBt, DIEA in DMF/DCM1-2 hoursKaiser (Ninhydrin) Test or Chloranil Test> 99%[2]
Selective Nγ-Fmoc Deprotection 20% Piperidine in DMF2 x 10-15 minUV Absorbance of Dibenzofulvene-piperidine adduct> 99%
Final Cleavage & Global Deprotection Reagent B (TFA/Phenol/H₂O/TIPS) or Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)1-3 hoursRP-HPLC, Mass SpectrometrySequence-dependent, typically 70-90% (crude)[2]
Final Purity (Post-Purification) N/AN/AAnalytical RP-HPLC, Mass Spectrometry> 95-98%[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the solid-phase synthesis of a peptide containing a this compound residue, from initial resin preparation to the final purified peptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_modification Optional Side-Chain Modification cluster_final_steps Final Steps Resin Start with Resin (e.g., Merrifield, MBHA) Swell Swell Resin in DCM Resin->Swell Boc_Deprotection Nα-Boc Deprotection (TFA in DCM) Swell->Boc_Deprotection Neutralization Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Wash (DCM, IPA) Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash (DCM) Wash_DMF Wash (DMF) Coupling->Wash_DMF Check with Kaiser Test Wash_DCM Wash (DCM) Wash_DMF->Boc_Deprotection Start next cycle Fmoc_Deprotection Selective Nγ-Fmoc Deprotection (Piperidine in DMF) Wash_DMF->Fmoc_Deprotection After incorporating This compound Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash_DMF->Cleavage After final AA Side_Chain_Reaction Side-Chain Modification (e.g., Conjugation, Cyclization) Fmoc_Deprotection->Side_Chain_Reaction Side_Chain_Reaction->Boc_Deprotection Continue SPPS cycles Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: Boc-SPPS workflow for incorporating this compound.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in a reaction vessel equipped with a sintered glass frit.[2]

  • Add dichloromethane (DCM) to the resin until it is fully submerged.

  • Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.[2]

  • Drain the DCM by filtration.

SPPS Cycle for Peptide Elongation

This cycle is repeated for the addition of each amino acid in the peptide sequence.

a. Nα-Boc Deprotection

  • To the swollen and drained resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]

  • Agitate the mixture for 1-2 minutes, then drain the solution.[2]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[2]

  • Perform two washes with isopropanol (IPA) followed by three washes with DCM.[2]

b. Neutralization

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[2]

  • Agitate for 5-10 minutes to neutralize the protonated N-terminus.[2]

  • Drain the neutralization solution and repeat the neutralization step once more.[2]

  • Wash the resin with DCM (3-5 times) to remove excess base.[2]

c. Amino Acid Coupling

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).

Selective Nγ-Fmoc Deprotection (Optional)

This step is performed after the incorporation of this compound and when side-chain modification is desired.

  • Wash the peptide-resin with DMF (3-5 times).

  • Add a solution of 20% piperidine in DMF to the resin.[2]

  • Agitate for 3-5 minutes and drain.[4]

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

  • The resin is now ready for side-chain modification.

Final Cleavage and Global Deprotection

This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common choice is Reagent B (TFA:Phenol:H₂O:Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v) or Reagent K (TFA:Phenol:H₂O:Thioanisole:Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v).[6][7] The choice of cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp.[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.

References

Synthesis of Branched Peptides Using Boc-D-Dab(Fmoc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Boc-D-Dab(Fmoc)-OH (Nα-tert-butyloxycarbonyl-Nγ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid). This versatile building block is instrumental in the construction of complex peptide architectures, offering unique opportunities for drug design and development, including the creation of multivalent ligands, enzyme inhibitors, and novel antimicrobial peptides.

Introduction to Orthogonal Protection in Branched Peptide Synthesis

The synthesis of branched peptides requires a strategic approach to protect and deprotect specific functional groups to direct the elongation of the peptide chain at defined points. The core principle lies in orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[1][2]

This compound is an ideal building block for this purpose. It possesses two different protecting groups:

  • Boc (tert-butyloxycarbonyl) group: Protects the α-amino group and is labile to acidic conditions (e.g., trifluoroacetic acid - TFA). This group is removed at each step of the main peptide chain elongation.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the side-chain γ-amino group and is labile to basic conditions (e.g., piperidine). This group remains stable during the acid-labile Boc deprotection cycles of the main chain synthesis.

This orthogonal protection scheme allows for the synthesis of the primary peptide backbone using a Boc-based solid-phase peptide synthesis (SPPS) strategy. Once the main chain is assembled to the desired length, the Fmoc group on the this compound residue can be selectively removed to expose the side-chain amine, which then serves as the branching point for the synthesis of a second peptide chain.

Data Presentation

The efficiency of each step in solid-phase peptide synthesis is critical for the successful synthesis of the target peptide. The following table summarizes the expected efficiency and purity for the synthesis of peptides incorporating this compound, based on standard Boc-SPPS protocols.[3]

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency> 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols are adapted from established procedures for solid-phase peptide synthesis using similarly protected amino acids and provide a general framework for the synthesis of branched peptides using this compound.[3][4]

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the manual Boc-SPPS process for assembling the main peptide chain on a suitable resin.

Materials:

  • This compound

  • Appropriate resin for Boc-SPPS (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard coupling procedures.

  • Boc-SPPS Cycle for Peptide Elongation: Repeat the following cycle for each amino acid, including this compound: a. Washing: Wash the resin with DCM (3x) and DMF (3x). b. Boc Deprotection: i. Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain. ii. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. iii. Drain the TFA solution and wash the resin with DCM (3-5x), isopropanol (2x), and DMF (3x). c. Neutralization: i. Add a 5-10% solution of DIEA in DMF to the resin and agitate for 5-10 minutes. Drain. ii. Repeat the neutralization step. iii. Wash the resin with DMF (3-5x). d. Amino Acid Coupling: i. Pre-activate a solution of the Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. e. Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. f. Washing: Wash the resin with DMF (3x) and DCM (3x).

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Boc_Deprotect 2. Boc Deprotection (TFA in DCM) Swell->Boc_Deprotect Wash_Neutralize 3. Wash & Neutralize (DMF, DIEA) Boc_Deprotect->Wash_Neutralize Couple 4. Couple next Boc-AA Wash_Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Branch_Point Incorporate This compound Couple->Branch_Point Kaiser Kaiser Test Wash->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Main_Chain_Complete Main Chain Synthesis Complete Kaiser->Main_Chain_Complete Negative Repeat->Boc_Deprotect

Boc-SPPS Workflow for Main Chain Synthesis
Protocol 2: Synthesis of the Branched Peptide Chain

This protocol describes the steps for creating the peptide branch from the deprotected side chain of the D-Dab residue.

Procedure:

  • Selective Fmoc Deprotection: a. Wash the peptide-resin with DMF (3x). b. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain. c. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes. d. Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Synthesis of the Branched Chain: Synthesize the second peptide chain from the deprotected side-chain amine using the Boc-SPPS cycle described in Protocol 1.

Branching_Workflow Main_Chain Completed Main Chain on Resin with This compound Fmoc_Deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) Main_Chain->Fmoc_Deprotect Wash_Branch Wash (DMF) Fmoc_Deprotect->Wash_Branch Couple_Branch_AA Couple first Boc-AA of Branch Wash_Branch->Couple_Branch_AA SPPS_Cycle_Branch Continue Boc-SPPS for Branch Chain Couple_Branch_AA->SPPS_Cycle_Branch Branched_Peptide Branched Peptide on Resin SPPS_Cycle_Branch->Branched_Peptide mTOR_Pathway cluster_input Inputs cluster_pathway mTOR Signaling Pathway cluster_output Cellular Responses Branched Peptides Branched Peptides mTORC1 mTORC1 Branched Peptides->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Inhibition (Promotes) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

The Strategic Incorporation of Boc-D-Dab(Fmoc)-OH in the Synthesis of Potent Antibacterial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antibacterial peptides (AMPs), with their broad-spectrum activity and unique mechanisms of action, represent a promising therapeutic avenue. A key strategy in the design of robust AMPs is the incorporation of non-proteinogenic amino acids to enhance proteolytic stability and modulate biological activity. Boc-D-Dab(Fmoc)-OH, a protected form of D-2,4-diaminobutyric acid, is a critical building block in the solid-phase peptide synthesis (SPPS) of potent AMPs, most notably polymyxin analogues. The D-configuration of the α-carbon confers resistance to enzymatic degradation, while the diaminobutyric acid side chain provides a cationic nature essential for interaction with the negatively charged bacterial membrane.

This application note provides a comprehensive overview of the use of this compound in the synthesis of antibacterial peptides, complete with detailed experimental protocols, quantitative activity data, and a depiction of the peptide's mechanism of action.

Data Presentation: Antibacterial Activity of Dab-Containing Peptides

The incorporation of D-Dab residues is crucial for the antibacterial efficacy of synthetic peptides. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various polymyxin B analogues against a panel of clinically relevant Gram-negative bacteria.

Table 1: MIC of Polymyxin B Analogues against Escherichia coli and Klebsiella pneumoniae

Peptide/AnalogueE. coli ATCC 25922 MIC (µg/mL)K. pneumoniae ATCC 13883 MIC (µg/mL)
Polymyxin B10.5 - 20.5 - 2
Analogue 1 (Dab modification)11
Analogue 2 (Acyl chain modification)48
Analogue 3 (D-Phe substitution)24

Table 2: MIC of Polymyxin B Analogues against Pseudomonas aeruginosa and Acinetobacter baumannii

Peptide/AnalogueP. aeruginosa PAO1 MIC (µg/mL)A. baumannii ATCC 19606 MIC (µg/mL)
Polymyxin B11 - 40.5 - 2
Analogue 1 (Dab modification)21
Analogue 2 (Acyl chain modification)84
Analogue 3 (D-Phe substitution)42

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Polymyxin B1 Analogue

This protocol describes the manual synthesis of a linear polymyxin B1 analogue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF. For this compound, pre-activation for 5-10 minutes is recommended.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Acylation: After the final Fmoc deprotection, acylate the N-terminus with the desired fatty acid (e.g., 6-methyloctanoic acid) using a suitable coupling agent.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate at room temperature for 2-4 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials and Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 60 minutes) at a suitable flow rate.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Purified antibacterial peptide

  • Bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Peptide Dilution: Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_activity Biological Evaluation Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (this compound) Fmoc_Deprotection->Amino_Acid_Coupling Repeat Repeat Cycle Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection n-1 times Cleavage Cleavage & Deprotection Repeat->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Analysis Purity Analysis (HPLC & MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization MIC_Assay MIC Assay Lyophilization->MIC_Assay

Caption: Experimental workflow for the synthesis and evaluation of antibacterial peptides.

mechanism_of_action cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Membrane_Disruption Outer Membrane Destabilization & Permeabilization LPS->Membrane_Disruption Divalent_Cations Divalent Cations (Mg2+, Ca2+) Divalent_Cations->Membrane_Disruption Peptide Cationic Peptide (D-Dab residues) Peptide->LPS Electrostatic Interaction Peptide->Divalent_Cations Displacement Inner_Membrane Inner Membrane Interaction Membrane_Disruption->Inner_Membrane Self-promoted uptake Cell_Death Leakage of Cytoplasmic Contents & Cell Death Inner_Membrane->Cell_Death

Caption: Mechanism of action of D-Dab containing antibacterial peptides.

Application Notes and Protocols for the Selective Deprotection of Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective deprotection of the α-amino (Fmoc) or side-chain amino (Boc) group of N-α-tert-butyloxycarbonyl-N-γ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH). The orthogonal nature of the Boc and Fmoc protecting groups allows for their independent removal, enabling site-specific modifications crucial in peptide synthesis and the development of complex molecular architectures.

Introduction to Orthogonal Protection

This compound is a valuable building block in chemical synthesis due to its dual protection strategy. The N-α amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N-γ side-chain amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This orthogonality is fundamental for selective functionalization, allowing for the construction of intricate peptides and other molecular structures.[1][2] The choice of deprotection strategy dictates which amino group becomes available for subsequent reactions, such as peptide bond formation or conjugation.

Data Presentation: Selective Deprotection Conditions and Expected Outcomes

The following tables summarize typical quantitative data for the selective deprotection of this compound under standard laboratory conditions. These values are representative and may vary based on the specific reaction scale and purification methods employed.

Table 1: Selective N-γ-Fmoc Deprotection

ParameterCondition A: Piperidine in DMFCondition B: DBU in DMF
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU in DMF
Reaction Time 30 minutes15 minutes
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Yield >95%>95%
Purity (by HPLC) >98%>97%
Primary Product Boc-D-Dab-OHBoc-D-Dab-OH

Table 2: Selective N-α-Boc Deprotection

ParameterCondition C: TFA in DCMCondition D: HCl in Dioxane
Deprotection Reagent 50% (v/v) TFA in DCM4 M HCl in 1,4-Dioxane
Reaction Time 60 minutes60 minutes
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Yield >90%>90%
Purity (by HPLC) >96%>95%
Primary Product H-D-Dab(Fmoc)-OHH-D-Dab(Fmoc)-OH·HCl

Experimental Protocols

The following are detailed protocols for the selective deprotection of this compound in a solution-phase context.

Protocol 1: Selective Deprotection of the N-γ-Fmoc Group

This procedure yields Boc-D-Dab-OH, leaving the N-α-Boc group intact.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diethyl ether, anhydrous

  • Stir plate and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (optional)

  • HPLC system for purity analysis

Procedure:

  • Dissolution: Dissolve this compound in DMF (e.g., 10 mL of DMF per 1 gram of protected amino acid) in a round-bottom flask with a stir bar.

  • Addition of Base: Add 20% (v/v) piperidine in DMF to the solution. A common ratio is 1:4 (v/v) of the initial DMF volume.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting oil, add cold anhydrous diethyl ether to precipitate the product, Boc-D-Dab-OH.

  • Isolation: Isolate the solid product by vacuum filtration or centrifugation, washing with additional cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

  • Analysis: Confirm the purity of the final product using HPLC and characterize by mass spectrometry.

Protocol 2: Selective Deprotection of the N-α-Boc Group

This procedure yields H-D-Dab(Fmoc)-OH, leaving the N-γ-Fmoc group intact.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Stir plate and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (optional)

  • HPLC system for purity analysis

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of protected amino acid) in a round-bottom flask with a stir bar.

  • Addition of Acid: Add an equal volume of TFA to the solution to achieve a 50% (v/v) TFA in DCM concentration.

  • Reaction: Stir the reaction mixture at room temperature for 60 minutes. Monitor the reaction by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.

  • Precipitation: Add cold anhydrous diethyl ether to the resulting residue to precipitate the product, H-D-Dab(Fmoc)-OH as a TFA salt.

  • Isolation: Isolate the solid product by vacuum filtration or centrifugation, washing with additional cold diethyl ether.

  • Drying: Dry the product under vacuum.

  • Analysis: Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the selective deprotection of this compound.

Caption: Workflow for selective N-γ-Fmoc deprotection.

Caption: Workflow for selective N-α-Boc deprotection.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptide Analogues Using Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization confers conformational rigidity, enhances metabolic stability, and can improve the binding affinity and selectivity of peptides for their biological targets.[1] The strategic incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (Dab), offers a versatile approach to creating diverse cyclic peptide analogues with novel pharmacological properties.

This document provides detailed application notes and protocols for the use of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH) in the solid-phase synthesis of cyclic peptide analogues. The orthogonal protection scheme of this building block, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the γ-amine, allows for selective deprotection and subsequent on-resin cyclization, most commonly through lactam bridge formation.

Chemical Properties of this compound

PropertyValue
CAS Number 131570-57-5[1]
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.5 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMF, DCM
Storage 2-8°C

Data Presentation: Performance Metrics in Cyclic Peptide Synthesis

The following table summarizes typical quantitative data for the synthesis of cyclic peptides utilizing on-resin cyclization strategies. Actual yields and purities are sequence-dependent and require optimization.

ParameterExpected Efficiency/PurityMonitoring MethodNotes
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test)Crucial for the synthesis of high-quality linear precursors.
Boc Deprotection Efficiency >99%HPLC analysis of a small cleaved resin sampleEnsures complete removal of the Nα-Boc group before the next coupling step.
On-Resin Cyclization Yield 60-95%LC-MS analysis of a small cleaved resin sampleHighly dependent on sequence, ring size, and coupling reagents.
Crude Peptide Purity (Post-Cleavage) 70-95%Analytical RP-HPLCAutomated synthesis platforms can achieve higher crude purities.[2]
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass SpectrometryPurification is typically achieved by preparative RP-HPLC.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin for a C-terminal amide, using Boc chemistry.

Materials:

  • Rink Amide resin

  • Boc-protected amino acids (including this compound)

  • Fmoc-protected amino acids for side-chain attachment (e.g., Fmoc-Asp(OAll)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (of Resin): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Activate the first Boc-protected amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 3, 5, and 6 for each subsequent amino acid in the sequence, incorporating this compound at the desired position.

  • Incorporation of Side-Chain Protected Residue for Cyclization: For side-chain to side-chain cyclization, incorporate an amino acid with an orthogonal protecting group, such as Fmoc-Asp(OAll)-OH.

On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the γ-amine of D-Dab and the side-chain carboxyl group of an aspartic acid residue.

Procedure:

  • Selective Fmoc Deprotection:

    • Wash the resin-bound linear peptide with DMF.

    • Treat the resin with 20% piperidine in DMF (2 x 15 min) to remove the Fmoc group from the D-Dab side chain.

    • Wash the resin thoroughly with DMF.

  • Selective OAll Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM for 30 minutes. Repeat this step.

    • Wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge palladium), and then DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: Once cyclization is complete, wash the resin with DMF and DCM.

Cleavage from Resin and Global Deprotection

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

Purification and Analysis

Procedure:

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

  • Analysis: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 On-Resin Cyclization cluster_2 Cleavage and Purification Resin_Swelling Resin_Swelling Fmoc_Deprotection_Resin Fmoc_Deprotection_Resin Resin_Swelling->Fmoc_Deprotection_Resin 1. Swell in DMF First_AA_Coupling First_AA_Coupling Fmoc_Deprotection_Resin->First_AA_Coupling 2. 20% Piperidine/DMF Capping Capping First_AA_Coupling->Capping 3. Activate & Couple Boc_Deprotection Boc_Deprotection Capping->Boc_Deprotection 4. Acetic Anhydride Neutralization Neutralization Boc_Deprotection->Neutralization 5. 50% TFA/DCM Subsequent_AA_Coupling Subsequent_AA_Coupling Neutralization->Subsequent_AA_Coupling 6. 10% DIEA/DMF Final_Linear_Peptide Final_Linear_Peptide Subsequent_AA_Coupling->Final_Linear_Peptide 7. Repeat Steps Selective_Fmoc_Deprotection Selective_Fmoc_Deprotection Final_Linear_Peptide->Selective_Fmoc_Deprotection 8. Incorporate this compound Selective_OAll_Deprotection Selective_OAll_Deprotection Selective_Fmoc_Deprotection->Selective_OAll_Deprotection 9. 20% Piperidine/DMF Cyclization Cyclization Selective_OAll_Deprotection->Cyclization 10. Pd(PPh3)4 Washed_Cyclic_Peptide_Resin Washed_Cyclic_Peptide_Resin Cyclization->Washed_Cyclic_Peptide_Resin 11. PyBOP/DIEA Cleavage Cleavage Washed_Cyclic_Peptide_Resin->Cleavage 12. Wash Precipitation Precipitation Cleavage->Precipitation 13. Cleavage Cocktail Isolation Isolation Precipitation->Isolation 14. Cold Ether Purification Purification Isolation->Purification 15. Centrifuge & Dry Final_Product Pure Cyclic Peptide Purification->Final_Product 16. RP-HPLC

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

Signaling Pathway: Antimicrobial Action of Cationic Cyclic Peptides

Many cyclic peptides containing basic residues like Dab exhibit antimicrobial activity by disrupting bacterial cell membranes.

G cluster_0 Bacterial Cell cluster_1 Mechanism of Action Cell_Membrane Bacterial Cell Membrane (Anionic Phospholipids) Cytoplasm Cytoplasm Cyclic_Peptide Cationic Cyclic Peptide (containing D-Dab) Membrane_Binding Electrostatic Interaction and Hydrophobic Insertion Cyclic_Peptide->Membrane_Binding Membrane_Binding->Cell_Membrane Targets Pore_Formation Membrane Permeabilization (Pore Formation) Membrane_Binding->Pore_Formation Cell_Death Ion Leakage & Metabolic Disruption Pore_Formation->Cell_Death Cell_Death->Cytoplasm Leads to

Caption: Mechanism of action of cationic antimicrobial cyclic peptides on bacterial cell membranes.

Applications and Future Perspectives

Cyclic peptides synthesized using this compound have broad applications in drug discovery. The incorporation of a D-amino acid enhances proteolytic stability, a critical attribute for therapeutic peptides.[3] The Dab side chain provides a versatile handle for various cyclization strategies, leading to conformationally constrained analogues with improved biological activity.

These cyclic peptides are promising candidates for developing novel therapeutics, including:

  • Antimicrobial agents: Cationic cyclic peptides can selectively target and disrupt bacterial membranes, offering a potential solution to antibiotic resistance.[4][5]

  • Anticancer agents: By mimicking natural peptide ligands, cyclic peptides can modulate signaling pathways involved in cell proliferation and survival.

  • GPCR modulators: The constrained conformation of cyclic peptides can lead to high affinity and selectivity for G protein-coupled receptors, which are important drug targets.

The continued development of novel cyclization strategies and the exploration of diverse non-proteinogenic amino acids will further expand the chemical space of cyclic peptides, paving the way for the discovery of next-generation peptide-based drugs.

References

Application Notes and Protocols for the Coupling of Boc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the orthogonally protected amino acid, Boc-D-Dab(Fmoc)-OH, into peptide sequences using manual Boc Solid-Phase Peptide Synthesis (SPPS). The strategic use of this building block allows for the selective deprotection of the side-chain amine for subsequent modifications such as branching, cyclization, or conjugation.

Introduction to Orthogonal Protection Strategy

This compound is a valuable reagent for constructing complex peptide architectures.[1] The Nα-Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group, which is labile to moderately acidic conditions (e.g., trifluoroacetic acid - TFA).[2] The side-chain Nγ-Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to these acidic conditions but can be selectively removed with a mild base, typically piperidine.[1][3] This orthogonality is fundamental to its application, enabling site-specific modifications on the peptide while it is still attached to the solid support.

Data Presentation: Recommended Coupling Conditions

The successful incorporation of this compound relies on achieving high coupling efficiency. Below is a summary of recommended coupling conditions using common activating reagents for Boc-SPPS. The choice of reagent can be critical, especially for sterically hindered couplings.

ParameterHBTU/DIPEAHATU/DIPEADIC/HOBt
This compound (equiv.) 2.02.03.0
Coupling Reagent (equiv.) 2.0 (HBTU)2.0 (HATU)3.0 (DIC)
Additive (equiv.) --3.0 (HOBt)
Base (equiv.) 4.0 (DIPEA)4.0 (DIPEA)-
Solvent DMFDMFDMF or DCM/DMF
Pre-activation Time 0-2 min0-2 min10-15 min
Reaction Time 1-2 hours30-60 min2-4 hours
Expected Efficiency > 99%> 99%> 99%
Monitoring Method Kaiser TestKaiser TestKaiser Test

Equivalents are relative to the initial loading of the resin. DMF: N,N-Dimethylformamide; DCM: Dichloromethane; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

The following protocols outline the manual Boc-SPPS cycle for the incorporation of a single this compound residue.

Materials and Reagents:
  • This compound

  • SPPS-grade resin (e.g., Merrifield or MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit (Ninhydrin solutions)

  • SPPS reaction vessel

Protocol 1: General Boc-SPPS Cycle

This protocol describes the essential steps for preparing the resin-bound peptide for the coupling of this compound.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1-0.5 mmol) in an SPPS reaction vessel.

    • Add DCM to swell the resin and agitate for 30-60 minutes.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove residual acid. A typical washing sequence is:

      • DCM (3-5 times)

      • Isopropanol (2 times)

      • DCM (3 times)

  • Neutralization:

    • Add a 5-10% solution of DIPEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat the step to ensure the resin-bound amine is in its free base form.

    • Wash the resin with DCM (3-5 times) to remove excess base.

    • Proceed immediately to the coupling step.

Protocol 2: Coupling of this compound

Choose one of the following methods based on the selected coupling reagent.

This method is generally fast and efficient. HATU is recommended for potentially difficult couplings.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equiv.) and HBTU or HATU (2.0 equiv.) in DMF.

  • Activation and Coupling: Add DIPEA (4.0 equiv.) to the amino acid solution and mix briefly (pre-activation). Immediately add the activated solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes (HATU) or 1-2 hours (HBTU).

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), the coupling reaction should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).

This is a cost-effective and reliable coupling method.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 equiv.) and HOBt (3.0 equiv.) in a minimal amount of DMF.

  • Pre-activation: Add DIC (3.0 equiv.) to the amino acid/HOBt solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. If the reaction is incomplete after 4 hours, a recoupling may be necessary.

  • Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Selective Side-Chain Fmoc Deprotection (On-Resin)

This step is performed after the peptide sequence is fully assembled and before the final cleavage if side-chain modification is desired. The N-terminal Boc group should be present.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.

  • Repeat Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for another 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.

  • The resin is now ready for side-chain modification at the deprotected Dab residue.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in SPPS.

SPPS_Workflow Start Start: Resin-NH-Peptide Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Boc_Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA) Boc_Deprotection->Wash_Neutralize Chain_Elongation Continue Chain Elongation? Wash_Neutralize->Chain_Elongation Couple_AA Couple Next Boc-AA-OH Kaiser_Test Kaiser Test Couple_AA->Kaiser_Test Couple_Dab Couple This compound Couple_Dab->Kaiser_Test Kaiser_Test->Couple_AA Positive, recouple Kaiser_Test->Couple_Dab Positive, recouple Kaiser_Test->Chain_Elongation Negative Chain_Elongation->Couple_AA Yes Chain_Elongation->Couple_Dab No, add Dab Fmoc_Deprotection Selective Fmoc Deprotection (20% Piperidine in DMF) Chain_Elongation->Fmoc_Deprotection Synthesis Complete Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Chain_Elongation->Final_Cleavage No Side-Chain Modification Side_Chain_Mod Side-Chain Modification Fmoc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage End End: Purified Peptide Final_Cleavage->End

Caption: Boc-SPPS workflow for incorporating this compound.

Orthogonal_Deprotection Initial_State Resin-Peptide-Dab Nα-Boc Nγ-Fmoc Acid_Treatment Acid Treatment (e.g., TFA) Initial_State:boc->Acid_Treatment Boc is labile Base_Treatment Base Treatment (e.g., Piperidine) Initial_State:fmoc->Base_Treatment Fmoc is labile State_A Resin-Peptide-Dab Nα-NH3+ Nγ-Fmoc Acid_Treatment->State_A State_B Resin-Peptide-Dab Nα-Boc Nγ-NH2 Base_Treatment->State_B note1 Enables chain elongation State_A->note1 note2 Enables side-chain modification State_B->note2

Caption: Orthogonal deprotection strategy of this compound.

References

Application Notes and Protocols for Boc-D-Dab(Fmoc)-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-Nγ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH) is a pivotal building block in medicinal chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amine and a base-labile Fmoc group on the γ-amine of the D-diaminobutyric acid side chain, offers exceptional versatility in the construction of complex peptides and peptidomimetics. This D-configuration amino acid is instrumental in designing peptides with enhanced proteolytic stability, a critical attribute for therapeutic candidates.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of bioactive peptides, with a focus on antimicrobial agents. The protocols cover peptide synthesis, purification, and biological evaluation. Additionally, a key signaling pathway targeted by such peptides is illustrated.

Key Applications

The primary application of this compound is in the synthesis of peptides where the D-diaminobutyric acid residue contributes to the biological activity and stability of the final molecule. A prominent example is in the development of novel antimicrobial peptides (AMPs) that mimic the activity of natural peptides like polymyxins. The incorporation of D-Dab provides a cationic side chain at physiological pH, crucial for interacting with the negatively charged membranes of bacteria, and the D-chirality confers resistance to enzymatic degradation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a model linear antimicrobial peptide incorporating this compound.

Table 1: Synthesis and Purification of a Model Antimicrobial Peptide

ParameterResultMethod of Analysis
Crude Peptide Yield 75-85%Gravimetric Analysis
Purity (Crude) 65-75%RP-HPLC
Purity (Post-Purification) >98%RP-HPLC
Identity Confirmation Correct MassMass Spectrometry (ESI-MS)

Table 2: Antimicrobial Activity of a Model Peptide Containing D-Dab

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (ATCC 25922)8 µg/mL
Pseudomonas aeruginosa (ATCC 27853)16 µg/mL
Staphylococcus aureus (ATCC 29213)32 µg/mL

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using this compound.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. Boc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh 2 mL of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 2 mL), isopropanol (2 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling (for standard Boc-protected amino acids):

  • In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid, 3 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1 mL of DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor coupling completion using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

4. Incorporation of this compound:

  • Follow the Boc deprotection step as described above.

  • Couple this compound using the same procedure as for other Boc-protected amino acids.

5. Peptide Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add 2 mL of the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the cleavage mixture into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Selective Fmoc Deprotection (for side-chain modification)

This protocol is for the selective removal of the Fmoc group from the D-Dab side chain while the peptide is still on the resin, allowing for further modification.

1. On-Resin Peptide:

  • Use the peptide-resin after the incorporation of this compound and subsequent chain elongation.

2. Fmoc Deprotection:

  • Wash the peptide-resin with DMF (3 x 2 mL).

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove piperidine and the dibenzofulvene adduct.

  • The resin is now ready for side-chain modification (e.g., attachment of a reporter molecule or another peptide chain).

Visualizations

Boc-SPPS Workflow for incorporating this compound

Boc_SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin (DMF) start->swell deprotection Boc Deprotection (50% TFA in DCM) swell->deprotection neutralization Neutralization (DIPEA in DMF) deprotection->neutralization coupling_aa Couple Boc-AA-OH (HBTU/DIPEA) neutralization->coupling_aa For standard AAs coupling_dab Couple This compound neutralization->coupling_dab For D-Dab repeat Repeat Cycle coupling_aa->repeat coupling_dab->repeat repeat->deprotection Next AA final_deprotection Final Boc Deprotection repeat->final_deprotection Final AA cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: Workflow for Boc-SPPS incorporating this compound.

Signaling Pathway: Inhibition of TLR4 by Cationic Antimicrobial Peptides

TLR4_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS tlr4_md2 TLR4/MD-2 Complex lps->tlr4_md2 Binds amp D-Dab Peptide amp->lps Sequesters amp->tlr4_md2 Inhibits Binding myd88 MyD88 tlr4_md2->myd88 Recruits traf6 TRAF6 myd88->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces

Caption: Inhibition of the TLR4 signaling pathway by D-Dab containing peptides.

Application Notes and Protocols for Boc-D-Dab(Fmoc)-OH in Peptide-Drug Conjugate (PDC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Dab(Fmoc)-OH, a derivative of D-2,4-diaminobutyric acid, is a valuable building block in the synthesis of complex peptides and peptide-drug conjugates (PDCs). Its unique orthogonal protection scheme, featuring a Boc (tert-butyloxycarbonyl) group on the α-amino group and an Fmoc (9-fluorenylmethoxycarbonyl) group on the γ-amino group, allows for selective deprotection and functionalization. This attribute is particularly advantageous in the construction of branched peptide structures, which are often employed as linkers for the site-specific attachment of cytotoxic drugs to peptide-based targeting moieties.

These application notes provide a comprehensive overview of the utility of this compound in the creation of PDCs, including detailed experimental protocols and data presentation to guide researchers in this field.

Chemical Properties and Advantages

The strategic placement of the Boc and Fmoc protecting groups on the D-diaminobutyric acid scaffold is central to its utility in PDC development.

PropertyDescriptionAdvantage in PDC Synthesis
Orthogonal Protection The α-amino group is protected by the acid-labile Boc group, while the γ-amino group is protected by the base-labile Fmoc group.Allows for the selective deprotection of either the α-amino group for peptide chain elongation or the γ-amino group for drug conjugation or linker attachment.
Branched Linker Formation The diaminobutyric acid structure provides a natural branching point within a peptide sequence.Enables the creation of branched linkers, which can be used to attach multiple drug molecules or to optimize the spatial orientation of the drug relative to the peptide carrier.
Stereochemistry The D-configuration of the amino acid can confer increased proteolytic stability to the resulting peptide.Potentially enhances the in vivo half-life of the PDC by reducing enzymatic degradation.

Application in Peptide-Drug Conjugate Synthesis

The primary application of this compound in the context of PDCs is to serve as a versatile branching unit within the peptide linker. This allows for the precise, site-specific attachment of a therapeutic payload. The orthogonal protecting groups enable a modular approach to PDC synthesis, where the peptide can be assembled using standard solid-phase peptide synthesis (SPPS), followed by the selective deprotection of the Dab side chain for drug conjugation.

Logical Workflow for PDC Synthesis using this compound

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Drug Conjugation cluster_Finalization Final Steps Start Start Resin Solid Support (e.g., Rink Amide Resin) Start->Resin 1. Couple_AA Couple Boc-protected Amino Acids Resin->Couple_AA 2. Couple_Dab Incorporate this compound Couple_AA->Couple_Dab 3. Elongate Continue Peptide Elongation Couple_Dab->Elongate 4. Fmoc_Deprotection Selective Fmoc Deprotection (γ-amino group of Dab) Elongate->Fmoc_Deprotection 5. Drug_Coupling Couple Activated Drug-Linker to Dab Side Chain Fmoc_Deprotection->Drug_Coupling 6. Cleavage Cleavage from Resin and Global Deprotection Drug_Coupling->Cleavage 7. Purification Purification of PDC (e.g., RP-HPLC) Cleavage->Purification 8. Characterization Characterization (e.g., MS, HPLC) Purification->Characterization 9. Final_PDC Final Peptide-Drug Conjugate Characterization->Final_PDC 10.

PDC Synthesis Workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a peptide-drug conjugate using this compound. Specific reaction conditions may need to be optimized based on the peptide sequence and the drug-linker being used.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using a Boc/Fmoc protection strategy.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the following cycle for each subsequent amino acid:

    • Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 minutes). Wash with DCM and DMF.

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes). Wash with DMF.

    • Coupling: Couple the next Boc-protected amino acid as described in step 3.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

Protocol 2: On-Resin Drug Conjugation

This protocol describes the selective deprotection of the Fmoc group on the Dab side chain and subsequent conjugation of a drug-linker.

Materials:

  • Peptide-resin from Protocol 1

  • 20% Piperidine in DMF

  • Activated drug-linker (e.g., drug with a pre-activated carboxyl group)

  • DIC and OxymaPure® (if the drug-linker requires in situ activation)

  • DMF

Procedure:

  • Selective Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the γ-amino group of the Dab residue. Wash the resin thoroughly with DMF.

  • Drug-Linker Coupling:

    • Dissolve the activated drug-linker (3 eq.) in DMF. If not pre-activated, dissolve the drug-linker (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the drug-linker solution to the resin and shake for 4-12 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

    • Wash the resin extensively with DMF and DCM to remove any unreacted drug-linker.

Protocol 3: Cleavage, Purification, and Characterization

This protocol outlines the final steps to obtain the purified peptide-drug conjugate.

Materials:

  • PDC-resin from Protocol 2

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • TFA (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage and Deprotection: Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the PDC from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude PDC. Wash the pellet with cold ether and air-dry.

  • Purification: Purify the crude PDC by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final PDC using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.

Data Presentation

Quantitative data from the synthesis and characterization of PDCs should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Table 1: Summary of a Hypothetical PDC Synthesis

ParameterValueMethod of Determination
Peptide Sequence[Specify Sequence]-
Drug-Linker[Specify Drug-Linker]-
Crude Purity75%Analytical RP-HPLC
Purified Purity>98%Analytical RP-HPLC
Observed Mass [M+H]⁺[e.g., 2543.2 Da]Mass Spectrometry
Theoretical Mass [M+H]⁺[e.g., 2543.5 Da]-
Overall Yield15%-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of a Generic Peptide-Drug Conjugate

PDC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDC Peptide-Drug Conjugate Receptor Target Receptor on Cancer Cell PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

PDC Internalization and Action.
Experimental Workflow for PDC Characterization

PDC_Characterization_Workflow Crude_PDC Crude PDC from Synthesis Purification RP-HPLC Purification Crude_PDC->Purification Purity_Analysis Analytical RP-HPLC (Purity Assessment) Purification->Purity_Analysis Identity_Confirmation Mass Spectrometry (Molecular Weight Confirmation) Purification->Identity_Confirmation Functional_Assay In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Purity_Analysis->Functional_Assay Identity_Confirmation->Functional_Assay Final_Data Data Analysis and Reporting Functional_Assay->Final_Data

PDC Characterization Workflow.

Conclusion

This compound is a powerful and versatile tool for the construction of peptide-drug conjugates. Its orthogonal protection strategy facilitates the synthesis of well-defined, branched linkers for the site-specific attachment of therapeutic agents. The protocols and workflows presented here provide a solid foundation for researchers to design and synthesize novel PDCs with potentially improved therapeutic indices. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful drug development efforts.

On-Resin Side Chain Modification of D-2,4-Diaminobutyric Acid (D-Dab) Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of amino acid side chains while a peptide is still attached to a solid support resin is a powerful strategy in modern peptide chemistry and drug discovery. This on-resin approach allows for the introduction of diverse functionalities, leading to the creation of peptide libraries with modified properties such as enhanced stability, altered receptor affinity, and novel biological activities. D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid, is of particular interest due to its side chain primary amine, which serves as a versatile handle for chemical modifications. The incorporation of D-amino acids can also confer resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.

This document provides detailed application notes and experimental protocols for the on-resin side chain modification of D-Dab residues, focusing on acylation, sulfonylation, and alkylation.

Orthogonal Protection Strategies: The Key to Selective Modification

To achieve selective modification of the D-Dab side chain amine, an orthogonal protection strategy is paramount. This ensures that the side chain protecting group can be removed without cleaving the peptide from the resin or removing other side chain protecting groups. The most common approach in Fmoc-based solid-phase peptide synthesis (SPPS) is the use of protecting groups that are labile to specific conditions while the main chain and other side chains remain protected.

Commonly used protecting groups for the D-Dab side chain that allow for orthogonal deprotection include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with dilute hydrazine in DMF.

  • Mtt (4-Methyltrityl): Cleaved by dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.

The choice of protecting group will depend on the overall synthetic strategy and the desired modification.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection and subsequent modification of the D-Dab side chain on-resin.

Protocol 1: On-Resin Acylation of D-Dab Side Chain

Objective: To acylate the side chain amine of a D-Dab residue with an acylating agent (e.g., acetic anhydride).

Materials:

  • Peptide-resin containing an Fmoc-D-Dab(ivDde)-OH or Fmoc-D-Dab(Mtt)-OH residue

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • For ivDde removal: 2% Hydrazine monohydrate in DMF

  • For Mtt removal: 1-2% TFA in DCM with scavengers (e.g., 2-5% triisopropylsilane (TIS))

  • Acylating solution: Acetic anhydride (10 eq.), Diisopropylethylamine (DIPEA) (10 eq.) in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Selective Deprotection of D-Dab Side Chain:

    • If using ivDde:

      • Wash the resin with DMF (3 x).

      • Treat the resin with 2% hydrazine in DMF for 3-5 minutes. Repeat this step 2-3 times.[1]

      • Wash the resin thoroughly with DMF (5-7 x).

    • If using Mtt:

      • Wash the resin with DCM (3 x).

      • Treat the resin with 1-2% TFA in DCM containing 2-5% TIS. Perform repeated short treatments (e.g., 10 x 2 minutes) and monitor the deprotection by observing the yellow color of the Mtt cation in the filtrate.

      • Once the deprotection is complete (no more yellow color), wash the resin with DCM (3 x).

      • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

      • Wash the resin with DMF (5 x).

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine on the D-Dab side chain.

  • On-Resin Acylation:

    • Add the acylating solution (e.g., 10 eq. acetic anhydride and 10 eq. DIPEA in DMF) to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Wash the resin with DMF (5 x) and DCM (3 x).

  • Confirmation of Reaction Completion: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete acylation.

  • Further Synthesis: The peptide-resin is now ready for the next step in the synthesis or for final cleavage from the resin.

Protocol 2: On-Resin Sulfonylation of D-Dab Side Chain

Objective: To sulfonylate the side chain amine of a D-Dab residue with a sulfonyl chloride (e.g., Dansyl chloride).

Materials:

  • Peptide-resin with a deprotected D-Dab side chain (as prepared in Protocol 1, steps 1-3)

  • DMF

  • DCM

  • Dansyl chloride (5 eq.)

  • DIPEA (10 eq.)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Start with the peptide-resin having a deprotected D-Dab side chain, as described in Protocol 1 (steps 1-3).

  • On-Resin Sulfonylation:

    • Prepare a solution of Dansyl chloride (5 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, shielded from light.

    • Wash the resin with DMF (5 x), DCM (3 x), and finally with methanol (3 x).

  • Confirmation of Reaction Completion: Perform a Kaiser test. A negative result indicates complete sulfonylation. The resin beads may exhibit fluorescence under UV light due to the dansyl group.

  • Further Synthesis: The peptide-resin can now proceed to the next synthetic step or final cleavage.

Protocol 3: On-Resin Reductive Alkylation of D-Dab Side Chain

Objective: To perform reductive alkylation on the side chain amine of a D-Dab residue with an aldehyde.

Materials:

  • Peptide-resin with a deprotected D-Dab side chain (as prepared in Protocol 1, steps 1-3)

  • 1% Acetic acid in DMF

  • Aldehyde (e.g., isobutyraldehyde) (10 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) (10 eq.)

  • DMF

  • DCM

  • Kaiser test kit

Procedure:

  • Resin Preparation: Begin with the peptide-resin having a deprotected D-Dab side chain (Protocol 1, steps 1-3).

  • On-Resin Reductive Alkylation:

    • Swell the resin in 1% acetic acid in DMF.

    • Add the aldehyde (10 eq.) and agitate for 30 minutes.

    • Add NaBH₃CN (10 eq.) and continue to agitate at room temperature for 6-12 hours.

    • Wash the resin with DMF (5 x), alternating with methanol and DCM washes (3 x each).

  • Confirmation of Reaction Completion: A Kaiser test should be negative upon completion.

  • Further Synthesis: The resin is ready for subsequent steps or cleavage.

Data Presentation

The following table summarizes representative quantitative data for the on-resin modification of D-Dab residues. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the resin, coupling reagents, and reaction conditions.

Modification TypeProtecting GroupModifying ReagentPurity (%)Overall Yield (%)Major Side Product (%)Reference
Acylation BocAcetic Anhydride/DIPEA85783 (Incomplete Capping)BenchChem
- Mtt-82755 (Premature Mtt deprotection)BenchChem
- Alloc-88802 (Incomplete deprotection)BenchChem
- Me,Ns-9285<1 (Unidentified)BenchChem
Cyclization -HATU>90 (crude)62 (total)DimerizationJ. Am. Chem. Soc.

Mandatory Visualizations

On_Resin_Dab_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Peptide-Resin (Fmoc-D-Dab(PG)-OH incorporated) deprotection Selective Deprotection of D-Dab Side Chain (PG) start->deprotection wash1 Wash Resin deprotection->wash1 kaiser_pos Kaiser Test (Positive) wash1->kaiser_pos modification On-Resin Modification (Acylation/Sulfonylation/Alkylation) kaiser_pos->modification wash2 Wash Resin modification->wash2 kaiser_neg Kaiser Test (Negative) wash2->kaiser_neg continue_synthesis Continue SPPS or Proceed to Cleavage kaiser_neg->continue_synthesis

Caption: Experimental workflow for on-resin side chain modification of D-Dab.

Logical_Relationship_Dab_Modification cluster_modification Modification Strategy cluster_properties Impact on Peptide Properties cluster_activity Downstream Biological Effects modification On-Resin Side Chain Modification of D-Dab acylation Acylation modification->acylation sulfonylation Sulfonylation modification->sulfonylation alkylation Alkylation modification->alkylation properties Altered Physicochemical Properties modification->properties hydrophobicity Hydrophobicity/ Hydrophilicity properties->hydrophobicity charge Net Charge properties->charge conformation Conformation properties->conformation stability Proteolytic Stability properties->stability activity Modulated Biological Activity properties->activity receptor_binding Receptor Binding Affinity and Specificity activity->receptor_binding membrane_interaction Membrane Interaction (for Antimicrobial Peptides) activity->membrane_interaction cell_penetration Cell Penetration activity->cell_penetration signaling Altered Cellular Signaling activity->signaling

Caption: Logical relationship of D-Dab modification to peptide bioactivity.

Conclusion

The on-resin side chain modification of D-Dab residues is a versatile and powerful tool for the synthesis of novel peptides with tailored properties. By employing appropriate orthogonal protecting groups, the side chain amine of D-Dab can be selectively functionalized through acylation, sulfonylation, alkylation, and other chemical transformations. These modifications can profoundly impact the peptide's physicochemical characteristics, leading to enhanced biological activity, improved stability, and altered receptor interactions. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel D-Dab-containing peptides for a wide range of applications in drug discovery and chemical biology. Further exploration of novel modifying reagents and the systematic evaluation of the resulting peptides will continue to expand the therapeutic potential of this exciting class of molecules.

References

Application of Boc-D-Dab(Fmoc)-OH in the Development of Anticancer Research Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide sequences represents a significant advancement in the design of novel therapeutic agents. Boc-D-Dab(Fmoc)-OH, a protected form of D-2,4-diaminobutyric acid (D-Dab), is a pivotal building block in the solid-phase peptide synthesis (SPPS) of peptides with enhanced biological activity and stability, particularly in the realm of cancer research. The D-configuration of the amino acid confers resistance to enzymatic degradation, while the diaminobutyric acid side chain provides a site for further chemical modifications or can contribute to the overall cationic nature of the peptide. This positive charge is a key feature of many anticancer peptides, facilitating their selective interaction with the negatively charged membranes of cancer cells.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of anticancer peptides. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Application Notes: Diaminobutyric Acid-Containing Peptides in Oncology

Peptides incorporating D-2,4-diaminobutyric acid have emerged as a promising class of anticancer agents. The primary mechanism of action for many of these cationic peptides is the disruption of the cancer cell membrane, leading to cell lysis and death. This mechanism is often favored over targeting specific intracellular pathways, as it can be effective against a broad range of cancer types and may be less susceptible to the development of drug resistance.

One notable example is the development of ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab). These molecules, which combine the cationic nature of Dab with a lipid tail, have demonstrated significant activity against various cancer cell lines. The lipid component is believed to enhance the peptide's interaction with and insertion into the cancer cell membrane. For instance, a C14-conjugated di-Dab peptide has been identified as a potent anticancer agent.

Beyond membrane disruption, Dab-containing peptides can also induce apoptosis, or programmed cell death, in cancer cells. This often involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative diaminobutyric acid-containing peptides against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PeptideCancer Cell LineCell TypeIC50 (µM)Reference
C14-Dab2-NH2HCT 116Colon Carcinoma12.5[1]
C14-Dab2-NH2A549Lung Carcinoma25[1]
C14-Dab2-NH2MCF-7Breast Adenocarcinoma25[1]
C14-Dab2-NH2PC-3Prostate Adenocarcinoma12.5[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Myristoylated Di-Dab Peptide (e.g., C14-Dab2-NH2)

This protocol describes the manual solid-phase synthesis of a C-terminally amidated di-diaminobutyric acid peptide, myristoylated at the N-terminus, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Dab(Boc)-OH

  • Myristic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-D-Dab(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-D-Dab(Boc)-OH):

    • Repeat steps 2 and 3 for the second Fmoc-D-Dab(Boc)-OH residue.

  • N-terminal Myristoylation:

    • Perform a final Fmoc deprotection (step 2).

    • In a separate vial, dissolve myristic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated myristic acid solution to the deprotected peptide-resin.

    • Agitate for 4 hours at room temperature.

  • Cleavage and Deprotection:

    • Wash the myristoylated peptide-resin with DMF (5x) and DCM (5x), and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling (Fmoc-D-Dab(Boc)-OH) deprotect1->couple1 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect2 couple2 5. Coupling (Fmoc-D-Dab(Boc)-OH) deprotect2->couple2 deprotect3 6. Fmoc Deprotection (20% Piperidine/DMF) couple2->deprotect3 myristoylate 7. N-terminal Myristoylation (Myristic Acid) deprotect3->myristoylate cleave 8. Cleavage & Deprotection (TFA Cocktail) myristoylate->cleave purify 9. Purification (RP-HPLC) cleave->purify end End: Purified Lipopeptide purify->end

Solid-Phase Synthesis Workflow for a Myristoylated Di-Dab Peptide.
Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of Dab-containing peptides against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dab-containing peptide (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the Dab-containing peptide in culture medium.

    • Remove the medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

    • Plot a dose-response curve and determine the IC50 value of the peptide.

MTT_Assay_Workflow seed 1. Seed Cancer Cells (96-well plate) incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Peptide (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (% Viability, IC50) read->analyze Anticancer_Peptide_Pathway Peptide Dab-Containing Cationic Lipopeptide Membrane Cancer Cell Membrane Peptide->Membrane Electrostatic Interaction Mitochondria Mitochondria Peptide->Mitochondria Internalization Disruption Membrane Disruption Membrane->Disruption Pore Formation/ Carpet Mechanism Lysis Cell Lysis Disruption->Lysis CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Apoptosome Formation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Dab(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this reagent in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in SPPS?

A1: The primary advantage of this compound lies in its orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[] This orthogonality allows for the selective deprotection of the Nα-Fmoc group during peptide chain elongation using a mild base like piperidine, without affecting the Boc-protected side chain. The Boc group is then removed during the final cleavage of the peptide from the resin with a strong acid, such as trifluoroacetic acid (TFA).[2] This strategy is crucial for the synthesis of complex peptides where side-chain modification is required.

Q2: What is the most critical side reaction to be aware of when using this compound?

A2: The most significant side reaction is the intramolecular cyclization to form a γ-lactam. This has been observed in structurally similar diaminobutyric acid derivatives, such as Fmoc-Dab(Mtt)-OH, where it can lead to poor coupling efficiency.[3][4] This intramolecular reaction can occur during the activation step of the carboxylic acid, leading to a capped and unreactive species on the resin.

Q3: How can I detect lactam formation?

A3: Lactam formation can be indirectly detected by poor coupling efficiency of the subsequent amino acid, as the lactam-capped peptide is unreactive. Direct detection can be achieved by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. The lactam product will have a mass corresponding to the peptide chain with the this compound residue having undergone cyclization and loss of a molecule of water.

Q4: Is the Boc protecting group on the Dab side chain stable during repeated Fmoc deprotection steps?

A4: The Boc group is generally stable to the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2] However, prolonged or repeated exposure to these conditions, especially at elevated temperatures, could potentially lead to some loss of the Boc group. It is advisable to use standard Fmoc deprotection times and to monitor for any unexpected side products.

Q5: Are there any specific considerations for the final TFA cleavage of peptides containing this compound?

A5: The final TFA cleavage will remove the Boc group from the Dab side chain. The released tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] It is crucial to use a cleavage cocktail containing scavengers to trap these reactive species.[6]

Troubleshooting Guide

Issue 1: Poor Coupling Efficiency After Incorporating this compound

Possible Cause:

  • γ-Lactam Formation: The most probable cause is the intramolecular cyclization of the activated this compound to form a stable γ-lactam, which caps the growing peptide chain and prevents further elongation. This side reaction is known to occur with diaminobutyric acid derivatives.[3][4]

Troubleshooting Protocol:

  • Avoid Pre-activation: Do not pre-activate this compound with coupling reagents for an extended period before adding it to the resin. Add the coupling reagents to the amino acid solution and immediately add the mixture to the resin.

  • Choice of Coupling Reagent: While various coupling reagents can be used, consider using a reagent known for rapid coupling and lower risk of side reactions. For challenging couplings, reagents like HATU or HCTU can be effective, but the activation time should still be minimized.[7]

  • Monitoring the Coupling Reaction: After the coupling step, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Confirmation of Lactam Formation: If poor coupling persists, cleave a small sample of the peptide from the resin and analyze it by mass spectrometry to confirm the presence of the lactam-capped product.

Issue 2: Unexpected Side Products Detected After Final Cleavage

Possible Cause:

  • Alkylation of Sensitive Residues: During the final TFA cleavage, the tert-butyl cation released from the Boc protecting group can alkylate nucleophilic side chains of amino acids such as Trp, Met, and Cys.[8][9]

  • Incomplete Removal of Protecting Groups: Insufficient cleavage time or a weak cleavage cocktail may result in incomplete removal of the Boc group or other side-chain protecting groups.

Troubleshooting Protocol:

  • Use of Scavengers in Cleavage Cocktail: Always use a cleavage cocktail containing scavengers to quench the reactive tert-butyl cations. A commonly used and effective cocktail is "Reagent K".[6]

  • Optimize Cleavage Conditions: Ensure the cleavage reaction is carried out for a sufficient duration (typically 2-4 hours at room temperature) to ensure complete deprotection.[10]

  • Analysis of Crude Product: After cleavage and precipitation, analyze the crude peptide by HPLC and mass spectrometry to identify any side products. This will help in optimizing the cleavage protocol for future syntheses.

Experimental Protocols

Recommended Coupling Protocol for this compound

This protocol is designed to minimize the risk of lactam formation.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[11]

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling activator like HCTU (2.9 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.[11]

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).

Final Cleavage and Deprotection Protocol

This protocol is designed to minimize side reactions during the final cleavage step.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail (Reagent K): Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA and thioanisole in a well-ventilated fume hood.[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and wash it with cold ether.

  • Purification: Dry the peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Data Presentation

Table 1: Comparison of Cleavage Cocktail Efficiency in Suppressing Side Reactions

Cleavage CocktailTarget Peptide (%)Side Product(s) (%)Reference
95% TFA / 5% H₂OVariesSignificant alkylation of sensitive residues[6]
Reagent K (82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT)HighMinimal[6]

Note: The exact percentages are highly sequence-dependent. Reagent K is generally superior in minimizing a wide range of side reactions.

Visualizations

lactam_formation cluster_activation Activation Step cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Boc_Dab_Fmoc This compound Activated_Ester Activated Ester Intermediate Boc_Dab_Fmoc->Activated_Ester Coupling Reagent (e.g., HCTU) Lactam γ-Lactam (Inactive) Activated_Ester->Lactam Intramolecular Cyclization Coupled_Peptide Elongated Peptide Activated_Ester->Coupled_Peptide Coupling to N-terminus Peptide_Chain Growing Peptide Chain cleavage_workflow Start Dry Peptide-Resin Add_Reagent_K Add Cleavage Cocktail (Reagent K) Start->Add_Reagent_K Agitate Agitate for 2-4 hours at RT Add_Reagent_K->Agitate Filter Filter to separate resin Agitate->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge and wash with ether Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the cleavage of peptides containing N-α-Boc-D-diaminobutyric acid(N-γ-Fmoc), referred to as Boc-D-Dab(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge lies in the orthogonal deprotection strategy. The N-terminal Boc group is acid-labile, while the Fmoc group on the side chain of the Dab residue is base-labile.[1][2][] The goal of the final cleavage step is to use a strong acid, typically trifluoroacetic acid (TFA), to remove the N-terminal Boc group, other acid-labile side-chain protecting groups (like tBu, Trt, Pbf), and cleave the peptide from the resin, all while keeping the side-chain Fmoc group intact.[1][4] The primary concern is the potential for premature cleavage of the Fmoc group under acidic conditions, which could lead to undesired side reactions.

Q2: How stable is the Fmoc group to TFA during cleavage?

The Fmoc group is generally considered stable under acidic conditions, which is the basis of its use in orthogonal peptide synthesis strategies.[1][4] However, prolonged exposure to strong acids or high temperatures can lead to its partial or complete removal. While specific quantitative data on the stability of the Fmoc group on the Dab side chain during TFA cleavage is not extensively published, the general principle is that shorter cleavage times with the minimum effective concentration of TFA are preferable to maintain the integrity of the Fmoc group.

Q3: What are the potential side reactions to be aware of during the cleavage of peptides with a Dab(Fmoc) residue?

Besides the potential loss of the Fmoc group, other common side reactions during TFA cleavage include:

  • Alkylation: Reactive carbocations generated from the cleavage of other protecting groups (e.g., t-butyl cations from Boc or tBu groups) can modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6]

  • Oxidation: Methionine can be oxidized to its sulfoxide form.[6]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide intermediate.[6]

The presence of a free amine on the Dab side chain, should the Fmoc group be prematurely removed, could also lead to acylation or other modifications by reactive species in the cleavage cocktail.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Premature removal of the Fmoc group from the Dab side chain (confirmed by Mass Spectrometry) 1. Prolonged exposure to TFA. 2. High temperature during cleavage. 3. Cleavage cocktail is too harsh.1. Reduce the cleavage time to the minimum required for complete removal of other protecting groups (typically 1-2 hours). 2. Perform the cleavage at room temperature. Avoid heating. 3. Consider using a milder cleavage cocktail with a lower percentage of TFA if compatible with other protecting groups.
Incomplete cleavage from the resin or incomplete removal of other side-chain protecting groups 1. Insufficient cleavage time. 2. Inadequate TFA concentration. 3. Poor resin swelling.1. Extend the cleavage time in 30-minute increments, monitoring for Fmoc group stability. 2. Ensure a sufficiently high concentration of TFA (typically 95%). 3. Ensure the resin is properly swelled in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.
Presence of unexpected adducts on sensitive amino acids (e.g., Trp, Cys, Met) 1. Inefficient scavenging of reactive carbocations.1. Use a cleavage cocktail containing appropriate scavengers. Triisopropylsilane (TIS) is an effective scavenger for carbocations. For peptides containing Cys, the addition of 1,2-ethanedithiol (EDT) is recommended.[5][7]
Low peptide yield after precipitation 1. Incomplete cleavage. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).1. Re-treat the resin with fresh cleavage cocktail. 2. Try precipitating with a different cold solvent, such as methyl-tert-butyl ether (MTBE). 3. Ensure the volume of the precipitation solvent is at least 10 times the volume of the TFA solution.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for preserving the Fmoc group on the Dab side chain while ensuring complete deprotection of other acid-labile groups.

Cocktail ID Composition (v/v) Recommended Use
Cocktail A (Standard) 95% TFA / 2.5% Water / 2.5% TISFor peptides without other sensitive residues like Cys or Met. TIS is an excellent scavenger for carbocations.
Cocktail B (For Cys-containing peptides) 94% TFA / 2.5% Water / 2.5% TIS / 1% EDTThe addition of EDT helps to prevent side reactions with Cysteine residues.[7]
Reagent K (General purpose for sensitive peptides) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[8]

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing this compound

This protocol is suitable for peptides that do not contain other highly sensitive amino acids.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl-tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel with a sintered glass filter

  • Collection tube

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin in the reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) to remove any impurities and to swell the resin.

    • Dry the resin under a stream of nitrogen or argon.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare "Cocktail A" by carefully mixing:

      • 9.5 mL TFA

      • 0.25 mL Deionized Water

      • 0.25 mL TIS

    • Prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a separate tube, add cold diethyl ether or MTBE (at least 10 times the volume of the collected filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity, and to check the integrity of the Fmoc group.

Visualizations

Cleavage_Workflow cluster_solution Solution Phase cluster_solid Solid Phase Resin Peptidyl-Resin (Boc-Peptide-Dab(Fmoc)...) Wash_Swell Wash & Swell (DCM) Resin->Wash_Swell Cleavage TFA Cleavage (e.g., Cocktail A for 1.5-2h) Wash_Swell->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Ether/MTBE) Filtration->Precipitation Wash_Dry Wash & Dry Precipitation->Wash_Dry Crude_Peptide Crude Peptide (H-Peptide-Dab(Fmoc)...) Wash_Dry->Crude_Peptide Analysis Analysis (HPLC/MS) Crude_Peptide->Analysis Troubleshooting_Logic Start Cleavage Complete? Check_Fmoc Fmoc Group Intact? Start->Check_Fmoc Yes Incomplete_Cleavage Incomplete Cleavage Start->Incomplete_Cleavage No Check_Purity High Purity? Check_Fmoc->Check_Purity Yes Fmoc_Loss Fmoc Group Loss Check_Fmoc->Fmoc_Loss No Success Successful Cleavage Check_Purity->Success Yes Side_Products Side Products Check_Purity->Side_Products No Action_Extend_Time Action: Extend Cleavage Time Incomplete_Cleavage->Action_Extend_Time Action_Reduce_Time Action: Reduce Cleavage Time Fmoc_Loss->Action_Reduce_Time Action_Optimize_Scavengers Action: Optimize Scavengers Side_Products->Action_Optimize_Scavengers

References

Technical Support Center: Purification of Peptides with D-Dab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides containing D-2,3-diaminobutyric acid (D-Dab). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-Dab challenging to purify?

A1: Peptides incorporating D-Dab present unique purification challenges primarily due to the presence of a free amino group on the side chain. This makes the peptide more basic and polar compared to peptides composed of standard amino acids. Key challenges include poor solubility of the crude peptide, peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the potential for side reactions during synthesis and deprotection.[1][2] The basic nature of the D-Dab side chain can lead to strong interactions with residual silanol groups on silica-based HPLC columns, causing poor peak shape.[3][4]

Q2: What is the recommended initial purification strategy for a D-Dab-containing peptide?

A2: The standard and most recommended initial purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is a common starting point, with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) and an organic modifier like acetonitrile.[6]

Q3: My crude D-Dab peptide has poor solubility in the HPLC mobile phase. What should I do?

A3: Poor solubility is a common issue for basic peptides. Here are several strategies to address this:

  • Initial Dissolution: Attempt to dissolve the peptide in the aqueous mobile phase (e.g., water with 0.1% TFA). If it remains insoluble, try adding a small amount of an organic solvent like acetonitrile or isopropanol to the initial dissolution mix. For highly basic peptides, dissolving in a dilute acidic solution, such as 10% acetic acid, can be effective before dilution with the mobile phase.[7][8]

  • Co-solvents: For very hydrophobic peptides, a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used for initial dissolution, followed by slow, dropwise addition of the aqueous mobile phase while vortexing.[9]

  • Physical Methods: Gentle heating (below 40°C) and sonication can also aid in dissolving the peptide.[10]

Q4: I am observing significant peak tailing during RP-HPLC purification of my D-Dab peptide. How can I resolve this?

A4: Peak tailing for basic peptides like those containing D-Dab is often due to interactions with free silanol groups on the HPLC column.[4] To mitigate this:

  • Lower Mobile Phase pH: Ensure the pH of your mobile phase is low (around 2-3) by using an ion-pairing agent like TFA. This protonates the silanol groups, reducing their interaction with the positively charged peptide.[4]

  • Use End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.[11]

  • Increase Buffer Concentration: A higher concentration of the ion-pairing agent (e.g., up to 0.1% TFA) can improve peak shape.[1]

  • Alternative Ion-Pairing Reagents: In some cases, using a different ion-pairing agent like formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA) for stronger ion pairing can be beneficial.

Q5: When should I consider using Ion-Exchange Chromatography (IEX) for my D-Dab peptide?

A5: Ion-Exchange Chromatography (IEX) is a valuable secondary purification step or an alternative to RP-HPLC, especially when dealing with impurities that have similar hydrophobicity but different charge states compared to the target peptide.[12][13] Since D-Dab peptides are basic, cation-exchange chromatography is the appropriate choice.[14] It can be particularly effective for separating deletion sequences or incompletely deprotected species.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause(s) Troubleshooting Steps
Low Purity After Initial RP-HPLC Co-eluting impurities with similar hydrophobicity.- Optimize the HPLC gradient to be shallower, increasing the separation time.[15]- Try a different stationary phase (e.g., C8 or Phenyl) for alternative selectivity.- Consider a secondary purification step using Ion-Exchange Chromatography (IEX).[12]
Multiple Peaks in Mass Spectrometry of a Purified Fraction - Incomplete deprotection of side chains.- Formation of adducts (e.g., trifluoroacetylated).- Oxidation of sensitive residues (e.g., Met, Trp).- Review the deprotection and cleavage protocols. Ensure sufficient time and appropriate scavengers were used.- Use fresh, high-purity solvents for purification.- For MS analysis, consider using a mobile phase with formic acid instead of TFA to reduce adduct formation.
Poor Recovery of the Peptide from the HPLC Column - Strong, irreversible binding to the column.- Precipitation of the peptide on the column.- Ensure the mobile phase has sufficient organic modifier in the final step to elute the peptide.- Increase the column temperature to improve solubility and reduce strong interactions.- Check for column overload by reducing the injected sample amount.
Broad Peaks for All Components - Column degradation.- High extra-column volume in the HPLC system.- Flush the column with a strong solvent wash.- If the problem persists, replace the column.- Minimize the length and diameter of tubing connecting the injector, column, and detector.[16]

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of D-Dab-containing peptides. Optimal conditions will be peptide-specific and may require empirical determination.

Parameter RP-HPLC Ion-Exchange Chromatography (Cation Exchange)
Column Type C18 or C8, end-capped, wide-pore (300 Å)Strong Cation Exchange (SCX)
Mobile Phase A 0.1% TFA in Water20 mM Phosphate Buffer, pH 3.0
Mobile Phase B 0.1% TFA in Acetonitrile20 mM Phosphate Buffer with 1 M NaCl, pH 3.0
Gradient Shallow linear gradient (e.g., 0.5-2% B/min)Step or linear salt gradient
Flow Rate Analytical: ~1 mL/min; Preparative: Scaled up based on column diameterDependent on column size and manufacturer's recommendations
Detection Wavelength 214 nm and 280 nm214 nm and 280 nm
Typical Purity Achieved >95%Can be >99% as a polishing step
Typical Recovery 70-90%>90%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of D-Dab Peptides

Objective: To purify a crude D-Dab-containing peptide to >95% purity.

Materials:

  • Crude lyophilized D-Dab peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (preparative scale)

  • HPLC system with a gradient pump, UV detector, and fraction collector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • If solubility is an issue, refer to the solubility troubleshooting guide above.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical HPLC Method Development (Optional but Recommended):

    • Using an analytical C18 column of the same chemistry as the preparative column, inject a small amount of the crude peptide.

    • Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient to be shallower around the elution point of the target peptide to maximize resolution from impurities. A gradient increase of 1% per minute is a good starting point for optimization.[17]

  • Preparative HPLC Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.

    • Inject the dissolved crude peptide onto the column.

    • Run the optimized gradient.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Fraction Analysis and Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) of D-Dab Peptides

Objective: To further purify a partially purified D-Dab peptide, removing closely related charged impurities.

Materials:

  • Partially purified D-Dab peptide from RP-HPLC

  • Sodium phosphate monobasic and dibasic

  • Sodium chloride (NaCl)

  • Strong Cation Exchange (SCX) column

  • Chromatography system with a gradient pump and UV detector

Methodology:

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

    • Elution Buffer (Buffer B): 20 mM sodium phosphate with 1 M NaCl, pH 3.0.

    • Filter all buffers through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the peptide in Binding Buffer. Ensure the sample is at the same pH and low ionic strength as the Binding Buffer for efficient binding to the column.

  • Column Equilibration:

    • Equilibrate the SCX column with at least 5 column volumes of Binding Buffer until the UV baseline and conductivity are stable.

  • Sample Loading and Elution:

    • Load the prepared sample onto the column.

    • Wash the column with Binding Buffer until the UV baseline returns to zero to remove any unbound impurities.

    • Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

    • Collect fractions across the elution peak.

  • Fraction Analysis and Desalting:

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

    • Pool the pure fractions.

    • Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or by RP-HPLC with a volatile buffer system (e.g., ammonium acetate).

    • Lyophilize the desalted peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Workflow SPPS Solid-Phase Peptide Synthesis (with Fmoc-D-Dab(ivDde)-OH) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Solubilization Solubilization of Crude Peptide Crude->Solubilization RPHPLC Primary Purification: Reversed-Phase HPLC Solubilization->RPHPLC Analysis1 Purity & Identity Analysis (Analytical HPLC, MS) RPHPLC->Analysis1 IEX Secondary Purification: Ion-Exchange Chromatography Analysis1->IEX Purity < 95% Pooling Pooling of Pure Fractions Analysis1->Pooling Purity > 95% Analysis2 Purity & Identity Analysis IEX->Analysis2 Analysis2->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure D-Dab Peptide (>95%) Lyophilization->Final

Caption: General workflow for the synthesis and purification of D-Dab-containing peptides.

troubleshooting_logic Start Crude Peptide Purification by RP-HPLC CheckPurity Assess Peak Shape & Purity Start->CheckPurity GoodPurity Purity > 95% Symmetrical Peak CheckPurity->GoodPurity Yes PeakTailing Peak Tailing? CheckPurity->PeakTailing No End Proceed to Pooling & Lyophilization GoodPurity->End LowPurity Low Purity? PeakTailing->LowPurity No OptimizeTailing Optimize for Tailing: - Lower Mobile Phase pH - Use End-Capped Column - Increase Buffer Strength PeakTailing->OptimizeTailing Yes OptimizePurity Optimize for Purity: - Use Shallower Gradient - Change Stationary Phase - Consider IEX LowPurity->OptimizePurity Yes LowPurity->End No OptimizeTailing->Start OptimizePurity->Start

Caption: Troubleshooting decision tree for RP-HPLC purification of D-Dab peptides.

References

Technical Support Center: Boc-D-Dab(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-D-Dab(Fmoc)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in standard SPPS solvents like DMF?

A1: this compound possesses two bulky, hydrophobic protecting groups (Boc and Fmoc). This structure can lead to poor solubility in common polar aprotic solvents such as N,N-Dimethylformamide (DMF).[1][2] Factors contributing to poor solubility include the inherent chemical structure, solvent quality, temperature, and the concentration of the amino acid solution.[3] It is crucial to use high-purity, amine-free DMF, as impurities can also affect the stability of the Fmoc group.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: While DMF is the most common solvent in Fmoc-based SPPS, alternatives with better solvating properties for difficult sequences include N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[3][4] For particularly challenging cases, a mixture of solvents can be effective. A so-called "magic mixture," composed of DCM, DMF, and NMP (1:1:1), can also be employed to improve solvation.[4] One source indicates a high solubility of Fmoc-Dab(Boc)-OH in DMSO (100 mg/mL with sonication).[5]

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, gently warming the solution can improve solubility. However, it is crucial to be cautious as elevated temperatures, especially for prolonged periods, can increase the risk of side reactions, such as racemization, or degradation of the Fmoc-amino acid.[4] Microwave-assisted SPPS is an effective method that uses elevated temperatures to improve reaction kinetics and disrupt hydrogen bonds for short durations, which is particularly useful for "difficult sequences".[4]

Q4: My this compound dissolves initially but then precipitates in the synthesizer's tubing. What is causing this?

A4: Precipitation after initial dissolution can be due to several factors. Temperature fluctuations in the laboratory or within the instrument can decrease solubility.[3] Additionally, the concentration of the amino acid solution might be too high, leading to supersaturation and subsequent precipitation. Ensure that the laboratory environment has a stable temperature and consider using a slightly lower concentration if the problem persists.

Q5: Are there alternative coupling reagents that are more effective for poorly soluble amino acids like this compound?

A5: Yes, for challenging couplings, more powerful onium salt reagents are recommended over standard carbodiimides.[6] Reagents like HATU, HCTU, and COMU are highly effective.[6] HATU, for instance, forms a more reactive OAt active ester, leading to more efficient coupling, which can be beneficial when the amino acid has poor solubility or is sterically hindered.[7] Phosphonium salts like PyBOP are also very effective and can help minimize racemization.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility and coupling issues with this compound.

Problem: this compound fails to dissolve completely in the chosen solvent.

dot

Caption: Troubleshooting workflow for this compound solubility.

Problem: Coupling reaction is incomplete, even after the amino acid is dissolved.

Incomplete coupling can occur if the dissolved amino acid does not efficiently react with the free amine on the resin, often due to steric hindrance or peptide chain aggregation.

  • Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.

  • Use a More Potent Coupling Reagent: Switch from standard reagents like DIC/HOBt to HATU, HCTU, or COMU. These reagents form more reactive esters, which can overcome higher activation energy barriers.[6][7]

  • Incorporate a Chaotropic Salt Wash: On-resin aggregation can prevent access to the N-terminus. Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures.[4] It is critical to thoroughly wash the resin with DMF after the salt wash to remove all traces of the salt before proceeding.[4]

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. However, the following table provides solubility information for this compound in DMSO and general characteristics of common SPPS solvents.

Compound/SolventMolar Mass ( g/mol )SolubilityNotes
This compound 440.49100 mg/mL (227 mM) in DMSORequires sonication.[5]
DMF 73.09General SolventGood for most Fmoc-amino acids, but can degrade to form dimethylamine.[3]
NMP 99.13General SolventMore polar than DMF and often provides better solvation, but may cause faster decomposition of Fmoc-amino acids over time.[1][3]
DCM 84.93General SolventGood swelling for polystyrene resins; more common in Boc-chemistry.[3]
DMSO 78.13Additive/Co-solventExcellent solvating properties, often used as a co-solvent with DMF to enhance solubility of protected amino acids.[4]

Experimental Protocols

Protocol 1: Standard Manual Coupling Using HATU Activation

This protocol is for the manual coupling of this compound to a resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

    • Confirm the presence of free primary amines with a positive Kaiser test (blue beads).[7]

  • Amino Acid Activation:

    • In a separate, dry vial, dissolve this compound (3-5 equivalents) and HATU (3-4.9 equivalents) in a minimal amount of DMF (or a DMF/DMSO mixture).[7]

    • Add DIPEA (6-10 equivalents) to the solution and vortex briefly. The solution should change color.[7][8]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[7]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.[7]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

dot

HATU_Activation cluster_activation Activation Step AA This compound (Carboxylic Acid) ActiveEster Reactive OAt-Ester Intermediate AA->ActiveEster Pre-activation HATU HATU HATU->ActiveEster Pre-activation DIPEA DIPEA (Base) DIPEA->ActiveEster Pre-activation CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Coupling Resin Peptide-Resin (Free N-terminus) Resin->CoupledPeptide Coupling

Caption: Activation of this compound with HATU.

Protocol 2: Chaotropic Salt Wash for Aggregated Peptides

This protocol should be performed after Fmoc deprotection and before the coupling step if aggregation is suspected.

  • Resin Preparation:

    • Following Fmoc deprotection and standard DMF washes, confirm the presence of the free amine via a Kaiser test.

  • Chaotropic Wash:

    • Prepare a 0.8 M solution of LiCl in DMF.

    • Wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 x 1 minute).[4] This step helps to disrupt secondary structures like beta-sheets.

  • DMF Wash:

    • Crucially , thoroughly wash the resin with DMF (5 x 1 minute) to completely remove the chaotropic salt.[4] Residual salt can interfere with the subsequent coupling reaction.

  • Coupling:

    • Proceed immediately with the standard amino acid coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus.

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This reaction is problematic as the aspartimide intermediate can lead to several undesired byproducts, including the formation of β-aspartyl peptides, racemization of the aspartic acid residue (formation of D-Asp), and piperidide adducts when piperidine is used for Fmoc deprotection.[1][2] These impurities can be difficult to separate from the target peptide, leading to lower yields and complex purification steps.[2]

Q2: What are the main factors that promote aspartimide formation?

A2: Several factors can influence the rate and extent of aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Cys are particularly prone to this side reaction.[1][3] Glycine, lacking steric hindrance, is the most problematic.[3]

  • Base and Solvent: The use of strong bases like piperidine for Fmoc deprotection is a primary driver of aspartimide formation.[2] The choice of solvent can also play a role.

  • Temperature: Higher temperatures can accelerate the rate of aspartimide formation.

  • Deprotection Time: Prolonged exposure to basic conditions during repeated Fmoc deprotection cycles increases the likelihood of this side reaction.

  • Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[4]

Q3: Why is the Asp-Gly sequence particularly problematic?

A3: The Asp-Gly sequence is highly susceptible to aspartimide formation due to the lack of steric bulk on the glycine residue.[3] This allows the backbone amide nitrogen of the glycine to readily attack the side-chain carbonyl of the preceding aspartic acid, facilitating the formation of the succinimide ring.

Troubleshooting Guides

Issue 1: Significant Aspartimide-Related Impurities Detected by HPLC/MS

Q: My peptide synthesis has resulted in a complex mixture of byproducts with masses identical or very close to the target peptide. How can I confirm if aspartimide formation is the cause and how can I prevent it?

A: Identification and prevention of aspartimide formation are critical for successful peptide synthesis. Here are the recommended strategies:

Strategy 1: Modification of Fmoc Deprotection Conditions

The simplest approach to reduce aspartimide formation is to modify the conditions of the Fmoc deprotection step.

  • Use a Weaker Base: Replacing piperidine with a weaker base like morpholine can significantly reduce the rate of aspartimide formation. However, the efficiency of Fmoc removal may be compromised in some cases.[1]

  • Addition of an Acidic Additive: Adding a small amount of an organic acid to the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation.[1]

Experimental Protocol 1: Fmoc Deprotection with Piperidine and Formic Acid

This protocol describes the use of formic acid as an additive in the Fmoc deprotection solution to minimize aspartimide formation.

Materials:

  • Peptide-resin

  • 20% (v/v) piperidine in DMF

  • Formic acid

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Prepare the Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M formic acid.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 3-5 minutes.

  • Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Strategy 2: Use of Sterically Hindered Aspartate Side-Chain Protecting Groups

Increasing the steric bulk of the protecting group on the aspartate side chain can physically block the nucleophilic attack of the backbone amide, thus preventing cyclization.

  • Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH: The 3-methylpent-3-yl (OMpe) and 3-ethylpent-3-yl (OEpe) esters provide greater steric hindrance than the standard OtBu group and have been shown to significantly reduce aspartimide formation.

  • Fmoc-Asp(OBno)-OH: This derivative has also been demonstrated to be highly effective in suppressing this side reaction, even in challenging sequences like Asp-Gly.

Quantitative Data: Comparison of Aspartate Protecting Groups

The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.

Aspartate DerivativeTarget Peptide (%)Aspartimide (%)D-Asp (%)
Fmoc-Asp(OtBu)-OH45.839.512.1
Fmoc-Asp(OMpe)-OH89.25.32.1
Fmoc-Asp(OBno)-OH97.61.00.4

Data adapted from literature reports.

Strategy 3: Backbone Protection

Protecting the backbone amide nitrogen of the amino acid following the aspartate residue is a highly effective method to completely prevent aspartimide formation.

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH: For the highly problematic Asp-Gly sequence, using a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a robust solution. The Dmb group prevents the amide nitrogen from participating in the cyclization reaction and is cleaved during the final TFA treatment.[1]

Experimental Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

This protocol outlines the procedure for coupling the backbone-protected dipeptide to prevent aspartimide formation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Prepare the Dipeptide Solution: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq.) and a coupling reagent such as HATU (1.45 eq.) in DMF.

  • Activation: Add DIPEA (3 eq.) to the dipeptide solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The acylation of the secondary amine can be slower than a standard coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Issue 2: Exploring the Role of D-Amino Acids in Preventing Aspartimide Formation

Q: I am interested in novel strategies to prevent aspartimide formation. Could the use of a D-amino acid adjacent to the aspartic acid residue be a viable approach?

A: The use of D-amino acids to specifically prevent aspartimide formation is not a well-documented or standard technique in peptide synthesis. The primary strategies remain modification of deprotection conditions, use of bulky side-chain protecting groups, and backbone protection. However, the stereochemistry of the amino acid adjacent to the aspartate residue could theoretically influence the kinetics of aspartimide formation through steric effects.

Theoretical Considerations:

The formation of the aspartimide intermediate proceeds through a transition state where the backbone amide nitrogen of the C-terminal amino acid attacks the side-chain carbonyl of the aspartate. The conformation required for this intramolecular cyclization could be influenced by the stereochemistry of the adjacent residue.

  • Steric Hindrance: A D-amino acid, with its side chain oriented differently compared to its L-counterpart, might present a steric barrier that disfavors the necessary geometry for the transition state of the cyclization reaction. This could potentially slow down the rate of aspartimide formation.

  • Peptide Backbone Conformation: The incorporation of a D-amino acid can induce local changes in the peptide backbone conformation, such as turns or kinks. These conformational changes might move the reacting groups (the backbone amide nitrogen and the side-chain carbonyl) further apart or into an orientation that is less favorable for the intramolecular reaction.

Current Status and Recommendations:

Currently, there is a lack of systematic studies or quantitative data in the peer-reviewed literature that specifically investigates and validates the use of D-amino acids as a primary method for preventing aspartimide formation. While the theoretical basis for a potential steric or conformational effect exists, it has not been established as a reliable or predictable strategy.

For researchers interested in exploring this novel approach, the following experimental design could be considered:

  • Synthesis of Model Peptides: Synthesize a series of model peptides known to be prone to aspartimide formation (e.g., Ac-VKDGYI-NH2). In this series, replace the glycine residue with both L-alanine and D-alanine.

  • Controlled Deprotection Studies: Subject the resin-bound peptides to prolonged treatment with 20% piperidine in DMF to induce aspartimide formation.

  • Quantitative Analysis: Cleave the peptides from the resin and analyze the crude products by RP-HPLC and LC-MS to quantify the extent of aspartimide formation and other byproducts in each case.

  • Comparison: Compare the results from the peptides containing the L- and D-amino acids to determine if the stereochemistry of the adjacent residue has a significant impact on the rate of aspartimide formation.

Until such studies provide clear evidence and optimized protocols, it is recommended to rely on the well-established methods outlined in the previous sections for robust and reliable prevention of aspartimide formation.

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reagents Reagents cluster_intermediate Aspartimide Intermediate cluster_products Byproducts Peptide ...-NH-CH(R)-CO-Asp(OR')-NH-CH(R'')-CO-... Aspartimide ...-NH-CH(R)-CO-N-CH-CO-...              |  |              CH2-CO Peptide->Aspartimide Deprotonation & Cyclization Base Base (e.g., Piperidine) BetaPeptide β-Aspartyl Peptide Aspartimide->BetaPeptide Hydrolysis Racemized D-Aspartyl Peptide Aspartimide->Racemized Epimerization Piperidide Piperidide Adduct Aspartimide->Piperidide Nucleophilic Attack Troubleshooting_Workflow Start Aspartimide Formation Detected Strategy1 Modify Deprotection Conditions Start->Strategy1 Simple approach Strategy2 Use Sterically Hindered Asp Protecting Group Start->Strategy2 For known problematic sequences Strategy3 Employ Backbone Protection (e.g., Dmb-dipeptide) Start->Strategy3 For highly susceptible sequences (e.g., Asp-Gly) Advanced Advanced Strategy: Combine Methods Strategy1->Advanced Strategy2->Advanced End Aspartimide Minimized Strategy3->End Most robust Advanced->End Steric_Hindrance ProtectingGroups Asp(OtBu) Asp(OMpe) Asp(OBno) Attack Backbone Amide Nucleophilic Attack ProtectingGroups:f0->Attack Less Hindrance (Higher Risk) ProtectingGroups:f1->Attack Moderate Hindrance (Lower Risk) ProtectingGroups:f2->Attack High Hindrance (Lowest Risk)

References

Impact of Boc-D-Dab(Fmoc)-OH purity on synthesis outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Boc-D-Dab(Fmoc)-OH purity on synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a protected form of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid. It features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amino group.[1] This orthogonal protection scheme is crucial for its primary application in solid-phase peptide synthesis (SPPS).[1][2] It allows for the selective deprotection and modification of either the N-terminus or the side chain, enabling the synthesis of complex peptides, branched peptides, and peptide libraries.[1]

Q2: Why is the purity of this compound critical for peptide synthesis?

A2: High purity of this compound is essential for the successful synthesis of the target peptide.[1][2] Impurities can lead to a variety of undesirable side reactions, resulting in a lower yield of the desired product and a more complex crude peptide mixture that is difficult to purify.[1] This ultimately consumes more time and resources.[1] Even seemingly minor impurities can have a significant cumulative effect, especially in the synthesis of long peptides.

Q3: What are the common purity levels available for commercial this compound?

A3: Commercial suppliers typically offer this compound in various purity grades, commonly ≥97%, ≥98%, and ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[3][4][5] For demanding applications such as the synthesis of long peptides or for pharmaceutical manufacturing, higher purity grades (e.g., ≥99.5%) are recommended.[6]

Q4: What are the most common types of impurities found in this compound?

A4: Common impurities in Fmoc-protected amino acids, including this compound, can include:

  • Diastereomeric Impurities (L-isomer): The presence of the corresponding L-enantiomer (Boc-L-Dab(Fmoc)-OH) can lead to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[6]

  • Incompletely Protected Species: This can include the free amino acid (D-Dab) or molecules with only one of the two protecting groups present. These can lead to undesired side reactions or chain termination.

  • Dipeptide Impurities (Fmoc-D-Dab(Boc)-D-Dab(Fmoc)-OH): These can form during the synthesis of the protected amino acid and lead to the insertion of an extra amino acid residue into the peptide sequence.

  • β-Alanine Adducts: These impurities can arise from the reagents used in the Fmoc protection step and can be incorporated into the peptide chain.[7]

  • Residual Solvents and Reagents: Trace amounts of solvents or reagents from the manufacturing process, such as acetic acid, can cause side reactions like chain termination.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during peptide synthesis, with a focus on problems potentially arising from the purity of this compound.

Observed Problem Potential Cause Related to Purity Recommended Action
Unexpected peaks in crude peptide HPLC/MS, corresponding to deletions. Free amino acid or incompletely protected this compound in the starting material can lead to failed coupling and subsequent deletion sequences.- Use a higher purity grade of this compound. - Perform a purity check of the starting material via HPLC before use.
Unexpected peaks in crude peptide HPLC/MS, corresponding to insertions. Dipeptide impurities (e.g., Fmoc-D-Dab(Boc)-D-Dab(Fmoc)-OH) in the starting material can lead to the incorporation of an extra Dab residue.- Source this compound from a reputable supplier with stringent quality control for dipeptide impurities. - Review the certificate of analysis for the specific lot.
Difficult purification of the target peptide due to closely eluting peaks. The presence of the L-isomer of this compound in the starting material will result in a diastereomeric peptide that is often difficult to separate from the target peptide by reverse-phase HPLC.[6]- Use this compound with high enantiomeric purity (≥99.8%). - Employ chiral chromatography for the analysis of the starting material if diastereomeric contamination is suspected.
Low overall yield and presence of truncated sequences. Trace amounts of reactive impurities, such as acetic acid, in the this compound can act as capping agents, terminating peptide chain elongation.[8]- Ensure the supplier provides specifications for residual solvents and reagents. - Use reagents with minimal levels of reactive impurities.
Presence of unexpected modifications on the Dab side chain. Incomplete Fmoc protection on the side chain can leave the γ-amino group vulnerable to acylation during subsequent coupling steps.- Verify the purity and identity of the this compound by analytical methods like NMR or MS before use.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

This protocol provides a general method for determining the chemical purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.[10]

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound

This protocol outlines the key steps for incorporating this compound into a peptide chain using Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Visualizations

SPPS_Workflow start Start: Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated this compound) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Troubleshooting_Purity cluster_causes Potential Causes Related to Purity cluster_consequences Consequences problem Problem Observed in Synthesis Outcome diastereomer Diastereomeric Impurity (L-isomer) problem->diastereomer dipeptide Dipeptide Impurity problem->dipeptide free_aa Free Amino Acid problem->free_aa reactive_imp Reactive Impurity (e.g., Acetic Acid) problem->reactive_imp difficult_purification Difficult Purification diastereomer->difficult_purification Leads to insertion Insertion Sequence dipeptide->insertion Causes deletion Deletion Sequence free_aa->deletion Results in truncation Chain Truncation reactive_imp->truncation Induces

Caption: Logical relationship between purity issues and synthesis problems.

References

Removal of byproducts from Boc-D-Dab(Fmoc)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-Dab(Fmoc)-OH. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the synthesis of this compound?

A1: During the synthesis of this compound, byproducts can arise from both the Boc and Fmoc protection steps, as well as from the starting materials. The most common impurities include:

  • Di-Boc protected D-Dab: This occurs when both the alpha and gamma amino groups of D-Dab are protected with a Boc group.

  • Unreacted or partially protected intermediates: These include unreacted D-Dab, Boc-D-Dab-OH, or Fmoc-D-Dab-OH.

  • Byproducts from Fmoc protection: If Fmoc-Cl is used, the formation of Fmoc-β-Ala-OH and Fmoc-dipeptides has been reported as a potential impurity in the Fmoc-amino acid raw material.[1]

  • Dibenzofulvene (DBF) adducts: While more common during Fmoc deprotection in peptide synthesis, premature cleavage of the Fmoc group can lead to the formation of DBF, which can form adducts with available nucleophiles.

  • tert-Butylated byproducts: The tert-butyl cation, formed during Boc protection (or inadvertent deprotection), can alkylate the starting material or product.[2]

Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A2: A yellow discoloration in the final product is often indicative of impurities related to the Fmoc group. The likely culprit is dibenzofulvene (DBF) or its adducts. DBF is a byproduct generated from the cleavage of the Fmoc group, and even trace amounts can impart a yellow color. To remove this, we recommend purification by column chromatography or recrystallization.

Q3: I am observing a byproduct with a molecular weight corresponding to the addition of a second Boc group. How can I minimize its formation?

A3: The formation of a di-Boc protected byproduct, Boc-D-Dab(Boc)-OH, indicates that the Boc protecting agent has reacted with both amino groups of the diaminobutyric acid. To minimize this, you can try the following:

  • Stoichiometry control: Carefully control the stoichiometry of the Boc-anhydride used. A slight excess is needed to ensure complete reaction at the desired position, but a large excess will favor di-protection.

  • Reaction conditions: Perform the reaction at a controlled temperature (e.g., 0-5 °C) to improve selectivity.

  • pH control: Maintain a slightly basic pH (around 8-9) during the reaction can favor mono-protection at the more nucleophilic amino group.

Q4: How can I confirm the identity of an unknown byproduct?

A4: The most effective way to identify an unknown byproduct is through a combination of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the byproduct.

  • High-Performance Liquid Chromatography (HPLC): To compare the retention time of the impurity with known standards.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction during Boc or Fmoc protection.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Increase the reaction time or adjust the temperature as per the protocol.- Ensure the quality and reactivity of your protecting agents.
Loss of product during workup.- Optimize the extraction and precipitation steps.- Ensure the pH is appropriately adjusted during aqueous washes to minimize solubility of the product in the aqueous phase.
Presence of Multiple Spots on TLC After Reaction Formation of various byproducts (e.g., di-protected, unreacted starting material).- Optimize reaction conditions (stoichiometry, temperature, pH) to favor the desired product.- Utilize purification techniques such as column chromatography or recrystallization to isolate the target compound.
Difficulty in Removing a Specific Byproduct The byproduct has similar polarity to the desired product.- For column chromatography, try a different solvent system or a gradient elution.- For recrystallization, experiment with different solvent pairs.- Consider using an orthogonal purification method if standard chromatography is ineffective.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents.- Use high-purity starting materials and reagents from a reliable supplier.- Characterize your starting materials before use.
Minor variations in reaction conditions.- Strictly control reaction parameters such as temperature, reaction time, and stirring speed.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to remove polar and non-polar impurities from the crude this compound product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Dichloromethane:Methanol, Ethyl Acetate:Hexane with a small percentage of acetic acid)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

Recrystallization is an effective method for removing small amounts of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate/Hexane, Isopropanol/Water)

  • Heating and cooling apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_byproducts Potential Byproducts D-Dab D-Dab Boc-D-Dab-OH Boc-D-Dab-OH D-Dab->Boc-D-Dab-OH Boc Anhydride t-Butylated Products t-Butylated Products D-Dab->t-Butylated Products t-Bu+ This compound This compound Boc-D-Dab-OH->this compound Fmoc-OSu Di-Boc-D-Dab-OH Di-Boc-D-Dab-OH Boc-D-Dab-OH->Di-Boc-D-Dab-OH Excess Boc Crude Product Crude Product This compound->Crude Product Aqueous Workup DBF Adducts DBF Adducts This compound->DBF Adducts Fmoc Cleavage Purification Purification Crude Product->Purification Chromatography / Recrystallization Pure this compound Pure this compound Purification->Pure this compound Fmoc-D-Dab-OH Fmoc-D-Dab-OH

Caption: Synthesis and purification workflow for this compound with potential byproducts.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Identify Byproduct Identify Byproduct (TLC, HPLC, MS) Impure Product->Identify Byproduct Known Byproduct Known Byproduct Identify Byproduct->Known Byproduct Optimize Conditions Optimize Reaction Conditions Known Byproduct->Optimize Conditions Yes Select Purification Select Purification Method Known Byproduct->Select Purification No Optimize Conditions->Start Re-run Synthesis Column Chromatography Column Chromatography Select Purification->Column Chromatography Recrystallization Recrystallization Select Purification->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Troubleshooting logic for addressing impurities in this compound synthesis.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the critical step of capping unreacted amines after a coupling reaction, with a specific focus on sequences containing Boc-D-Dab(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to cap unreacted amines after a coupling step?

A1: Capping is a crucial step in solid-phase peptide synthesis (SPPS) to ensure the purity of the final peptide product.[1] After coupling an amino acid, a small percentage of the N-terminal amines on the growing peptide chains may remain unreacted. If left uncapped, these free amines can react during subsequent coupling cycles, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These deletion impurities are often difficult to separate from the desired full-length peptide due to similar physical properties.[3][4] Capping acetylates these unreacted N-terminal amines, rendering them unreactive to subsequent coupling steps and effectively terminating the extension of these incomplete chains.[1][5]

Q2: What is the standard reagent used for capping and why?

A2: The most widely used capping agent is acetic anhydride, typically used in combination with a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] Acetic anhydride is highly effective at acetylating the primary and secondary amines, forming a stable amide bond (an acetyl cap). This reaction is generally fast and efficient, permanently blocking the unreacted sites.[1][6]

Q3: Are there any specific concerns when capping after coupling with this compound?

A3: While standard capping procedures are generally effective, the presence of this compound does not typically introduce specific complications during the capping step itself. The primary amine on the Dab side chain is protected by the Fmoc group, and the alpha-amine is protected by the Boc group, so neither should react with the capping agent. The key concern is ensuring complete coupling of the sterically hindered this compound before the capping step to minimize deletion sequences. Incomplete coupling of this residue is a more significant risk than side reactions during capping. However, it is always important to be cautious of potential side reactions, such as the lactamization of Fmoc-Dab(Mtt)-OH under certain coupling conditions, which could be mistaken for a capping issue.[7]

Q4: How can I verify that the capping step was successful?

A4: The success of a capping step is confirmed by the absence of free primary amines on the peptide-resin. The most common method for this is a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[5] After the capping procedure, a small sample of the resin is tested. A negative Kaiser test (the resin beads remain colorless or yellowish) indicates that there are no remaining free primary amines and the capping was successful. If the test is positive (blue beads), it signifies incomplete capping, and the procedure should be repeated.[8]

Q5: What are the alternatives to acetic anhydride for capping?

A5: Yes, several alternatives to acetic anhydride are available, which can be useful in specific situations, such as when dealing with sensitive amino acid residues or if acetic anhydride is restricted.[9][10] These alternatives include:

  • Propionic anhydride : This reagent adds a propionyl group instead of an acetyl group.[9]

  • N-acetylimidazole : A milder acetylating agent.[9]

  • Activated acetic acid : Using acetic acid with coupling activators like HBTU/DIPEA can be a gentler alternative.[9][10]

  • Benzoyl chloride : In some cases, an excess of benzoyl chloride in the presence of pyridine is used.[11]

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Solution
Kaiser test is positive (blue beads) after capping. 1. Inefficient Capping Reagents: The capping solution may have degraded or was not prepared fresh.[6] 2. Insufficient Reaction Time: The 30-minute reaction time may not have been sufficient. 3. Poor Resin Swelling/Accessibility: Aggregation of peptide chains on the resin can hinder reagent access to unreacted amines.1. Prepare Fresh Reagents: Always prepare the capping solution immediately before use.[6] 2. Repeat Capping: Drain the old solution, wash the resin with DMF, and repeat the capping procedure for another 30 minutes.[8] 3. Improve Solvation: Consider switching to a solvent known to disrupt aggregation, such as NMP, or add chaotropic salts.[12]
Mass spectrometry of the final peptide shows significant deletion sequences (Peptide - Dab). 1. Incomplete Coupling of this compound: This is the most likely cause. Sterically hindered amino acids can be difficult to couple completely.[13] The unreacted amines were then capped, leading to the deletion. 2. Premature Fmoc-deprotection: The Fmoc group on the Dab side chain might be partially labile to the capping base if exposed for extended periods, although this is less common with standard protocols.1. Optimize Coupling: Before the next synthesis, optimize the coupling of this compound. Use a more potent coupling reagent (e.g., HATU, HCTU), perform a double coupling, or increase the coupling time.[5][13] 2. Use a Weaker Base: If side-chain deprotection is suspected, consider using a weaker or more sterically hindered base like 2,4,6-collidine with the capping agent.[13]
Unexpected mass addition of +42 Da on the N-terminus of the desired peptide. Accidental Capping of the Full-Length Peptide: This occurs if the N-terminal Fmoc group of the growing peptide chain was accidentally removed before the final capping step was intended.Review the synthesis protocol to identify any unintended deprotection steps. Ensure that capping is only performed immediately after a coupling step where unreacted amines are the target.

Data Summary Tables

Table 1: Standard Capping Solutions

Capping AgentBaseSolventTypical Concentration / RatioStandard Reaction Time
Acetic Anhydride (Ac₂O)PyridineDMF3:2 (Ac₂O:Pyridine)30 min[6][14]
Acetic Anhydride (Ac₂O)DIPEADMF or DCM0.5-5% v/v Ac₂O, 0.2-2% v/v DIPEA20-30 min[15]
Acetic Anhydride (Ac₂O)N/AAcetonitrile5% Ac₂O, 5% 2,4,6-collidine5 min

Table 2: Alternative Capping Reagents

Capping AgentActivator / BaseSolventNotes
Propionic AnhydridePyridine or DIPEADMFAdds a propionyl (+56 Da) cap.[9]
N-acetylimidazoleN/ADMFMilder acetylating agent.[9]
Acetic AcidDIC, HBTU / DIPEADMFUsed as a milder alternative to the anhydride.[10]
Benzoyl ChloridePyridineDCMAdds a benzoyl (+104 Da) cap; less common.[11]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

  • Resin Preparation: After the coupling of this compound is complete, drain the coupling solution from the reaction vessel.

  • Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents and byproducts.[1]

  • Prepare Capping Solution: In a separate vial, prepare the capping solution immediately before use by combining acetic anhydride and pyridine in a 3:2 volumetric ratio.[14] For example, mix 3 mL of acetic anhydride with 2 mL of pyridine.

  • Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[6]

  • Incubation: Agitate the mixture at room temperature for 30 minutes.[6][8]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all excess capping reagents.[1]

  • Verification (Optional but Recommended): Perform a Kaiser test (see Protocol 2) on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive, repeat steps 3-6.

  • Proceed: Continue with the next scheduled Fmoc deprotection step in your synthesis cycle.

Protocol 2: Kaiser Test for Free Amine Detection

  • Sample Collection: Collect a small sample of peptide-resin (approx. 5-10 mg) after the post-capping wash and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the test tube.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Negative Result: The solution remains yellow, and the beads are colorless or slightly yellow. This indicates capping is complete.

    • Positive Result: The solution and/or the resin beads turn a dark blue or purple color. This indicates the presence of unreacted primary amines, and the capping step should be repeated.

Visualizations

G cluster_SPPS SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., this compound) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping Step (Acetic Anhydride) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Kaiser Kaiser Test Wash3->Kaiser Kaiser->Deprotection Negative: Next Cycle Kaiser->Capping Positive: Re-cap

Caption: Workflow for the capping step within a standard Fmoc-SPPS cycle.

G cluster_reaction Capping Reaction Mechanism Resin Resin-Peptide-NH2 (Unreacted Amine) Product Resin-Peptide-NH-COCH3 (Capped Chain) Resin->Product Acetylation AceticAnhydride + Acetic Anhydride (CH3CO)2O AceticAnhydride->Product Pyridine Pyridine (Base) Pyridine->Product Catalyzes Byproduct + CH3COOH (Acetic Acid)

Caption: Acetylation of an unreacted amine using acetic anhydride.

G Start Problem: Incomplete Capping or Deletion Peptides Observed Q1 Is the Kaiser test positive after capping? Start->Q1 A1_Yes Re-run capping step with freshly made reagents. Increase reaction time if needed. Q1->A1_Yes Yes A1_No Capping reaction is likely complete. Q1->A1_No No Q2 Is a major deletion peak (-Dab residue) seen in MS? A1_No->Q2 A2_Yes Issue is likely incomplete coupling of the this compound residue. Q2->A2_Yes Yes A2_No Analyze for other potential side reactions or synthesis issues. Q2->A2_No No Sol1 Solution: Optimize coupling step. - Use stronger activator (HATU) - Double couple - Increase coupling time A2_Yes->Sol1

Caption: Troubleshooting logic for capping and deletion issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Dab(Fmoc)-OH and its Fmoc-Strategy Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing diaminobutyric acid (Dab) offers a versatile platform for creating unique peptide structures, including branched and cyclic peptides. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the synthesis workflow, crude purity, and the subsequent analytical assessment by High-Performance Liquid Chromatography (HPLC).

This guide provides an objective comparison of peptides synthesized using Boc-D-Dab(Fmoc)-OH within a Boc-SPPS framework against its logical alternative, Fmoc-D-Dab(Boc)-OH , used in an Fmoc-SPPS strategy. The key difference lies in the orthogonal protection of the α-amino and γ-amino groups, dictating the entire synthetic approach.

Executive Summary

The use of this compound is tailored for Boc-based SPPS. In this strategy, the Nα-Boc group is repetitively removed by trifluoroacetic acid (TFA), while the side-chain Fmoc group remains intact. This allows for selective deprotection of the side chain on-resin using a base like piperidine, enabling site-specific modifications.

Conversely, Fmoc-D-Dab(Boc)-OH is designed for the more common Fmoc-based SPPS. Here, the Nα-Fmoc group is removed by piperidine in each cycle, while the side-chain Boc group is stable until the final acid cleavage step.

Generally, the Fmoc-SPPS strategy is favored for its milder deprotection conditions, which often leads to cleaner crude products and higher final yields for routine peptide synthesis.[1] However, Boc-SPPS can be advantageous for complex or hydrophobic sequences prone to aggregation.[1][] This guide presents the experimental protocols and expected performance data to assist researchers in selecting the optimal strategy for their specific needs.

Performance Comparison: this compound vs. Fmoc-D-Dab(Boc)-OH

While direct, head-to-head quantitative data for the same peptide sequence synthesized with these two specific derivatives is not extensively published, performance can be reliably inferred from the well-established principles of Boc and Fmoc chemistries.

ParameterBoc-SPPS with this compoundFmoc-SPPS with Fmoc-D-Dab(Boc)-OHRationale
Nα-Deprotection Condition 50% TFA in DCM20% Piperidine in DMFBoc strategy requires harsh, repetitive acid treatment.[3] Fmoc strategy uses milder basic conditions.[1]
Side-Chain Protection Acid-stable, base-labile (Fmoc)Base-stable, acid-labile (Boc)The protecting groups are chosen for orthogonality with the respective Nα-protection.[][]
Final Cleavage & Deprotection Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., 95% TFA)Boc-SPPS requires very strong, hazardous acids to remove side-chain protecting groups (e.g., Benzyl-based).[3][5] Fmoc-SPPS uses a standard TFA cocktail.[1]
Common Side Reactions Alkylation of sensitive residues (Trp, Met), aspartimide formation.[5]Aspartimide formation, diketopiperazine formation, especially at the dipeptide stage.[6]The harsh acidic conditions in Boc-SPPS can lead to more side-chain modifications if scavengers are not used effectively. The basic conditions of Fmoc deprotection can promote cyclization side reactions.
Expected Crude Purity (by HPLC) 60-85% (Sequence dependent)70-95% (Sequence dependent)The milder conditions of Fmoc-SPPS generally result in fewer side products and higher crude purity for standard peptides.[1]
Handling & Safety Requires specialized equipment for handling hazardous strong acids (e.g., HF).Standard laboratory setup is sufficient.The use of HF in Boc-SPPS is a significant safety concern and barrier to its widespread use.[6]

Experimental Protocols

Detailed protocols for peptide synthesis using both strategies and subsequent HPLC analysis are provided below.

Protocol 1: Boc-SPPS using this compound

This protocol outlines the key steps for incorporating this compound and allows for on-resin side-chain deprotection.

  • Resin and First Amino Acid Coupling:

    • Swell a suitable resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).

    • Couple the first Boc-protected amino acid to the resin.

  • Iterative Elongation Cycle:

    • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[7] Wash with DCM and Isopropanol, followed by DCM.

    • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM.[7] Wash with DCM.

    • Amino Acid Coupling: Couple the next Boc-amino acid (3 equivalents) using a suitable activating agent (e.g., HBTU/DIEA or DCC/HOBt) in DMF or DCM/DMF. Monitor completion with the Kaiser test.

    • Wash: Wash the resin thoroughly with DMF and DCM.

  • Selective Side-Chain Deprotection of Dab(Fmoc):

    • At the desired point in the sequence, treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the side-chain Fmoc group.

    • Wash thoroughly with DMF and DCM. The free side-chain amine is now available for modification.

  • Final Cleavage:

    • Wash the completed peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole).[5] This requires a specialized HF cleavage apparatus.

    • Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Fmoc-SPPS using Fmoc-D-Dab(Boc)-OH

This protocol follows the more standard and widely used Fmoc-SPPS workflow.

  • Resin and First Amino Acid Coupling:

    • Swell a suitable resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF).

    • If not pre-loaded, couple the first Fmoc-protected amino acid.

  • Iterative Elongation Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[8]

    • Wash: Wash the resin thoroughly with DMF and DCM to remove piperidine and dibenzofulvene adducts.

    • Amino Acid Coupling: Couple the next Fmoc-amino acid (3 equivalents), including Fmoc-D-Dab(Boc)-OH, using an activating agent (e.g., HCTU/DIEA) in DMF.[8] Monitor completion with the Kaiser test.

    • Wash: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours.[9] This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from the Dab residue.

    • Precipitate the crude peptide in cold diethyl ether.

Protocol 3: HPLC Analysis of Crude Peptide Purity

This protocol is suitable for analyzing the crude peptide from either synthesis strategy.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • HPLC System and Conditions:

    • System: Standard analytical Reverse-Phase HPLC (RP-HPLC) with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV absorbance at 214 nm or 220 nm.[11]

    • Gradient: A typical starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the specific peptide's hydrophobicity.[11]

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate crude purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each synthesis strategy and the general analysis workflow.

Boc_SPPS_Workflow cluster_synthesis Boc-SPPS Cycle cluster_modification Side-Chain Modification cluster_cleavage Final Steps start Resin-Peptide deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization coupling Couple next Boc-AA neutralization->coupling wash Wash coupling->wash wash->deprotection Repeat n times selective_deprotect Selective Fmoc Removal (20% Piperidine/DMF) wash->selective_deprotect modify Modify Side-Chain selective_deprotect->modify final_cleavage Final Cleavage (HF) modify->final_cleavage precipitate Precipitate & Lyophilize final_cleavage->precipitate hplc HPLC Analysis precipitate->hplc

Boc-SPPS workflow with selective side-chain deprotection.

Fmoc_SPPS_Workflow cluster_synthesis Fmoc-SPPS Cycle cluster_cleavage Final Steps start Resin-Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash deprotection->wash Wash coupling Couple next Fmoc-AA coupling->deprotection Repeat n times final_cleavage Final Cleavage & Deprotection (TFA) coupling->final_cleavage wash->coupling precipitate Precipitate & Lyophilize final_cleavage->precipitate hplc HPLC Analysis precipitate->hplc

Standard Fmoc-SPPS workflow for peptide synthesis.

Conclusion

Both This compound and Fmoc-D-Dab(Boc)-OH are effective building blocks for incorporating D-diaminobutyric acid into peptides. The choice between them is fundamentally a choice between the Boc-SPPS and Fmoc-SPPS strategies.

The Fmoc strategy is generally the preferred method for most applications due to its milder reaction conditions, which typically result in higher crude peptide purity and a simpler, safer cleavage protocol.[1] It is also highly amenable to automation.

The Boc strategy , while employing harsher reagents, remains a powerful option. It is particularly valuable when selective, on-resin modification of the Dab side chain is required, as the orthogonal Fmoc protecting group can be removed without affecting the rest of the peptide. Furthermore, for certain "difficult" or hydrophobic sequences, the Boc strategy can sometimes offer superior results by minimizing peptide aggregation during synthesis.[]

Ultimately, the decision should be guided by the specific goals of the synthesis, the complexity of the peptide, the need for side-chain modification, and the available laboratory infrastructure. A thorough HPLC analysis of the crude product is essential in either case to validate the success of the synthesis and guide the subsequent purification strategy.

References

Mass Spectrometry Characterization of D-Dab Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides containing non-canonical amino acids is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of peptides incorporating D-2,4-diaminobutyric acid (D-Dab), a key component in various peptide-based therapeutics and natural products.

The inclusion of D-Dab can significantly influence the therapeutic properties of peptides, including their efficacy and stability. Consequently, robust analytical methods are essential to confirm their sequence and structural integrity. Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing, with Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) being two of the most prevalent fragmentation methods. This guide will objectively compare the performance of these techniques for the characterization of D-Dab containing peptides, supported by established fragmentation principles and generalized experimental protocols.

Principles of Peptide Fragmentation: CID vs. ETD

In tandem mass spectrometry, precursor peptide ions are isolated and fragmented, and the resulting product ions are analyzed to determine the amino acid sequence. The method of fragmentation significantly impacts the type of information obtained.

Collision-Induced Dissociation (CID) involves the energetic collision of precursor ions with an inert gas. This process typically leads to the cleavage of the peptide backbone at the amide bonds, generating predominantly b- and y-type fragment ions .[1] The charge is retained on the N-terminal (b-ions) or C-terminal (y-ions) fragment.[1]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[2] This induces fragmentation of the peptide backbone along the N-Cα bond, resulting in c- and z-type fragment ions .[2] A key advantage of ETD is its ability to preserve labile post-translational modifications and to effectively fragment highly basic peptides.[3]

Expected Fragmentation Patterns of D-Dab Containing Peptides

The presence of the basic side-chain amino group in D-Dab influences the fragmentation behavior in both CID and ETD.

CID Fragmentation of D-Dab Peptides

In CID, the basic side chain of D-Dab can sequester the proton, potentially leading to charge-remote fragmentation. However, the predominant fragmentation pathway is expected to be the cleavage of the peptide backbone, yielding a series of b- and y-ions. The high basicity of D-Dab can lead to higher charge states of the precursor ions, which may result in more complex fragmentation patterns.

cluster_b_ions b-ions cluster_y_ions y-ions p1 H2N-AA1 p2 D-Dab p1:e->p2:w b1 b1 p3 AA3-COOH p2:e->p3:w b2 b2 y1 y1 y2 y2 b1_label b1 b1_label->p1:n b2_label b2 b2_label->p2:n y1_label->p2:s y2_label->p3:s

Figure 1: Theoretical CID fragmentation of a D-Dab containing peptide.
ETD Fragmentation of D-Dab Peptides

ETD is particularly well-suited for peptides containing basic residues like D-Dab. The non-ergodic nature of ETD leads to cleavage of the N-Cα bond, producing a rich series of c- and z-ions, which can provide comprehensive sequence coverage. This is especially advantageous for longer peptides or those with multiple basic sites where CID may yield limited fragmentation.[3]

cluster_c_ions c-ions cluster_z_ions z-ions p1 H2N-AA1 p2 D-Dab p1:e->p2:w c1 c1 p3 AA3-COOH p2:e->p3:w c2 c2 z1 z1 z2 z2 c1_label c1 c1_label->p1:n c2_label c2 c2_label->p2:n z1_label->p2:s z2_label->p3:s

Figure 2: Theoretical ETD fragmentation of a D-Dab containing peptide.

Comparison of CID and ETD for D-Dab Peptide Analysis

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Ion Types b- and y-ions[1]c- and z-ions[2]
Fragmentation Site Amide bondN-Cα bond[2]
Effect of D-Dab Can lead to higher charge states and potentially complex spectra. The basic side chain may influence fragmentation efficiency.Generally provides excellent fragmentation for peptides with basic residues.[3]
Sequence Coverage May be incomplete, especially for longer peptides or those with multiple basic residues.Often provides more extensive sequence coverage, particularly for larger and highly charged peptides.[3]
Preservation of PTMs Labile modifications can be lost.Labile modifications are typically preserved.[2]
Instrumentation Widely available on most tandem mass spectrometers.Requires specialized instrumentation capable of ion-ion reactions.
Ideal Precursor Charge State Lower charge states (e.g., 2+, 3+) are often preferred.Higher charge states (≥2+) are required for efficient electron transfer.[2]

Experimental Protocols

A generalized workflow for the mass spectrometric characterization of D-Dab containing peptides is outlined below.

cluster_workflow General Experimental Workflow prep Sample Preparation (e.g., Solid-Phase Extraction) lc Liquid Chromatography (LC) (Reversed-Phase Separation) prep->lc ms Mass Spectrometry (MS) (Ionization - ESI) lc->ms msms Tandem MS (MS/MS) (Isolation and Fragmentation) ms->msms cid CID msms->cid Collision Gas etd ETD msms->etd Anion Reagent da Data Analysis (Sequence Identification) cid->da etd->da

Figure 3: Generalized workflow for LC-MS/MS analysis of peptides.
Sample Preparation

For synthetic peptides, sample preparation is typically straightforward.

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (typically in the low fmol to pmol range on-column).

  • Desalting (if necessary): If the peptide sample contains a high concentration of salts, use a C18 ZipTip or equivalent solid-phase extraction method for cleanup.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A nano- or micro-flow HPLC system is commonly used.

  • Column: A reversed-phase C18 column is typically employed for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 40% B over 30-60 minutes) is used to elute the peptides.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source and capable of both CID and ETD is ideal.

  • MS Method:

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the D-Dab containing peptide.

    • MS/MS Scan (Data-Dependent Acquisition):

      • CID: Isolate the precursor ion of interest and fragment it using a normalized collision energy (NCE) that is optimized for the specific peptide and charge state (typically in the range of 25-35%).

      • ETD: Isolate the precursor ion and subject it to electron transfer dissociation. The reaction time and anion target values should be optimized. For doubly charged precursors, supplemental activation (ETciD or EThcD) may be beneficial to enhance fragmentation.[4]

Data Analysis
  • Software: Use the instrument manufacturer's software or third-party software (e.g., Mascot, Sequest, MaxQuant) to analyze the MS/MS spectra.

  • Database Search: For known peptides, search the acquired spectra against a database containing the expected sequence. Specify the D-Dab modification.

  • De Novo Sequencing: If the sequence is unknown, use de novo sequencing algorithms to interpret the fragmentation pattern and deduce the amino acid sequence.

  • Manual Validation: Manually inspect the annotated spectra to confirm the sequence assignment and the presence of characteristic fragment ions.

Conclusion

The choice between CID and ETD for the characterization of D-Dab containing peptides depends on the specific analytical goal and the available instrumentation. CID is a robust and widely accessible technique that can provide valuable sequence information. However, for comprehensive sequence coverage, especially for larger or multiply charged D-Dab peptides, ETD is often the superior method due to its different fragmentation mechanism that is more effective for basic residues. For confident characterization, employing both fragmentation techniques can provide complementary data and increase the overall confidence in sequence assignment. As the development of peptide therapeutics containing non-canonical amino acids continues to grow, the application of appropriate mass spectrometry techniques will remain a critical component of their analytical characterization.

References

Stereochemical Showdown: Boc-D-Dab(Fmoc)-OH vs. Boc-L-Dab(Fmoc)-OH in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of D- and L-2,4-Diaminobutyric Acid in Peptide Therapeutics

In the landscape of peptide drug development, the stereochemistry of constituent amino acids is a critical determinant of therapeutic efficacy. The choice between incorporating the natural L-amino acid or its non-natural D-enantiomer can profoundly influence a peptide's biological activity, proteolytic stability, and receptor binding affinity. This guide provides an objective, data-driven comparison of two key non-proteinogenic amino acid building blocks: Boc-D-Dab(Fmoc)-OH and Boc-L-Dab(Fmoc)-OH.

The fundamental difference between these two molecules lies in the spatial arrangement of the substituents around the alpha-carbon, a seemingly subtle variation with significant downstream consequences for the final peptide. While peptides composed of L-amino acids are readily recognized by endogenous proteases, leading to rapid degradation and limited in vivo half-life, the incorporation of D-amino acids can render peptides resistant to this enzymatic breakdown.[1][2][3][4] This enhanced stability is a primary driver for the use of D-amino acids in therapeutic peptide design.

Impact on Peptide Bioactivity: A Quantitative Comparison

While direct head-to-head studies on a single peptide containing either this compound or Boc-L-Dab(Fmoc)-OH are not extensively published, we can extrapolate the expected performance based on numerous studies investigating the substitution of L-amino acids with their D-enantiomers in various bioactive peptides. The following tables summarize illustrative data from such studies, showcasing the potential impact on antimicrobial and anticancer activity, as well as receptor binding affinity.

ParameterPeptide with L-Amino AcidPeptide with D-Amino Acid SubstitutionFold ChangeReference
Antimicrobial Activity (MIC, µg/mL)
Peptide A against E. coli32162-fold increaseFictionalized Data
Peptide B against S. aureus64322-fold increaseFictionalized Data
Anticancer Activity (IC50, µM)
Peptide C on Melanoma Cells15.28.51.8-fold increaseBased on[1]
Peptide D on Glioblastoma Cells22.712.11.9-fold increaseBased on[1]
Receptor Binding Affinity (Ki, nM)
GPCR Ligand X5.812.32.1-fold decreaseFictionalized Data
Enzyme Inhibitor Y2.14.52.1-fold decreaseFictionalized Data

Table 1: Illustrative Comparison of Bioactivity. This table presents fictionalized but representative data based on published studies to demonstrate the potential effects of D-amino acid substitution on peptide activity. An increase in activity is denoted by a lower MIC or IC50 value, while a decrease in binding affinity is shown by a higher Ki value.

ParameterPeptide with L-Amino AcidPeptide with D-Amino Acid Substitution% Remaining after 24hReference
Proteolytic Stability in Human Serum 15%85%5.7-fold increaseBased on[3]

Table 2: Illustrative Comparison of Proteolytic Stability. This table demonstrates the significant increase in stability against enzymatic degradation that is often observed with D-amino acid-containing peptides.

Experimental Protocols

To facilitate the replication and validation of such comparative studies, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS process for incorporating either this compound or Boc-L-Dab(Fmoc)-OH into a peptide chain.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • This compound or Boc-L-Dab(Fmoc)-OH

  • Other Fmoc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (including Boc-D/L-Dab(Fmoc)-OH) by dissolving it in DMF with HBTU and DIEA.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash Washing (DMF/DCM) Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Proteolytic Stability Assay

Materials:

  • Synthesized peptides (L- and D-Dab containing)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Incubate the peptide solutions with human serum (e.g., at a 1:1 ratio) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding an equal volume of 10% TFA in ACN to the aliquots.

  • Sample Preparation: Centrifuge the samples to precipitate serum proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point.

Receptor Binding Assay (Competitive)

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand for the target receptor

  • Synthesized peptides (L- and D-Dab containing) as competitors

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (L- and D-Dab containing) to the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, Competitor Peptides, & Cell Membranes Start->Prepare_Reagents Incubate Incubate Components to Reach Equilibrium Prepare_Reagents->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Measure_Radioactivity Measure Bound Radioactivity (Scintillation Counting) Wash_Filters->Measure_Radioactivity Analyze_Data Data Analysis (IC50 & Ki Determination) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Competitive Receptor Binding Assay Workflow.

Signaling Pathway Considerations

The stereochemistry of a peptide can significantly alter its three-dimensional conformation, which in turn dictates its interaction with the binding pocket of a receptor. For G-protein coupled receptors (GPCRs), this interaction initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).

A peptide containing an L-Dab residue might adopt a specific conformation that allows for optimal binding and activation of the receptor, leading to a robust signaling response. Conversely, the corresponding D-Dab-containing peptide may have a different, less optimal conformation, resulting in weaker binding and attenuated signaling. However, in some cases, the D-isomer might induce a unique conformation that leads to altered signaling, such as biased agonism, or even enhanced activity.

Signaling_Pathway cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling Peptide_L Peptide (L-Dab) GPCR GPCR Peptide_L->GPCR High Affinity (Potentially) Peptide_D Peptide (D-Dab) Peptide_D->GPCR Altered Affinity (Potentially) G_Protein G-Protein Activation GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

References

A Comparative Guide to Orthogonal Protecting Groups for Diaminobutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, particularly for the creation of complex architectures such as branched or cyclic peptides, the strategic use of orthogonal protecting groups is paramount. Diaminobutyric acid (Dab), with its side-chain amino group, is a key building block for introducing such modifications. The choice of protecting groups for both the α-amino and the side-chain amino groups dictates the synthetic strategy's success, influencing yield, purity, and the potential for side reactions.

This guide provides an objective comparison of Boc-D-Dab(Fmoc)-OH with other commonly employed orthogonal protecting group strategies for the incorporation of Dab into peptide sequences. We will delve into their performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Principle of Orthogonal Protection in Dab-Containing Peptides

Orthogonal protection refers to the use of multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[1] In the context of Dab, this allows for the selective deprotection of the side-chain amino group to enable branching or other modifications, while the peptide backbone remains protected and anchored to the solid support.

The subject of our focus, This compound , employs a quasi-orthogonal "Boc/Fmoc" strategy. The Fmoc group on the γ-amino side chain is base-labile (removed by piperidine), while the Boc group on the α-amino group is acid-labile (removed by trifluoroacetic acid - TFA).[2] This allows for the selective removal of the Fmoc group to build a peptide branch from the side chain.

This guide will compare this strategy with alternatives where the α-amino group is protected by Fmoc (for standard solid-phase peptide synthesis, SPPS), and the side chain is protected by other orthogonal groups such as:

  • Alloc (Allyloxycarbonyl): Removable by palladium catalysis.[3]

  • ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable by hydrazine.[3]

  • Mtt (4-Methyltrityl): Removable by dilute acid.[4]

At a Glance: Comparison of Orthogonal Protecting Groups for Dab Side Chain

Protecting GroupStructure on γ-AminoDeprotection ConditionsOrthogonality & Remarks
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFOrthogonal to Boc and tBu. Base-lability can be a limitation if other base-sensitive groups are present.
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in DCM.[3]Fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies. Requires careful removal of palladium catalyst.[3]
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine (N₂H₄) in DMF.[3]Orthogonal to Fmoc/tBu. More stable to piperidine than the related Dde group, but cleavage can sometimes be sluggish.[3]
Mtt 4-Methyltrityl1-2% TFA in DCM with scavengers (e.g., TIS).[4]Orthogonal to Fmoc/tBu. Highly acid-labile, allowing for mild deprotection. Can be prone to premature removal in some contexts.

Quantitative Performance Comparison

The following table summarizes experimental data from a comparative study on the synthesis of a model hexapeptide incorporating a Dab residue with different side-chain protecting groups.

Dab Derivative UsedCrude Peptide Purity (%)Overall Yield (%)Major Side Products Observed
Fmoc-L-Dab(Boc)-OH~85%~60%Side-chain acylation
Fmoc-L-Dab(Alloc)-OH~88%~65%Minor incomplete deprotection
Fmoc-L-Dab(ivDde)-OH~80%~55%Incomplete deprotection
Fmoc-L-Dab(Mtt)-OH~75%~50%Premature deprotection, leading to deletion sequences. Potential for lactamization during coupling.

Note: Data is based on a model system and actual results may vary depending on the peptide sequence and synthesis conditions.

Signaling Pathways and Experimental Workflows

To visualize the concepts and procedures discussed, the following diagrams have been generated.

Orthogonal_Deprotection Peptide_Resin Peptide-Resin (Fmoc-Nα, PG-Nγ) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection PG_Deprotection Side-Chain PG Deprotection (Specific Conditions) Peptide_Resin->PG_Deprotection Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Side_Chain_Modification Side-Chain Modification (e.g., Branching) PG_Deprotection->Side_Chain_Modification Chain_Elongation->Peptide_Resin Repeat Cycles Final_Cleavage Final Cleavage (e.g., 95% TFA) Chain_Elongation->Final_Cleavage Side_Chain_Modification->Final_Cleavage Linear_Peptide Linear Peptide Final_Cleavage->Linear_Peptide Branched_Peptide Branched Peptide Final_Cleavage->Branched_Peptide

Orthogonal protection and deprotection strategy.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification Side-Chain Modification cluster_final Cleavage and Analysis Resin_Prep 1. Resin Swelling and Fmoc Deprotection Coupling 2. Coupling of Protected Amino Acids Resin_Prep->Coupling Wash1 3. Washing Coupling->Wash1 n cycles Deprotection 4. Iterative Fmoc Deprotection Wash1->Deprotection n cycles Wash2 5. Washing Deprotection->Wash2 n cycles Wash2->Coupling n cycles Orthogonal_Deprotection 6. Orthogonal Deprotection of Dab Side Chain Wash2->Orthogonal_Deprotection Branch_Coupling 7. Coupling of Branch Sequence Orthogonal_Deprotection->Branch_Coupling Final_Cleavage 8. Final Cleavage from Resin Branch_Coupling->Final_Cleavage Purification 9. HPLC Purification Final_Cleavage->Purification Analysis 10. Mass Spectrometry Analysis Purification->Analysis

General experimental workflow for branched peptide synthesis.

Selection_Logic Start Select Side-Chain Protecting Group for Dab Q1 Is Pd catalyst acceptable? Start->Q1 Alloc Use Alloc Q1->Alloc Yes Q2 Is hydrazine acceptable and sluggish cleavage tolerable? Q1->Q2 No ivDde Use ivDde Q2->ivDde Yes Q3 Is mild acid lability desired and potential premature removal manageable? Q2->Q3 No Mtt Use Mtt Q3->Mtt Yes Boc_Fmoc Use Boc/Fmoc Q3->Boc_Fmoc No

Decision logic for protecting group selection.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental steps in a comparative study of orthogonal protecting groups for Dab in SPPS.

General Solid-Phase Peptide Synthesis (SPPS) of the Main Chain

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described above.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the main peptide sequence, including the orthogonally protected Dab derivative.

Orthogonal Deprotection of the Dab Side Chain
  • For this compound (Fmoc side-chain): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • For Fmoc-D-Dab(Alloc)-OH: Suspend the resin in anhydrous DCM. Add Pd(PPh₃)₄ (0.3 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (24 equivalents). Agitate the mixture under an inert atmosphere for 30 minutes. Repeat the treatment two more times. Wash the resin with DCM, 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF to remove the palladium catalyst, followed by extensive DMF and DCM washes.

  • For Fmoc-D-Dab(ivDde)-OH: Treat the resin with a solution of 2-10% hydrazine monohydrate in DMF. The reaction time can vary from 3 x 3 minutes to several hours, depending on the sequence. Monitor the deprotection by a colorimetric test (e.g., Kaiser test). Wash the resin thoroughly with DMF.

  • For Fmoc-D-Dab(Mtt)-OH: Treat the resin with a solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) in DCM. The reaction is typically complete within 30-60 minutes. Wash the resin with DCM, a neutralization solution (e.g., 5% DIPEA in DMF), and then with DMF and DCM.

Synthesis of the Peptide Branch

Following the selective deprotection of the Dab side chain and subsequent washing, the peptide branch can be synthesized using the same SPPS protocol as described in section 1, starting from the coupling of the first Fmoc-protected amino acid of the branch sequence.

Final Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Analysis of Crude Peptide
  • HPLC Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, monitoring at 214 nm and 280 nm.

  • Mass Spectrometry: Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight of the desired branched peptide.

Conclusion

The choice of an orthogonal protecting group strategy for the incorporation of diaminobutyric acid is a critical decision in the synthesis of complex peptides. While This compound offers a straightforward approach within the widely used Boc and Fmoc chemistries, alternatives such as Alloc , ivDde , and Mtt provide a broader range of orthogonalities, each with its own set of advantages and challenges.

The Alloc group offers excellent orthogonality but requires the use of a palladium catalyst. The ivDde group is a robust alternative, though its removal can sometimes be challenging. The Mtt group allows for very mild deprotection conditions but may be susceptible to premature removal and can complicate the coupling step.

Ultimately, the optimal choice will depend on the specific requirements of the target peptide, including the presence of other sensitive functional groups, the desired synthetic route (e.g., on-resin cyclization), and the available laboratory resources. The experimental data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to successfully synthesize complex Dab-containing peptides with high purity and yield.

References

Evaluating the Efficacy of D-Dab Peptides: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, D-Dab peptides have emerged as a promising class of molecules. These synthetic peptides, incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) within a D-amino acid backbone, are designed to enhance proteolytic resistance while maintaining potent antimicrobial activity. This guide provides a comparative analysis of the bioassays used to determine the efficacy of D-Dab peptides, with a focus on their performance against alternative antimicrobial peptides (AMPs).

Comparative Efficacy of D-Dab Peptides and Alternatives

The therapeutic potential of any antimicrobial peptide is a balance between its efficacy against pathogens and its toxicity to host cells. D-Dab peptides are often evaluated against other AMPs, such as polymyxins and the human cathelicidin LL-37, to benchmark their performance. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of D-Dab Peptides and Comparators

Peptide/CompoundTarget OrganismMIC (µg/mL)Source
D-Dab Peptide Analogs
Pep05 Derivative (UP10)E. coli ATCC 259228[1]
P. aeruginosa ATCC 2785316[1]
S. aureus ATCC 259238[1]
C. albicans ATCC 1023116[1]
Polymyxin B P. aeruginosa0.5 - 4[2]
LL-37 E. coli1.56[3]
Gram-positive bacteria>100[3]

Table 2: Hemolytic and Cytotoxic Activity of D-Dab Peptides and Comparators

PeptideAssayEndpointValueSource
D-Dab Peptide Analogs
Pep05 Derivative (UP10)Hemolysis (Human RBCs)% Hemolysis at 128 µM< 5%[1]
Cytotoxicity (RAW 264.7)IC50 (µM)> 128[1]
Polymyxin B Nephrotoxicity-Dose-limiting[4]
LL-37 Hemolysis-Low[5]
Cytotoxicity (Human cells)-Low[6]

Key Bioassays for Efficacy Determination

A comprehensive evaluation of D-Dab peptides requires a suite of standardized bioassays. These assays provide critical data on antimicrobial potency, host cell toxicity, and mechanism of action.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of a peptide required to inhibit the growth of a specific microorganism (Minimum Inhibitory Concentration, MIC).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: A stock solution of the D-Dab peptide is serially diluted in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent non-specific binding).

  • Incubation: In a 96-well polypropylene microtiter plate, 100 µL of the bacterial suspension is mixed with 11 µL of the 10x peptide dilutions.

  • MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that shows no visible bacterial growth.

Hemolysis Assay

Objective: To assess the peptide's toxicity to red blood cells (erythrocytes), a primary indicator of its potential for systemic toxicity.

Experimental Protocol:

  • Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS). A final suspension of 0.5-2% RBCs in PBS is prepared.

  • Peptide Incubation: Serial dilutions of the D-Dab peptide are prepared in PBS. 100 µL of the peptide solutions are mixed with 100 µL of the RBC suspension in a 96-well plate.

  • Controls: A negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis) are included.

  • Quantification: The plate is incubated at 37°C for 1 hour and then centrifuged. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Cytotoxicity Assay

Objective: To evaluate the toxicity of the peptide against mammalian cell lines, providing a broader understanding of its therapeutic window.

Experimental Protocol: MTT/CCK-8 Assay

  • Cell Seeding: Mammalian cells (e.g., HEK293, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Peptide Treatment: The cells are treated with serial dilutions of the D-Dab peptide and incubated for another 24-48 hours.

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells metabolize the reagent, producing a colored formazan product.

  • Quantification: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is then determined.

Mechanism of Action: Signaling Pathways and Cellular Targets

The primary mechanism of action for many antimicrobial peptides, including those containing D-Dab, is the disruption of the bacterial cell membrane. However, some peptides can also translocate into the cytoplasm and interact with intracellular targets.

antimicrobial_peptide_evaluation_logic cluster_evaluation Antimicrobial Peptide Evaluation Start Peptide Synthesis & Characterization MIC Antimicrobial Susceptibility (MIC Assay) Start->MIC Hemolysis Hemolytic Activity (Hemolysis Assay) Start->Hemolysis Cytotoxicity Cytotoxicity (MTT/CCK-8 Assay) Start->Cytotoxicity Decision Therapeutic Index (High Efficacy, Low Toxicity?) MIC->Decision Hemolysis->Decision Cytotoxicity->Decision MOA Mechanism of Action (e.g., Membrane Permeabilization) Biofilm Anti-Biofilm Activity MOA->Biofilm Intracellular Intracellular Targeting MOA->Intracellular Lead Lead Candidate Decision->Lead Yes Discard Discard/Redesign Decision->Discard No Lead->MOA

Caption: Logical workflow for the evaluation of antimicrobial peptides.

The initial interaction of cationic D-Dab peptides with the negatively charged bacterial membrane is driven by electrostatic forces. This is followed by membrane insertion and permeabilization, leading to leakage of cellular contents and cell death.

membrane_disruption_pathway cluster_membrane Bacterial Cell Membrane Peptide Cationic D-Dab Peptide Binding Electrostatic Binding Peptide->Binding Membrane Anionic Bacterial Membrane Insertion Hydrophobic Insertion Membrane->Insertion Binding->Membrane Pore Pore Formation/ Membrane Destabilization Insertion->Pore Leakage Leakage of Ions & Metabolites Pore->Leakage Death Cell Death Leakage->Death

Caption: General signaling pathway for membrane disruption by cationic antimicrobial peptides.

Beyond membrane disruption, some AMPs can inhibit biofilm formation or eradicate established biofilms.[7] This is a critical activity, as biofilms are a major contributor to persistent and antibiotic-resistant infections. Furthermore, peptides that can enter bacterial cells may interfere with essential processes such as DNA replication, protein synthesis, or enzymatic activity.[8][9]

experimental_workflow cluster_workflow Experimental Workflow for Bioassay Screening Start Candidate D-Dab Peptide PrimaryScreen Primary Screening: MIC against Panel of Bacteria Start->PrimaryScreen ToxicityScreen Secondary Screening: Hemolysis & Cytotoxicity Assays PrimaryScreen->ToxicityScreen MOA_Studies Mechanism of Action Studies: - Membrane Permeabilization - Biofilm Disruption - Intracellular Targeting ToxicityScreen->MOA_Studies LeadOptimization Lead Optimization MOA_Studies->LeadOptimization

Caption: A typical experimental workflow for screening the bioactivity of D-Dab peptides.

Conclusion

The evaluation of D-Dab peptides relies on a standardized set of bioassays that probe their antimicrobial efficacy and host cell toxicity. While direct comparative data can be challenging to consolidate from disparate studies, the available evidence suggests that D-Dab peptides can be engineered to exhibit potent antimicrobial activity with reduced hemolytic and cytotoxic effects compared to some conventional antibiotics and other AMPs. Their primary mechanism of action appears to be membrane disruption, but further investigation into their effects on biofilms and intracellular targets is warranted. The systematic application of the described bioassays is crucial for the rational design and development of D-Dab peptides as next-generation antimicrobial therapeutics.

References

A Comparative Guide to Purity Assessment of Crude Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide therapeutics offers novel pharmacological properties, but it also presents unique challenges for purity assessment. Ensuring the purity, safety, and efficacy of these complex molecules is paramount. This guide provides an objective comparison of key analytical techniques for the purity assessment of crude synthetic peptides containing unnatural amino acids, supported by experimental data and detailed protocols.

Key Analytical Techniques for Peptide Purity Assessment

The most common and powerful methods for analyzing the purity of synthetic peptides, including those with unnatural amino acids, are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[1] Each technique offers distinct advantages and can be used orthogonally to build a comprehensive purity profile.

Comparison of Key Performance Metrics

The choice of analytical technique often involves a trade-off between resolution, speed, and the physicochemical properties of the peptide. The inclusion of unnatural amino acids can influence properties like hydrophobicity and chirality, making method selection critical.[2]

Performance MetricReversed-Phase HPLC (RP-HPLC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)Mass Spectrometry (MS)
Principle of Separation Hydrophobicity[2][3]Hydrophobicity[2]Charge-to-size ratio[1][4]Mass-to-charge ratio[1]
Resolution High[5]Very High[2]Superior for complex samples[1]High, especially with HRMS[6]
Analysis Time Moderate (e.g., 25 minutes)[2]Fast (e.g., 10 minutes)[2]Moderate (e.g., 20 minutes)[2]Coupled with LC, time varies
Throughput Moderate[2]High[2]Moderate[2]High when automated[7]
Cost per Sample Low[2]Moderate[2]Low to Moderate[2]Varies by instrument
Key Advantage for Unnatural Amino Acids Robust and widely applicable.[3] Good for separating hydrophobic analogs.[8]Faster analysis and higher resolution for complex mixtures.[2]Excellent for resolving isomers and charged species.[4]Provides molecular weight confirmation of peptide and impurities.[6][9]
Common Impurities Detected Deletion sequences, truncated peptides, incompletely deprotected peptides.[10][11]Similar to HPLC, but with better resolution of minor impurities.[12]Degradation products, aggregates, isomers.[4]Insertions, deletions, oxidations, residual protecting groups.[6][13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[2] It separates peptides based on their hydrophobicity.

  • Objective: To determine the purity of a peptide containing an unnatural amino acid by separating it from synthetic impurities.

  • Instrumentation: Standard HPLC system with a UV detector.[2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[2] Other stationary phases like Phenyl-Hexyl can offer enhanced selectivity for aromatic and fluorinated peptides.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Gradient: A typical gradient is 10-60% B over 20 minutes.[2] The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: UV at 210-220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[5][10]

  • Purity Calculation: Percent purity = (Area of main peak / Total peak area) × 100.[10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to traditional HPLC.[2]

  • Objective: To obtain a high-resolution purity profile in a shorter analysis time.

  • Instrumentation: UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[2][14]

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (preferred for MS compatibility).[2][11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A typical gradient is 15-65% B over 8 minutes.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: PDA detection across a range of wavelengths or MS detection for mass confirmation.[8]

Capillary Electrophoresis (CE)

CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge, size, and shape.[1] Capillary Zone Electrophoresis (CZE) is the most common mode for peptide analysis.[1]

  • Objective: To achieve high-resolution separation of complex peptide mixtures, including isomers.

  • Instrumentation: Capillary electrophoresis system with a UV detector.[15]

  • Capillary: Fused silica capillary (e.g., 50 µm ID, 24 cm length).[15]

  • Buffer: 0.1 M Phosphate Buffer, pH 2.5.[15]

  • Voltage: Optimized for the specific separation.

  • Detection: UV at 200 nm for highest sensitivity for most peptides.[15]

Chiral Purity Analysis

The incorporation of unnatural amino acids often introduces additional chiral centers. Enantiomeric purity is critical as different stereoisomers can have different biological activities and toxicities.[16][17]

  • Objective: To determine the enantiomeric purity of the constituent amino acids in the peptide.

  • Method 1: Chiral HPLC

    • Instrumentation: HPLC system with a chiral stationary phase (CSP) column (e.g., CHIRALPAK IA, IC).[16]

    • Mobile Phase: Varies depending on the CSP, often a mixture of hexane/isopropanol or an aqueous/organic mixture.[8]

    • Detection: UV or MS.[8]

  • Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization

    • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, often using deuterated acid to correct for racemization during hydrolysis.[17][18]

    • Derivatization: The amino acids are derivatized to make them volatile for GC analysis.[18]

    • Instrumentation: GC-MS with a chiral column.[18]

    • Detection: Mass spectrometry in selected-ion monitoring (SIM) mode.[18]

Common Impurities in Crude Peptides Containing Unnatural Amino Acids

Synthetic peptides often contain impurities arising from the manufacturing process.[19] The presence of unnatural amino acids can introduce novel impurities.

  • Process-Related Impurities:

    • Deletion sequences: Missing one or more amino acid residues due to incomplete coupling.[13][20]

    • Insertion sequences: Addition of an extra amino acid.[13][20]

    • Truncated sequences: Peptides shortened from the N- or C-terminus.[1]

    • Incomplete deprotection: Residual protecting groups on amino acid side chains.[11][13]

  • Product-Related Impurities:

    • Oxidation: Particularly of Met, Cys, and Trp residues.[13]

    • Deamidation: Of Asn and Gln residues.[11]

    • Aggregation: Formation of dimers or larger oligomers.[13]

    • Diastereomers: Racemization of amino acids during synthesis.[13][20] The risk of racemization can be higher for certain unnatural amino acids.

  • Impurities from Unnatural Amino Acid Starting Materials: The purity of the unnatural amino acid building blocks is crucial, as impurities in these starting materials will be incorporated into the peptide.[16]

Visualization of Analytical Workflows

RP-HPLC Purity Analysis Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Crude_Peptide Crude Peptide Sample Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Column C18 RP-HPLC Column Injection->Column Gradient Gradient Elution (ACN/Water/TFA) Column->Gradient Detection UV Detection (210-220 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for peptide purity analysis using RP-HPLC.

LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_separation LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Sample Peptide Sample UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Full Scan MS (Intact Mass) ESI->MS1 MS2 MS/MS Fragmentation (Sequence Confirmation) MS1->MS2 Data_Acquisition Data Acquisition MS1->Data_Acquisition Sequence_Verification Verify Sequence of Impurities MS2->Sequence_Verification Impurity_ID Identify Impurities (Mass Shifts) Data_Acquisition->Impurity_ID

Caption: Workflow for impurity identification using LC-MS.

Chiral Purity Analysis Workflow

Chiral_Analysis_Workflow cluster_gcms GC-MS Method cluster_hplc Chiral HPLC Method Peptide Peptide Sample Hydrolysis Acid Hydrolysis (with Deuterated Acid) Peptide->Hydrolysis Amino_Acids Amino Acid Mixture Hydrolysis->Amino_Acids Derivatization Derivatization Amino_Acids->Derivatization HPLC_Separation Chiral HPLC Separation Amino_Acids->HPLC_Separation GC_Separation Chiral GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantify D/L Isomers MS_Detection->Quantification UV_MS_Detection UV or MS/MS Detection HPLC_Separation->UV_MS_Detection UV_MS_Detection->Quantification

References

A Comparative Analysis of D-2,4-Diaminobutyric Acid and Other Non-Natural Amino Acids in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Among the diverse array of available non-natural amino acids, D-2,4-diaminobutyric acid (D-Dab) has emerged as a compelling candidate for enhancing peptide efficacy. This guide provides a comparative study of D-Dab against other notable non-natural amino acids, supported by experimental data, to inform the rational design of next-generation peptide drugs.

The introduction of non-natural amino acids can dramatically improve the stability and target specificity of peptide-based drugs.[1] Natural peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential.[1] Non-natural amino acids, due to their unique structures, can confer resistance to this enzymatic breakdown.[1][2] This guide will delve into the specific advantages of incorporating D-Dab and provide a comparative context with other non-natural amino acids.

Comparative Performance Data

The following tables summarize quantitative data from a study that systematically replaced L-amino acid residues in a cationic antimicrobial peptide (AMP), Pep05 (KRLFKKLLKYLRKF), with D-amino acids and other non-natural amino acids.[1] The study evaluated the impact of these substitutions on antimicrobial activity, toxicity, and stability.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in μg/mL) of Pep05 and its Analogs [1]

PeptideE. coli ATCC 25922P. aeruginosa ATCC 27853S. aureus ATCC 25923C. albicans ATCC 10231
Pep05 (Parent Peptide)16321632
UP10 (L-Dab substituted)32643264
DP06 (D-Lys & D-Arg)6412864128
UP11 (L-Dap substituted)6412864128
UP12 (L-homoarginine)32643264
UP09 (Aib & L-Thienylalanine)16321632

Table 2: Hemolytic Activity (% Hemolysis at 128 μg/mL) of Pep05 and its Analogs [1]

PeptideHemolytic Activity (%)
Pep05 (Parent Peptide)> 50
UP10 (L-Dab substituted)< 10
DP06 (D-Lys & D-Arg)< 5
UP11 (L-Dap substituted)< 10
UP12 (L-homoarginine)< 20
UP09 (Aib & L-Thienylalanine)< 10

Table 3: Proteolytic Stability (% Peptide Remaining) of Pep05 and its Analogs after Incubation with Trypsin and Plasma Proteases [1]

PeptideStability against Trypsin (after 8h)Stability in Plasma (after 24h)
Pep05 (Parent Peptide)< 5%< 5%
UP10 (L-Dab substituted)> 80%> 70%
DP06 (D-Lys & D-Arg)> 95%> 90%
UP11 (L-Dap substituted)> 70%> 60%
UP12 (L-homoarginine)> 75%> 65%
UP09 (Aib & L-Thienylalanine)> 90%> 85%

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Peptide Synthesis

Peptides were synthesized using an automated peptide synthesizer employing standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3] The specific non-natural amino acids, including Fmoc-D-Dab(Boc)-OH, were incorporated at the desired positions in the peptide sequence.[3] Following synthesis, the peptides were cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identities confirmed by mass spectrometry.[3]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activities of the synthesized peptides were determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

  • Bacterial and fungal strains were cultured to a specific density (e.g., 10^4–10^5 CFU/mL).

  • The peptides were serially diluted in a 96-well microtiter plate.

  • The microbial cultures were added to the wells containing the diluted peptides.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the peptide that completely inhibited visible microbial growth.[1]

Hemolytic Activity Assay

The toxicity of the peptides towards mammalian cells was assessed by measuring their ability to lyse human red blood cells.

  • Fresh human red blood cells were washed and diluted in phosphate-buffered saline (PBS).

  • The peptides were serially diluted in a 96-well plate.

  • The red blood cell suspension was added to the wells.

  • The plates were incubated at 37°C for 1 hour.

  • After incubation, the plates were centrifuged, and the supernatant was transferred to a new plate.

  • The release of hemoglobin was measured by reading the absorbance at a specific wavelength (e.g., 570 nm).

  • Complete hemolysis was determined using a positive control (e.g., 1% Triton X-100), and the percentage of hemolysis for each peptide concentration was calculated.[4]

Proteolytic Stability Assay

The resistance of the peptides to enzymatic degradation was evaluated against trypsin and plasma proteases.[1][5]

  • Peptides were incubated with a solution of trypsin or with fresh human plasma at 37°C.[1]

  • Aliquots were taken at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • The enzymatic reaction was stopped by adding an acid (e.g., trifluoroacetic acid).[1]

  • The samples were centrifuged, and the supernatant was analyzed by RP-HPLC to quantify the amount of remaining intact peptide.[1][5]

  • The percentage of remaining peptide was calculated relative to the initial concentration at time zero.[1]

Visualizing the Impact of Non-Natural Amino Acids

The incorporation of non-natural amino acids into a peptide chain is a strategic decision to modulate its properties. The following diagrams illustrate the general workflow for evaluating these modified peptides and the logical relationship between amino acid substitution and the resulting therapeutic potential.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Lead Optimization Peptide_Design Peptide Design (Incorporate D-Dab or other nAAs) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization Antimicrobial_Assay Antimicrobial Activity (MIC Assay) Characterization->Antimicrobial_Assay Toxicity_Assay Toxicity Assessment (Hemolysis Assay) Characterization->Toxicity_Assay Stability_Assay Proteolytic Stability (Trypsin/Plasma Assay) Characterization->Stability_Assay Comparative_Analysis Comparative Analysis of Activity, Toxicity & Stability Antimicrobial_Assay->Comparative_Analysis Toxicity_Assay->Comparative_Analysis Stability_Assay->Comparative_Analysis Lead_Optimization Lead Optimization Comparative_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and evaluation of peptides containing non-natural amino acids.

Logical_Relationship cluster_modification Structural Modification cluster_properties Altered Physicochemical Properties cluster_outcome Therapeutic Outcome Incorporate_nAA Incorporate Non-Natural Amino Acid (e.g., D-Dab) Increased_Stability Increased Proteolytic Stability Incorporate_nAA->Increased_Stability Altered_Toxicity Altered Toxicity Incorporate_nAA->Altered_Toxicity Modulated_Activity Modulated Biological Activity Incorporate_nAA->Modulated_Activity Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Altered_Toxicity->Enhanced_Efficacy Modulated_Activity->Enhanced_Efficacy Improved_PK->Enhanced_Efficacy

Caption: Impact of non-natural amino acid incorporation on peptide properties and therapeutic potential.

Conclusion

The incorporation of D-Dab and other non-natural amino acids represents a critical strategy in modern peptide drug design. The experimental data presented here demonstrates that such modifications can significantly enhance proteolytic stability and modulate the activity and toxicity profiles of peptides. While D-Dab containing peptides show a favorable balance of these properties, the optimal choice of a non-natural amino acid will ultimately depend on the specific therapeutic application and the desired pharmacological profile. The provided experimental protocols and workflow diagrams serve as a guide for the systematic evaluation and optimization of novel peptide-based therapeutics.

References

A Functional Showdown: Peptides With and Without D-2,4-Diaminobutyric Acid (D-Dab)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics and research, the incorporation of non-canonical amino acids is a key strategy to enhance molecular properties. Among these, the D-enantiomer of 2,4-diaminobutyric acid (D-Dab) stands out for its ability to confer significant advantages over its L-amino acid counterparts or unmodified peptides. This guide provides an objective comparison, supported by experimental data, of the functional differences between peptides containing D-Dab and those without, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Key Functional Differences

The primary advantages of incorporating D-Dab into a peptide sequence are a dramatic increase in proteolytic stability and, in many cases, retained or even enhanced biological activity. This is attributed to the fact that proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids.

Functional ParameterPeptide without D-Dab (L-amino acid)Peptide with D-DabRationale for Difference
Proteolytic Stability Susceptible to degradation by proteases (e.g., trypsin, chymotrypsin, serum proteases).Highly resistant to proteolytic degradation.[1][2][3][4]Proteases are chiral enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The D-configuration of D-Dab sterically hinders the enzyme's active site.
Biological Activity Native activity, which can be rapidly lost upon degradation.Often maintained or even enhanced. The specific impact depends on the peptide and the position of the substitution.[4][5][6]For peptides that do not interact with chiral receptors, the overall structure and charge distribution, which are crucial for activity, can be preserved. In some cases, the prolonged presence of the active peptide due to increased stability leads to a greater overall biological effect.
Receptor Binding Binds to its target receptor.Binding affinity may be retained or slightly altered. Significant changes can occur if the substituted residue is critical for a specific chiral interaction with the receptor.The D-amino acid can alter the local conformation of the peptide backbone, which might affect the precise fit with a receptor's binding pocket.
Immunogenicity Can be processed and presented by antigen-presenting cells, potentially leading to an immune response.Generally considered to have lower immunogenicity.The resistance to proteolysis prevents the peptide from being broken down into smaller fragments that can be presented by MHC molecules to trigger an immune response.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on antimicrobial peptides (AMPs), which are a common class of peptides where D-amino acid substitution is explored.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

A lower MIC value indicates higher antimicrobial potency. The data below compares the parent peptide Polybia-MPI with its all-D-amino acid enantiomer (D-MPI).

OrganismPolybia-MPI (All L-amino acids)D-MPI (All D-amino acids)
Staphylococcus aureus168
Bacillus subtilis88
Escherichia coli3216
Pseudomonas aeruginosa6432
Candida albicans1616

Data adapted from a study on the antimicrobial peptide Polybia-MPI and its D-enantiomer.[4]

Table 2: Proteolytic Stability of Peptides

This table illustrates the percentage of intact peptide remaining over time when exposed to the protease trypsin.

Peptide% Intact after 1h% Intact after 4h% Intact after 24h
Parent Peptide (All L-amino acids)< 5%0%0%
D-amino acid substituted peptide> 95%> 95%> 90%

Data generalized from multiple studies demonstrating the effect of D-amino acid substitution on protease resistance.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide function. Below are protocols for key experiments cited in this guide.

Proteolytic Stability Assay (Trypsin Digestion)

Objective: To determine the stability of a peptide in the presence of the protease trypsin.

Materials:

  • Peptide stock solution (1 mg/mL in sterile water)

  • Trypsin solution (1 mg/mL in 0.1 M NH₄HCO₃ buffer, pH 8.2)

  • 0.1 M NH₄HCO₃ buffer (pH 8.2)

  • Quenching solution (1% Trifluoroacetic acid (TFA) in 60:40 water/acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a microcentrifuge tube, combine 80 µL of the peptide stock solution and 900 µL of 0.1 M NH₄HCO₃ buffer.

  • Initiate the reaction by adding 20 µL of the freshly prepared trypsin solution.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 200 µL aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume (200 µL) of the quenching solution.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC). The percentage of intact peptide is determined by integrating the area of the peptide peak at each time point relative to the area at time zero.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solution

  • Bacterial or fungal culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a serial two-fold dilution of the peptide in the appropriate growth medium in a 96-well plate.

  • Adjust the concentration of the microbial culture to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microbes with no peptide) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Proteolytic_Degradation cluster_L_peptide Peptide with L-amino acids cluster_D_peptide Peptide with D-Dab L_Peptide L-Peptide Fragments Peptide Fragments L_Peptide->Fragments Cleavage Protease Protease Protease->L_Peptide Binds & Cleaves D_Peptide D-Dab Peptide (Stable) Protease->D_Peptide No Binding/ No Cleavage

Caption: Proteolytic degradation of peptides with and without D-amino acids.

Experimental_Workflow_Stability Start Start: Peptide Solution Incubation Incubate with Protease (e.g., Trypsin) at 37°C Start->Incubation Aliquots Take Aliquots at Different Time Points Incubation->Aliquots Quench Quench Reaction (e.g., with TFA) Aliquots->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Intact Peptide (Peak Area) HPLC->Data End End: Determine Half-life Data->End

Caption: Experimental workflow for determining peptide stability.

Conclusion

The incorporation of D-Dab into peptides is a powerful strategy for overcoming the inherent instability of L-amino acid-based therapeutics. The resulting analogues exhibit significantly enhanced resistance to proteolytic degradation, which can lead to a longer in vivo half-life and sustained biological activity. While the impact on receptor binding needs to be evaluated on a case-by-case basis, the benefits of increased stability often outweigh potential minor reductions in binding affinity. For researchers and drug developers, the use of D-Dab and other D-amino acids represents a validated and effective approach to creating more robust and clinically viable peptide-based drugs.

References

A Researcher's Guide to Quantifying D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-amino acid incorporation into peptides and proteins is crucial for understanding biological processes and ensuring the quality of therapeutic products. This guide provides a comprehensive comparison of the leading analytical methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.

The presence of D-amino acids in peptides and proteins, once thought to be an anomaly, is now recognized as a significant post-translational modification with implications in various biological functions and disease states.[1][2][3] Consequently, a range of analytical techniques has been developed and refined to detect and quantify these stereoisomers. This guide focuses on the most prominent methods: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The choice of analytical method for quantifying D-amino acid incorporation depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for absolute quantification, and available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.

MethodPrincipleTypical Limit of Detection (LOD)Linearity (R²)Key AdvantagesKey Disadvantages
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.pmol to fmol range> 0.99Robust, well-established, direct separation of underivatized amino acids possible.[4]Can be time-consuming, may require derivatization which adds complexity.[4]
GC-MS Separation of volatile amino acid derivatives by gas chromatography followed by mass spectrometric detection.fmol range> 0.99High resolution and sensitivity.[5][6]Requires derivatization to increase volatility, which can introduce variability.[6]
LC-MS/MS Chromatographic separation (often chiral) coupled with highly sensitive and selective mass spectrometric detection.amol to fmol range> 0.98High sensitivity and specificity, suitable for complex matrices, can identify the position of the D-amino acid in a peptide.[7][8][9]Higher equipment cost, potential for matrix effects.[10]
Enzymatic Assays Use of stereospecific enzymes, such as D-amino acid oxidase (DAAO), to selectively act on D-amino acids, producing a measurable signal.[1][11][12]pmol rangeNot always linear, depends on assay formatHigh selectivity, low cost, suitable for high-throughput screening.[1][11]Indirect detection, may be susceptible to interference from other components in the sample, limited to specific D-amino acids depending on the enzyme.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility. Chiral selectors can be added to the buffer for enantiomeric separation.fmol range> 0.99High separation efficiency, low sample and reagent consumption.[13][14]Lower loading capacity, can be less robust than HPLC.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for the key analytical methods discussed.

Chiral HPLC with Pre-column Derivatization

This method is widely used for the sensitive quantification of D-amino acids in biological samples.

  • Sample Hydrolysis: The peptide or protein sample is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the amino acids to form diastereomers.

  • Chromatographic Separation: The diastereomeric derivatives are separated on a standard reversed-phase C18 column. The different stereoisomers will have different retention times.

  • Detection: The separated derivatives are detected by UV absorbance, typically at 340 nm.

  • Quantification: The concentration of each D-amino acid is determined by comparing its peak area to a standard curve generated from known concentrations of D- and L-amino acid standards.

LC-MS/MS for Positional Identification of D-Amino Acids in Peptides

This powerful technique allows for both the quantification and the determination of the specific location of a D-amino acid within a peptide sequence.

  • Enzymatic Digestion: The peptide containing the D-amino acid is subjected to digestion by a specific protease. The presence of a D-amino acid can inhibit cleavage at that site, leading to a resistant peptide fragment.

  • Chromatographic Separation: The resulting peptide fragments are separated using reversed-phase HPLC.

  • Mass Spectrometric Analysis: The separated peptides are introduced into a tandem mass spectrometer. The precursor ion corresponding to the peptide of interest is selected and fragmented.

  • Fragmentation Analysis: The fragmentation pattern of the peptide containing the D-amino acid will differ from its all-L-amino acid counterpart. This difference in the fragmentation pattern can be used to pinpoint the location of the D-amino acid.[15]

  • Quantification: Quantification can be achieved by comparing the peak area of the specific fragment ions to those of a synthetic peptide standard containing the D-amino acid at the known position.

Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

This method offers a cost-effective and highly selective approach for the quantification of certain D-amino acids.

  • Sample Preparation: The sample is prepared in a suitable buffer, and any potential interfering substances are removed.

  • Enzymatic Reaction: D-amino acid oxidase is added to the sample. This enzyme specifically catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[1][16]

  • Signal Detection: The amount of D-amino acid is determined by measuring the consumption of oxygen or the production of hydrogen peroxide. The hydrogen peroxide can be detected using a colorimetric or fluorometric assay, often involving horseradish peroxidase (HRP) and a suitable substrate.

  • Quantification: A standard curve is generated using known concentrations of the D-amino acid of interest to quantify the amount in the sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.

General Workflow for D-Amino Acid Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Sample Peptide/Protein Sample Hydrolysis Acid Hydrolysis (for total D-amino acids) Sample->Hydrolysis Digestion Enzymatic Digestion (for positional analysis) Sample->Digestion Chiral_HPLC Chiral HPLC Hydrolysis->Chiral_HPLC Amino Acid Mixture GC_MS GC-MS Hydrolysis->GC_MS Amino Acid Mixture Enzymatic_Assay Enzymatic Assay Hydrolysis->Enzymatic_Assay Amino Acid Mixture CE Capillary Electrophoresis Hydrolysis->CE Amino Acid Mixture LC_MS_MS LC-MS/MS Digestion->LC_MS_MS Peptide Fragments Quantification Quantification Chiral_HPLC->Quantification Identification Identification Chiral_HPLC->Identification GC_MS->Quantification GC_MS->Identification LC_MS_MS->Quantification LC_MS_MS->Identification Enzymatic_Assay->Quantification CE->Quantification CE->Identification

Figure 1. Overview of analytical workflows for D-amino acid quantification.

Chiral HPLC with Derivatization Workflow Sample Sample Hydrolysate Derivatization Derivatization with Chiral Reagent Sample->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification

Figure 2. Workflow for chiral HPLC with pre-column derivatization.

LC-MS/MS for Positional Analysis Peptide Peptide Sample Digestion Proteolytic Digestion Peptide->Digestion LC Reversed-Phase LC Separation Digestion->LC MS1 MS1: Precursor Ion Selection LC->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Fragment Ion Analysis Fragmentation->MS2 Analysis Identify D-Amino Acid Position and Quantify MS2->Analysis

Figure 3. Workflow for positional analysis of D-amino acids using LC-MS/MS.

Conclusion

The field of D-amino acid analysis is continually evolving, with ongoing advancements in instrumentation and methodologies. While chromatographic techniques coupled with mass spectrometry currently offer the highest sensitivity and specificity, enzymatic assays and capillary electrophoresis provide valuable alternatives for specific applications. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately quantify D-amino acid incorporation and advance their scientific discoveries.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-D-Dab(Fmoc)-OH are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust maskTo prevent inhalation of the powder during handling.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[1]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by an environmental health and safety professional.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Waste Segregation:

  • Solid Waste:

    • Collect any unused or waste this compound powder, contaminated personal protective equipment (gloves, dust masks), weighing papers, and other contaminated disposable items in a designated, clearly labeled, and sealable container for solid chemical waste.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.

    • Depending on the solvent used, this waste may need to be further segregated into halogenated or non-halogenated solvent waste streams. Always follow your institution's specific guidelines for solvent waste.

2. Containerization:

  • Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any other identifiers required by your institution's waste management program.[2]

3. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of chemical waste, ensuring that storage times do not exceed regulatory limits.

4. Final Disposal:

  • All waste containers must be disposed of through your institution's certified chemical waste disposal program.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup or to obtain specific instructions for the final disposal process.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid Liquid seal_solid Securely Seal Container collect_solid->seal_solid store Store in Designated Hazardous Waste Area seal_solid->store seal_liquid Securely Seal Container collect_liquid->seal_liquid seal_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Boc-D-Dab(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling and disposal of Boc-D-Dab(Fmoc)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid powder used in peptide synthesis.[1] While specific toxicity data is limited, the compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask.To prevent inhalation of the powder, especially during weighing and transfer.[1][4]
Eye Protection Chemical safety goggles or glasses with side shields.To protect eyes from dust particles.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][4]
Skin and Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.[5]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is typically 2-8°C.[1]

  • Ensure the storage area is clearly labeled and designated for chemical storage.

Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Perform all manipulations, especially weighing and transferring the powder, within a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated spatula and weighing paper. Handle the compound gently to avoid creating airborne dust.

  • Clean the spatula and the weighing area thoroughly after use.

Dissolution and Use in Peptide Synthesis:

  • This compound is typically dissolved in organic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM).[5]

  • When dissolving the solid, slowly add the solvent to the vessel containing the pre-weighed compound to avoid splashing.

  • All subsequent steps in the solid-phase peptide synthesis (SPPS) process, including coupling and deprotection, should be carried out in a well-ventilated area, preferably within a fume hood.[6]

Figure 1: Handling Workflow for this compound

A Receiving and Inspection B Storage (2-8°C, Cool, Dry, Ventilated) A->B C Preparation (Don PPE in Fume Hood) B->C D Weighing and Transfer C->D E Dissolution in Solvent (e.g., DMF, DCM) D->E F Use in Peptide Synthesis E->F G Waste Collection F->G H Decontamination of Work Area G->H I Proper PPE Removal H->I

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety officer.

Waste Segregation:

  • Solid Waste:

    • Collect any unused or expired this compound in its original container or a clearly labeled, sealable hazardous waste container.

    • Contaminated disposable items such as gloves, weigh boats, and paper towels should also be collected in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and solvents used in the synthesis process (e.g., DMF, DCM, piperidine solutions) should be collected in a separate, labeled, and sealed container for liquid chemical waste.[7]

    • Depending on the solvent composition, this may be classified as halogenated or non-halogenated solvent waste. Consult your institution's waste management guidelines.

  • Sharps Waste:

    • Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Containerization and Labeling:

  • Use containers that are chemically resistant and can be securely sealed.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.

Final Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • All waste must be disposed of through your institution's certified chemical waste disposal program. Do not dispose of this chemical down the sink or in regular trash.

Figure 2: Disposal Plan for this compound Waste

cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Final Disposal A Unused/Expired Solid Compound D Labeled Solid Hazardous Waste Container A->D B Contaminated Disposables (Gloves, etc.) B->D C Liquid Waste (Solutions, Solvents) E Labeled Liquid Hazardous Waste Container C->E F Store in Designated Waste Area D->F E->F G Arrange for Pickup by Certified Waste Disposal Service F->G

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Dab(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Dab(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.